molecular formula C51H64N4O13 B610480 Rifalazil CAS No. 129791-92-0

Rifalazil

Cat. No.: B610480
CAS No.: 129791-92-0
M. Wt: 941.1 g/mol
InChI Key: IXSVOCGZBUJEPI-ROSHVKCDSA-N
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Description

Rifalazil is a derivative of the antibiotic rifamycin. It is being investigated by ActivBiotics for the treatment of various bacterial infections.

Properties

Key on ui mechanism of action

The potent antimycobacterial activity of rifalazil is due to inhibition of bacterial RNA polymerase.

CAS No.

129791-92-0

Molecular Formula

C51H64N4O13

Molecular Weight

941.1 g/mol

IUPAC Name

[(7S)-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-30-[4-(2-methylpropyl)piperazin-1-yl]-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate

InChI

InChI=1S/C51H64N4O13/c1-24(2)23-54-16-18-55(19-17-54)32-21-33(57)39-35(22-32)67-48-40(52-39)36-37-44(60)30(8)47-38(36)49(62)51(10,68-47)65-20-15-34(64-11)27(5)46(66-31(9)56)29(7)43(59)28(6)42(58)25(3)13-12-14-26(4)50(63)53-41(48)45(37)61/h12-15,20-22,24-25,27-29,34,42-43,46,58-60,62H,16-19,23H2,1-11H3,(H,53,63)/t25?,27?,28?,29?,34?,42?,43?,46?,51-/m0/s1

InChI Key

IXSVOCGZBUJEPI-ROSHVKCDSA-N

Isomeric SMILES

CC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C([C@](O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCN(CC7)CC(C)C)O3)C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C(C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCN(CC7)CC(C)C)O3)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Rifalazil;  ABI 1648;  ABI1648;  ABI -648;  Krm-1648;  Krm 1648;  Krm1648; 

Origin of Product

United States

Foundational & Exploratory

Rifalazil: A Technical Guide for the Treatment of Intracellular Bacterial Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Rifalazil, a potent benzoxazinorifamycin antibiotic, for the treatment of intracellular bacterial infections. It consolidates key findings on its mechanism of action, antimicrobial efficacy, and pharmacokinetic profile, with a focus on its activity against clinically significant intracellular pathogens such as Mycobacterium tuberculosis and Chlamydia species. This document is intended to serve as a resource for researchers and professionals in the field of drug development.

Core Concepts: Mechanism of Action and Key Attributes

This compound is a derivative of rifamycin that exhibits its bactericidal effects by inhibiting the bacterial DNA-dependent RNA polymerase.[1][2] It binds to the β-subunit of this essential enzyme, thereby blocking transcription and subsequent protein synthesis, ultimately leading to bacterial cell death.[2][3] A key characteristic of this compound is its benzoxazine ring, which contributes to its unique physicochemical properties, including high intracellular accumulation.[1][4][5] This attribute is particularly advantageous for targeting pathogens that reside and replicate within host cells.

This compound has demonstrated exceptional potency against a range of bacteria, including Mycobacterium tuberculosis, Chlamydia trachomatis, and Chlamydia pneumoniae.[1][6][7] Notably, it has a significantly lower minimum inhibitory concentration (MIC) against these organisms compared to other commonly used antibiotics.[6][7] Furthermore, this compound possesses a long elimination half-life, which allows for less frequent dosing regimens.[3][7] An additional advantage is its apparent lack of induction of the cytochrome P450 3A4 enzyme, a common issue with other rifamycins that leads to drug-drug interactions.[1][5]

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of this compound against key intracellular bacterial pathogens.

Table 1: In Vitro Activity of this compound Against Mycobacterium tuberculosis

ParameterValueReference Organism/StrainCitation
MIC0.00047 µg/mLM. tuberculosis ATCC 35801[8]
Comparative MIC64-fold more active than rifampinVarious M. tuberculosis isolates[7]
Comparative MIC4- to 8-fold more active than rifabutinVarious M. tuberculosis isolates[7]

Table 2: In Vitro Activity of this compound Against Chlamydia Species

ParameterValue (µg/mL)OrganismCitation
MIC0.00025 - 0.0025C. trachomatis & C. pneumoniae[6]
MIC900.00025C. trachomatis[9]
MIC900.00125 - 0.0025C. pneumoniae (clinical isolates)[10][11]
MBC900.0025C. trachomatis[10][11]
MBC900.00125 - 0.0025C. pneumoniae (clinical isolates)[10][11]
Protective Effect (PE)0.002 (2 days post-treatment)C. trachomatis in McCoy cells[6]

Table 3: In Vivo Efficacy of this compound in a Murine Tuberculosis Model

Treatment Regimen (12 weeks)OutcomeCitation
This compound (20 mg/kg) + Pyrazinamide (150 mg/kg) + Ethambutol (150 mg/kg)Apparent clearance of organs; only one mouse showed regrowth in lungs 12 weeks post-therapy.[8]
Isoniazid (25 mg/kg) + Rifampin (20 mg/kg)Apparent clearance of organs; regrowth detected in all groups 12 weeks post-therapy.[8]
This compound/IsoniazidApparent sterilization of organs 6 months after a 12-week treatment.[12]

Table 4: Clinical Efficacy of this compound for Chlamydia trachomatis Infection

Study PopulationThis compound RegimenMicrobiological Cure RateComparator (Azithromycin 1g) Cure RateCitation
Women with uncomplicated genital infectionSingle 25 mg dose84.8%92.1%[9]
Men with nongonococcal urethritisSingle 25 mg dose85% (at 2 weeks)83% (at 2 weeks)[13]

Key Experimental Protocols

This section details the methodologies for critical experiments used to evaluate the efficacy of this compound.

Minimum Inhibitory Concentration (MIC) Determination for M. tuberculosis**

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.

Protocol:

  • Bacterial Strain: M. tuberculosis ATCC strain 35801 is used.[8]

  • Culture Medium: Modified 7H10 broth with a pH of 6.6 is prepared.[8]

  • Drug Preparation: A stock solution of this compound is prepared and serially diluted to achieve a range of final concentrations.

  • Inoculation: The broth containing the different drug concentrations is inoculated with a standardized suspension of M. tuberculosis.

  • Incubation: The cultures are incubated under appropriate conditions (e.g., 37°C) for a specified period.

  • Endpoint Determination: The MIC is recorded as the lowest concentration of this compound at which no visible growth of the bacteria is observed.[8]

In Vivo Murine Model of Tuberculosis

Objective: To evaluate the bactericidal activity of this compound in a mouse model of established M. tuberculosis infection.

Protocol:

  • Animal Model: Six-week-old outbred female Swiss mice are used.[8]

  • Infection: Mice are infected intravenously via the caudal vein with a standardized suspension of M. tuberculosis.[8]

  • Treatment Initiation: Treatment begins one week post-infection.[8]

  • Drug Administration: this compound is administered orally by gavage, five days a week for a duration of 12 weeks.[8] A typical dosage is 20 mg/kg.[8] Combination therapies with other antitubercular drugs like pyrazinamide and ethambutol are also evaluated.[8]

  • Control Groups: An early control group is sacrificed at the start of treatment, and a late control group of untreated infected mice is sacrificed after a defined period (e.g., 4 weeks) to monitor disease progression.[8]

  • Outcome Assessment: At the end of the treatment period, mice are sacrificed. The spleens and right lungs are aseptically removed and homogenized.[8] Viable cell counts (colony-forming units, CFU) are determined by plating serial dilutions of the organ homogenates on appropriate culture media.[8]

  • Relapse Assessment: Parallel treatment groups are observed for a period (e.g., 12 weeks) after cessation of therapy to assess for bacterial regrowth.[8]

In Vitro "Protective Effect" (PE) Assay for Chlamydia**

Objective: To determine the ability of this compound to protect mammalian cells from subsequent Chlamydia infection after the drug has been removed.

Protocol:

  • Cell Culture: Monolayers of a suitable mammalian cell line (e.g., McCoy cells) are grown in microtiter plates.[6][13]

  • Drug Pre-treatment: The cell monolayers are incubated with varying concentrations of this compound for a defined period (e.g., 24 hours).[6][13]

  • Drug Removal: The drug-containing medium is removed, and the cells are washed to remove any extracellular drug.

  • Delayed Infection: The pre-treated cell monolayers are then challenged with an inoculum of Chlamydia trachomatis or Chlamydia pneumoniae at different time points after drug removal (e.g., 2, 4, 6, and up to 12 days).[6]

  • Incubation: The infected cells are incubated to allow for chlamydial growth and development.

  • Assessment of Infection: The presence of chlamydial inclusions is determined by staining (e.g., with a fluorescently labeled antibody) and microscopic examination.

  • Endpoint Determination: The protective dose is the concentration of this compound that prevents chlamydial infection at a given time point after drug removal.[6]

Visualizations: Pathways and Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Rifalazil_Mechanism_of_Action This compound This compound RNAP Bacterial DNA-dependent RNA Polymerase (β-subunit) This compound->RNAP Binds to and inhibits Transcription Transcription (RNA Synthesis) RNAP->Transcription Blocks Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Cell_Death Bacterial Cell Death Transcription->Cell_Death Bacterial_Growth Bacterial Growth & Replication Protein_Synthesis->Bacterial_Growth Bacterial_Growth->Cell_Death Inhibition leads to

Caption: Mechanism of action of this compound.

In_Vivo_TB_Workflow cluster_infection Infection Phase cluster_treatment Treatment Phase (12 weeks) cluster_assessment Assessment Phase Infection Mice infected intravenously with M. tuberculosis Treatment_Group Oral gavage with this compound-based regimen (5 days/week) Infection->Treatment_Group Control_Group Untreated or standard therapy Infection->Control_Group Sacrifice_EOT Sacrifice at End of Treatment Treatment_Group->Sacrifice_EOT Sacrifice_Post Sacrifice after 12-week observation period Treatment_Group->Sacrifice_Post Control_Group->Sacrifice_EOT Organ_Harvest Harvest Spleens and Lungs Sacrifice_EOT->Organ_Harvest CFU_Count Determine Bacterial Load (CFU) Organ_Harvest->CFU_Count Relapse_Assess Assess for Relapse (CFU) Sacrifice_Post->Relapse_Assess

References

Early-Stage Research on Rifalazil Efficacy: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifalazil (formerly KRM-1648) is a semi-synthetic benzoxazinorifamycin, an antibiotic structurally related to rifampin.[1][2] It was developed as a potential treatment for various bacterial infections, including those caused by Chlamydia trachomatis, Clostridioides difficile, and Mycobacterium tuberculosis.[3][4] Like other rifamycins, its mechanism of action involves the inhibition of bacterial DNA-dependent RNA polymerase, a critical enzyme for bacterial transcription.[5][6] This document provides a technical overview of the early-stage research on the efficacy of this compound, summarizing key quantitative data, experimental protocols, and relevant biological pathways. Despite initial promise, the development of this compound was terminated in 2013 due to severe side effects.[3]

Core Efficacy Data

In Vitro Activity

This compound demonstrated potent in vitro activity against a range of bacterial pathogens. The minimum inhibitory concentrations (MICs) are summarized below.

OrganismStrain(s)MIC (μg/mL)Reference
Chlamydia trachomatis10 strains0.0025 (MIC90)[7]
Chlamydia pneumoniae10 recent clinical isolates0.00125 - 0.0025 (MIC90)[7]
Mycobacterium tuberculosisMultiple isolates64-fold more active than rifampin[2]
Pharmacokinetics

Pharmacokinetic properties of this compound were evaluated in early-phase human clinical trials.

ParameterFastingStandard Breakfast (30% fat)High-Fat Breakfast (60% fat)Reference
Cmax (ng/mL)Increased progressively with fat contentIncreased progressively with fat contentIncreased progressively with fat content[1]
AUC(0-Tlast)Increased progressively with fat contentIncreased progressively with fat contentIncreased progressively with fat content[1]
AUC(0-infinity)Increased progressively with fat contentIncreased progressively with fat contentIncreased progressively with fat content[1]

Note: Systemic exposure to this compound based on Cmax, AUC(0-Tlast), and AUC(0-infinity) was increased progressively as the fat content of the test breakfast was increased from 30% to 60% compared with fasting.[1] Administration with food also led to a large reduction in pharmacokinetic intersubject variability.[1]

DoseCmax (ng/mL)AUC (ng·h/mL)t1/2 (hours)Reference
10 mg13.5 ± 4.6280.1 ± 119.78.7 ± 2.7[8]
25 mg26.4 ± 11.0610.3 ± 253.48.6 ± 3.6[8]
In Vivo Efficacy in Animal Models

This compound demonstrated efficacy in various mouse models of infectious diseases.

Disease ModelPathogenTreatment RegimenOutcomeReference
Helicobacter pylori colonizationHelicobacter pyloriNot specifiedEfficacious in a mouse model[9]
Lung InfectionChlamydia pneumoniae1 or 3 mg/kg/day for 3 daysEfficacious[10]
Buruli UlcerMycobacterium ulcerans5 or 10 mg/kg orally for up to 15 weeksEfficacious in an advanced infection model[11]
TuberculosisMycobacterium tuberculosisCombination with pyrazinamide and ethambutolStudied as an alternative to isoniazid-rifampin therapy[12]

Experimental Protocols

In Vitro Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against Chlamydia trachomatis and Chlamydia pneumoniae.

Methodology:

  • Ten strains of C. trachomatis and ten recent clinical isolates of C. pneumoniae were used.

  • The in vitro activities of this compound, its derivatives, azithromycin, and levofloxacin were tested.

  • The specific methodology for chlamydial susceptibility testing, likely a cell culture-based assay, was employed to determine the MICs. This typically involves infecting a susceptible cell line (e.g., HeLa, McCoy) and then adding serial dilutions of the antimicrobial agent.

  • The MIC was defined as the lowest concentration of the drug that inhibited the development of chlamydial inclusions.

  • The MIC at which 90% of the isolates were inhibited (MIC90) was reported.[7]

Pharmacokinetic Study in Healthy Volunteers

Objective: To investigate the safety and pharmacokinetics of a single oral dose of this compound under different food conditions.

Methodology:

  • A randomized, 3-way crossover study was conducted in 12 healthy male volunteers.[1]

  • Each subject received a single 25 mg oral dose of this compound under three different conditions with a 21- to 28-day washout period between doses:

    • After an overnight fast of 10 hours.

    • With a standard breakfast containing 30% fat.

    • With a high-fat breakfast containing 60% fat.[1]

  • Blood samples were collected at predetermined time points after dosing.

  • Plasma concentrations of this compound were determined using a validated high-performance liquid chromatography (HPLC) method.[8]

  • Pharmacokinetic parameters including Cmax, AUC(0-Tlast), and AUC(0-infinity) were calculated using non-compartmental analysis.[1][8]

Mouse Model of Chlamydia pneumoniae Lung Infection

Objective: To evaluate the efficacy of this compound in a mouse model of lung infection.

Methodology:

  • Mice were infected with Chlamydia pneumoniae.

  • Treatment with this compound or related compounds was initiated.

  • Dosing was administered once daily for 3 days at either 1 or 3 mg/kg of body weight.[10]

  • Efficacy was assessed by determining the proportion of animals with culture-positive lungs at a set time point after infection.[10]

Visualizations

Mechanism of Action of this compound

Rifalazil_Mechanism_of_Action cluster_bacterium Bacterial Cell DNA Bacterial DNA RNA_Polymerase DNA-dependent RNA Polymerase DNA->RNA_Polymerase Transcription mRNA mRNA RNA_Polymerase->mRNA Ribosome Ribosome mRNA->Ribosome Translation Protein Essential Proteins Ribosome->Protein Cell_Death Bacterial Cell Death This compound This compound This compound->RNA_Polymerase Inhibits β-subunit

Caption: Mechanism of action of this compound.

Experimental Workflow for Pharmacokinetic Study

Pharmacokinetic_Study_Workflow cluster_dosing Dosing Conditions (25 mg this compound) start Recruit 12 Healthy Male Volunteers randomization Randomized 3-Way Crossover Design start->randomization fasting Fasting randomization->fasting std_bf Standard Breakfast (30% Fat) randomization->std_bf hf_bf High-Fat Breakfast (60% Fat) randomization->hf_bf washout 21-28 Day Washout Between Doses washout->randomization Next Period fasting->washout blood_sampling Serial Blood Sampling fasting->blood_sampling std_bf->washout std_bf->blood_sampling hf_bf->washout hf_bf->blood_sampling hplc_analysis Plasma Analysis by HPLC blood_sampling->hplc_analysis pk_analysis Pharmacokinetic Analysis (Cmax, AUC, t1/2) hplc_analysis->pk_analysis end Evaluate Food Effect and Intersubject Variability pk_analysis->end

References

Rifalazil chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rifalazil, a derivative of the rifamycin class of antibiotics, has demonstrated potent bactericidal activity against a broad spectrum of bacteria, including clinically significant pathogens such as Mycobacterium tuberculosis and Chlamydia trachomatis. Its mechanism of action involves the specific inhibition of the β-subunit of bacterial DNA-dependent RNA polymerase, a critical enzyme in microbial transcription. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies related to this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound, also known as KRM-1648, is a semi-synthetic benzoxazinorifamycin. Its complex macrocyclic structure is fundamental to its biological activity.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-5,12,21,23-tetrahydroxy-27-methoxy-2,4,16,20,22,24,26-heptamethyl-10-[4-(2-methylpropyl)piperazin-1-yl]-1,6,15-trioxo-1,2-dihydro-6H-2,7-(epoxypentadeca[1][2][3]trienoimino)[1]benzofuro[4,5-a]phenoxazin-25-yl acetate[4]
CAS Number 129791-92-0[4]
Chemical Formula C₅₁H₆₄N₄O₁₃[4]
SMILES CC(C)CN1CCN(CC1)c2cc3c(c(O)c2)N=C4c5c(c(O)c6c(c5O)C(C)(O/C=C/--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--/C=C/C=C(\C)/C(=O)N6)OC(=O)C)OC)O4)NC(=O)/C=C/3)C=C1

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 941.09 g/mol MedKoo Biosciences
Appearance Solid powderMedKoo Biosciences
Solubility Very high in water at pH 2 (~2000 mg/mL), low at pH 5 (0.5 mg/mL)Wikipedia
pKa (strongest acidic) 4.52DrugBank Online
pKa (strongest basic) 8.63DrugBank Online
LogP 4.48DrugBank Online
Melting Point Not available
Boiling Point Not available

Mechanism of Action

This compound exerts its potent antibacterial effect by targeting and inhibiting the bacterial DNA-dependent RNA polymerase (RNAP).[4][5] This enzyme is essential for the transcription of genetic information from DNA to RNA, a fundamental process for bacterial survival.

This compound binds non-covalently to the β-subunit of the RNAP, within a pocket that is spatially close to the active site but distinct from the DNA and RNA binding sites.[6] This binding induces a conformational change in the enzyme that sterically blocks the path of the elongating RNA transcript, preventing its extension beyond a length of 2-3 nucleotides.[6] This leads to the termination of transcription and ultimately, bacterial cell death. The high affinity and specificity of this compound for the bacterial RNAP over its mammalian counterparts contribute to its favorable therapeutic index.

Resistance to this compound, and other rifamycins, primarily arises from point mutations in the rpoB gene, which encodes the β-subunit of RNAP.[6][7] These mutations alter the amino acid sequence of the this compound binding pocket, reducing the drug's affinity for the enzyme and thereby diminishing its inhibitory effect.

Rifalazil_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound rna_polymerase RNA Polymerase (RNAP) This compound->rna_polymerase Binds to β-subunit mrna mRNA transcript (elongation blocked) rna_polymerase->mrna Transcription Elongation (Inhibited) dna Bacterial DNA dna->rna_polymerase Transcription Initiation ribosome Ribosome mrna->ribosome protein Essential Proteins ribosome->protein cell_death Bacterial Cell Death protein->cell_death

Mechanism of this compound Action

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of this compound.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for many bacteria, Middlebrook 7H9 for mycobacteria)

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of this compound in the broth medium in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Prepare a standardized bacterial inoculum to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Add 50 µL of the bacterial inoculum to each well containing the this compound dilutions, as well as to a positive control well (containing only broth and inoculum) and a negative control well (containing only broth).

  • Incubate the plate at the optimal temperature and duration for the specific bacterium (e.g., 37°C for 18-24 hours for most bacteria).

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound in a well that shows no visible bacterial growth.

MIC_Determination_Workflow start Start prepare_dilutions Prepare serial dilutions of this compound in 96-well plate start->prepare_dilutions inoculate_plate Inoculate wells with bacterial suspension prepare_dilutions->inoculate_plate prepare_inoculum Prepare standardized bacterial inoculum prepare_inoculum->inoculate_plate incubate Incubate plate under optimal conditions inoculate_plate->incubate read_results Visually inspect for turbidity and determine MIC incubate->read_results end End read_results->end

Workflow for MIC Determination
Selection of this compound-Resistant Mutants

This protocol describes a method for selecting bacterial mutants with reduced susceptibility to this compound through serial passage in the presence of sub-inhibitory concentrations of the drug.

Materials:

  • This compound stock solution

  • Bacterial culture

  • Appropriate liquid or solid growth medium

  • Incubator

  • Spectrophotometer (for liquid culture)

Procedure:

  • Determine the initial MIC of this compound for the bacterial strain of interest.

  • Inoculate a fresh culture medium containing this compound at a concentration of 0.5x the MIC.

  • Incubate the culture until visible growth is observed.

  • From this culture, inoculate a new medium containing a two-fold higher concentration of this compound.

  • Repeat this serial passage, progressively increasing the concentration of this compound.

  • At each passage, an aliquot of the culture can be plated on drug-free agar to isolate individual colonies.

  • The MIC of the isolated colonies is then determined to confirm the development of resistance.

  • Genomic DNA from resistant mutants can be extracted, and the rpoB gene can be sequenced to identify mutations responsible for the resistance phenotype.[6][7]

In Vivo Efficacy in a Mouse Infection Model

Animal models are crucial for evaluating the in vivo efficacy of antimicrobial agents. A common model is the mouse thigh infection model.

Materials:

  • Laboratory mice (e.g., BALB/c)

  • Bacterial strain of interest

  • This compound formulation for oral or parenteral administration

  • Saline or appropriate vehicle control

  • Surgical tools for tissue collection

  • Homogenizer

  • Agar plates for bacterial enumeration

Procedure:

  • Induce a localized infection in the thigh muscle of mice by intramuscular injection of a standardized bacterial inoculum.

  • After a set period to allow the infection to establish, begin treatment with this compound at various dosages. A control group should receive the vehicle alone.

  • Administer the treatment for a specified duration and frequency.

  • At the end of the treatment period, euthanize the mice and aseptically collect the infected thigh muscle.

  • Homogenize the tissue in a sterile buffer.

  • Perform serial dilutions of the tissue homogenate and plate on appropriate agar medium.

  • After incubation, count the number of CFU per gram of tissue.

  • The efficacy of this compound is determined by comparing the bacterial load in the treated groups to the control group.

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound is essential for optimizing its therapeutic use.

Table 3: Pharmacokinetic and Pharmacodynamic Parameters of this compound

ParameterValueSpeciesSource
Half-life (t₁/₂) ~60 hoursHumanDrugBank Online
Metabolism Primarily by B-esterase and CYP3A4HumanDrugBank Online
Major Metabolites 25-deacetyl-benzoxazinorifamycin, 32-hydroxy-benzoxazinorifamycinHumanDrugBank Online
Protein Binding HighNot specified
MIC range 0.00025 - 0.25 µg/mLVarious bacteriaMedChemExpress

Conclusion

This compound is a potent antibiotic with a well-defined mechanism of action against a range of clinically relevant bacteria. Its favorable pharmacokinetic profile, including a long half-life, has made it an attractive candidate for further investigation. The experimental protocols outlined in this guide provide a framework for the continued study and development of this compound and other novel antimicrobial agents. Further research into its clinical efficacy and the management of potential resistance is warranted. However, it is important to note that the development of this compound was terminated in 2013 due to severe side effects.[4]

References

A Comprehensive Pharmacological Profile of Rifalazil

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The development of Rifalazil was terminated in 2013 due to severe side effects.[1][2] This document is intended for informational and research purposes only.

Executive Summary

This compound (formerly KRM-1648) is a semi-synthetic, second-generation benzoxazinorifamycin, a class of antibiotics structurally related to rifampin.[3][4] It was investigated for the treatment of various bacterial infections, including those caused by Chlamydia trachomatis, Clostridioides difficile, and notably, Mycobacterium tuberculosis.[1] Its mechanism of action involves the potent inhibition of bacterial DNA-dependent RNA polymerase, a critical enzyme for bacterial survival.[5][6] this compound exhibited a promising pharmacological profile, characterized by extraordinary in vitro potency against intracellular pathogens, high intracellular accumulation, and a long elimination half-life.[7][8] However, despite promising preclinical and early clinical data, its development was halted due to safety concerns.[1][2] This guide provides a detailed technical overview of its pharmacological properties, supported by quantitative data, experimental methodologies, and visual diagrams.

Mechanism of Action

This compound exerts its bactericidal effect by targeting and inhibiting the bacterial DNA-dependent RNA polymerase (RNAP).[6][9]

  • Target Binding: It binds with high affinity to the β-subunit of the prokaryotic RNAP.[1][5] This binding site is distinct from the active site for nucleotide polymerization.

  • Inhibition of Transcription: By binding to the RNAP, this compound creates a steric block that prevents the elongation of the nascent RNA chain beyond a length of 2-3 nucleotides.[10] This effectively halts the transcription process, preventing the synthesis of essential messenger RNA (mRNA) and other RNA molecules.

  • Consequence: The inability to produce essential proteins leads to a cessation of cellular functions and ultimately, bacterial cell death.[5]

The unique benzoxazine ring structure of this compound is believed to contribute to its increased binding affinity and potency compared to older rifamycins like rifampin.[5][9]

Figure 1: this compound Mechanism of Action cluster_bacterium Bacterial Cell This compound This compound rnap DNA-dependent RNA Polymerase (RNAP) (β-subunit target) This compound->rnap Binds to transcription Transcription rnap->transcription Catalyzes death Bacterial Cell Death rnap->death Inhibition dna Bacterial DNA dna->transcription Template for mrna mRNA Synthesis transcription->mrna proteins Essential Proteins mrna->proteins Translation

Figure 1: this compound binds to the β-subunit of bacterial RNA polymerase, halting transcription.

Pharmacodynamics and Spectrum of Activity

This compound demonstrated potent in vitro activity against a broad range of bacteria, with exceptional potency against intracellular pathogens.

In Vitro Susceptibility

This compound's minimum inhibitory concentrations (MICs) were significantly lower than many standard-of-care antibiotics for several key pathogens.

PathogenStrain(s)MIC Range / ValueComparator Drug (MIC)Reference(s)
Mycobacterium tuberculosis Various isolates64-fold more active than RifampinRifampin, Rifabutin[3][4]
Chlamydia trachomatis Serovar D, L20.00025 µg/mL (MIC₉₀)Azithromycin (0.125 µg/mL)[7][11]
Chlamydophila pneumoniae TW-1830.00025 - 0.0025 µg/mLAzithromycin (50-500x higher)[11][12][13]
Clostridioides difficile Various isolatesMIC₅₀: 0.002 µg/mL; MIC₉₀: 0.004 µg/mL-[14][15]
Helicobacter pylori N/APotent activity reported-[6][11][16]
Resistance

Resistance to this compound, like other rifamycins, primarily arises from point mutations in the rpoB gene, which codes for the β-subunit of RNA polymerase.[12][13] These mutations alter the drug's binding site, reducing its inhibitory effect. Notably, some studies found that this compound retained activity against certain C. trachomatis and M. tuberculosis strains that had developed resistance to rifampin, suggesting it could overcome some resistance mechanisms.[4][9][13]

Pharmacokinetics

This compound's pharmacokinetic profile was notable for its long half-life and high intracellular penetration, which are advantageous for treating infections caused by intracellular pathogens.

  • Absorption: this compound is orally administered.[1] Its systemic exposure (Cmax and AUC) is significantly increased when taken with food, particularly high-fat meals.[17][18] Food also reduces the high inter-subject variability observed in the fasted state.[17][18]

  • Distribution: The drug achieves high intracellular concentrations and has a large volume of distribution, ensuring it reaches pathogens that reside within host cells.[7][8][19]

  • Metabolism: this compound is metabolized in humans into two major metabolites: 25-deacetyl-benzoxazinorifamycin (via a B-esterase) and 32-hydroxy-benzoxazinorifamycin (via the cytochrome P450 enzyme CYP3A4).[6][16] Unlike rifampin, this compound does not appear to be a significant inducer of CYP450 enzymes, suggesting a lower potential for drug-drug interactions.[4][9]

  • Elimination: The drug is characterized by a long elimination half-life, reported to be approximately 60 to 100 hours in healthy volunteers, allowing for infrequent dosing schedules.[3][7] However, a shorter half-life of around 8.7 hours was observed in tuberculosis patients.[3]

Figure 2: Human Metabolism of this compound This compound This compound metabolite1 25-deacetyl- benzoxazinorifamycin This compound->metabolite1 metabolite2 32-hydroxy- benzoxazinorifamycin This compound->metabolite2 enzyme1 B-esterase enzyme1->metabolite1 Deacetylation enzyme2 CYP3A4 enzyme2->metabolite2 Hydroxylation

Figure 2: this compound is primarily metabolized via deacetylation and hydroxylation.
Pharmacokinetic Parameters in Humans

PopulationDoseCmax (ng/mL)AUC (ng·h/mL)T½ (hours)Reference(s)
TB Patients 10 mg (single)13.5 ± 4.6280.1 ± 119.78.7 ± 2.7[3]
TB Patients 25 mg (single)26.4 ± 11.0610.3 ± 253.48.6 ± 3.6[3]
Healthy Volunteers N/AN/AN/A~60 - 100[3][7]

Clinical Efficacy and Development Status

This compound underwent Phase II clinical trials for uncomplicated genital chlamydia and pulmonary tuberculosis.

Chlamydia trachomatis Infection

A randomized, double-blind study in women with uncomplicated genital chlamydia compared a single 25 mg oral dose of this compound to a single 1 g dose of azithromycin.[7][20]

Treatment GroupMicrobiological Cure Rate95% Confidence Interval for DifferenceOutcomeReference(s)
This compound (25 mg) 84.8% (28/33)-22.5% to 7.9%Non-inferiority not established[7][20]
Azithromycin (1 g) 92.1% (35/38)--[7][20]

An earlier study in males with non-gonococcal urethritis found a single 25 mg dose of this compound had comparable microbiological cure rates to 1 g of azithromycin at 2 weeks (85% vs. 83%) and superior rates at 5 weeks (83% vs. 64%).[7]

Pulmonary Tuberculosis

In a Phase II trial, patients with sputum smear-positive pulmonary TB received this compound (10 mg or 25 mg once weekly) plus daily isoniazid for two weeks.[3][21] While the drug was well-tolerated, the decreases in sputum colony-forming units (CFU) were comparable to control arms, and the results were deemed statistically inconclusive due to high variability.[3][22]

Safety and Tolerability

Across early-phase trials, this compound was generally well-tolerated.[3][7] However, its development was ultimately terminated due to severe side effects that emerged later.[1]

Adverse Events in Chlamydia Trial

The table below compares the most frequent treatment-related adverse events in the Phase II trial for chlamydia.[7]

Adverse EventThis compound (n=40)Azithromycin (n=42)
Influenza-like illness 12.5%0%
Nausea 7.5%33.3%
Vomiting 7.5%7.1%
Diarrhea 5.0%21.4%
Headache 5.0%16.7%
Bacterial Vaginosis 2.5%11.9%
Overall Related AEs 55%62%

In the tuberculosis trial, a transient decrease in absolute neutrophil count (<2,000 cells/mm³) was observed in 10-20% of patients in both the this compound and rifampin-containing arms, without associated clinical consequences.[3][22]

Experimental Protocols

Protocol: C. difficile Hamster Model of Colitis

This preclinical model was used to assess the efficacy of this compound in treating and preventing C. difficile-associated diarrhea (CDAD).[15][23]

  • Animal Model: Golden Syrian hamsters.

  • Induction of Disease:

    • Animals were injected subcutaneously with clindamycin phosphate (10 mg/kg) to disrupt normal gut flora and induce susceptibility.

    • 24 hours later, animals were challenged via oral gavage with a vegetative culture of C. difficile.

  • Treatment Regimens:

    • Prophylactic: Test articles (this compound 20 mg/kg, Vancomycin 50 mg/kg, or vehicle) were administered daily for 5 days, starting simultaneously with the C. difficile challenge.

    • Therapeutic: Test articles were administered daily for 5 days, starting 24 hours after the C. difficile challenge.

  • Endpoints:

    • Primary: Survival and clinical signs of morbidity over the study period (up to 30 days post-treatment).

    • Secondary: Presence of C. difficile toxins in fecal samples (assessed by ELISA) and histopathological examination of the ceca for epithelial damage, edema, and neutrophil infiltration.

  • Results: this compound was effective in both preventing and treating CDAD. Unlike vancomycin-treated animals, which relapsed 10-15 days after treatment cessation, no relapses were observed in the this compound group.[14][23]

Figure 3: Experimental Workflow for Hamster CDAD Model t_minus_24 T = -24h Induce Susceptibility (Clindamycin SC) t_0 T = 0h Induce Infection (C. difficile Gavage) t_minus_24->t_0 treatment_start Start 5-Day Treatment (this compound, Vancomycin, or Vehicle) t_0->treatment_start monitoring Daily Monitoring (Morbidity & Mortality) treatment_start->monitoring During & Post-Treatment endpoints Endpoint Analysis (Toxin Assay, Histopathology) monitoring->endpoints

Figure 3: Workflow for assessing this compound efficacy in a hamster model of C. difficile infection.
Protocol: Phase II Tuberculosis Clinical Trial

This study evaluated the early bactericidal activity and safety of this compound in humans.[3][21]

  • Study Design: Randomized, open-label, active-controlled Phase II clinical trial.

  • Patient Population: 65 HIV-negative adults with newly diagnosed, sputum smear-positive pulmonary tuberculosis.

  • Treatment Arms (First 14 Days):

    • Isoniazid (INH) 5 mg/kg daily.

    • INH 5 mg/kg + Rifampin 10 mg/kg daily (Standard of care control).

    • INH 5 mg/kg daily + this compound 10 mg once weekly.

    • INH 5 mg/kg daily + this compound 25 mg once weekly.

  • Primary Endpoints:

    • Safety: Incidence and severity of adverse experiences.

    • Pharmacokinetics: Determination of Cmax, AUC, and T½ after the first dose of this compound.

  • Secondary Endpoint (Efficacy): Change in M. tuberculosis CFU count in sputum from baseline to day 15.

  • Methodology:

    • Sputum Collection: Sputum was collected overnight for quantitative culture at baseline and on specified days during treatment.

    • PK Sampling: Blood samples were collected at pre-dose and multiple time points post-dose for pharmacokinetic analysis via high-performance liquid chromatography (HPLC).[3]

References

In Vitro Activity of Rifalazil Against Chlamydia Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Rifalazil, a benzoxazinorifamycin antibiotic, against various Chlamydia species. This document synthesizes key findings on its potent antichlamydial properties, details the experimental methodologies used for its evaluation, and presents its mechanism of action.

Introduction to this compound and its Antichlamydial Potential

This compound (formerly KRM-1648) is a semi-synthetic derivative of rifamycin that has demonstrated exceptionally high in vitro potency against obligate intracellular bacteria of the genus Chlamydia.[1][2] Its mechanism of action involves the inhibition of bacterial DNA-dependent RNA polymerase, a critical enzyme for bacterial cell survival.[1][3] The unique benzoxazine ring structure of this compound contributes to its favorable physicochemical properties for targeting intracellular pathogens.[1] Notably, this compound has shown potential as a monotherapeutic agent for chlamydial infections and may be effective against strains resistant to other rifamycins like rifampin.[1] Although its clinical development was halted due to side effects, the in vitro data remains a valuable reference for antimicrobial research.[4]

Quantitative Assessment of In Vitro Activity

This compound has consistently demonstrated superior in vitro activity against both Chlamydia trachomatis and Chlamydia pneumoniae when compared to other commonly used antibiotics. Its Minimum Inhibitory Concentrations (MICs) are reported to be in the picogram per milliliter (pg/mL) range, indicating high potency.[1]

Table 1: In Vitro Susceptibility of Chlamydia trachomatis to this compound and Comparator Antibiotics
AntibioticMIC Range (µg/mL)MIC90 (µg/mL)MBC90 (µg/mL)Reference(s)
This compound (ABI-1648) 0.00025 - 0.0025 0.0025 0.0025 [2][5][6]
Azithromycin0.008 - 0.1250.1250.125[2][5][6]
Levofloxacin-1.01.0[2][5]
Doxycycline0.016 - 0.064--[6][7][8]
Rifampin---[6]
Table 2: In Vitro Susceptibility of Chlamydia pneumoniae to this compound and Comparator Antibiotics
AntibioticMIC Range (µg/mL)MIC90 (µg/mL)MBC90 (µg/mL)Reference(s)
This compound (ABI-1648) 0.00125 - 0.0025 0.00125 0.00125 [2][5]
Azithromycin-0.1250.125[2][5]
Levofloxacin-1.01.0[2][5]
Rifampin-0.0150.015[9]

This compound and its derivatives have been shown to be 10- to 1,000-fold more active than azithromycin and levofloxacin against Chlamydia species.[2][5]

Mechanism of Action

This compound, like other rifamycins, targets the bacterial DNA-dependent RNA polymerase. Specifically, it binds to the β-subunit of this enzyme, sterically blocking the path of the elongating RNA molecule and thereby inhibiting transcription.[1][4] This action is bactericidal and is effective against the replicating forms of Chlamydia within the host cell.

cluster_bacterium Chlamydial Cell DNA Bacterial DNA RNA_Polymerase DNA-dependent RNA Polymerase (β-subunit) DNA->RNA_Polymerase Transcription Initiation mRNA mRNA transcript RNA_Polymerase->mRNA RNA Elongation Protein Essential Proteins mRNA->Protein Translation Replication Bacterial Replication Protein->Replication This compound This compound This compound->RNA_Polymerase Inhibition

Figure 1. Mechanism of action of this compound on Chlamydial RNA polymerase.

Experimental Protocols for In Vitro Susceptibility Testing

The in vitro susceptibility of Chlamydia species to antimicrobial agents is typically determined using cell culture-based assays. The following is a synthesized protocol based on methodologies reported in the literature.[7][8][9][10][11]

Cell Culture and Chlamydial Strains
  • Host Cells: McCoy or HEp-2 cells are commonly used.[7][11] Cells are grown to confluence in 96-well microtiter plates.

  • Chlamydial Strains: Laboratory-adapted strains (e.g., C. trachomatis serovar D, L2) or clinical isolates of C. trachomatis and C. pneumoniae are used.[2][11]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antibiotic that inhibits the formation of chlamydial inclusions.[9]

  • Preparation of Inoculum: A standardized inoculum of Chlamydia elementary bodies (EBs) is prepared to yield a specific number of inclusion-forming units (IFUs) per well (e.g., 104 IFU/mL).[11]

  • Infection of Host Cells: The growth medium is removed from the confluent cell monolayers in the 96-well plates. The chlamydial inoculum is then added to each well.

  • Centrifugation: The plates are centrifuged at a low speed (e.g., 2,000 x g) for 1 hour to facilitate infection.[11]

  • Addition of Antibiotics: After centrifugation, the inoculum is aspirated, and fresh culture medium containing serial twofold dilutions of this compound (and comparator antibiotics) is added to the wells. The medium is supplemented with cycloheximide (1 µg/mL) to inhibit host cell protein synthesis.[11]

  • Incubation: The plates are incubated at 35°C for 48-72 hours.[11]

  • Staining and Visualization: After incubation, the cell monolayers are fixed (e.g., with methanol) and stained for chlamydial inclusions using a specific monoclonal antibody conjugated to a fluorescent dye (e.g., fluorescein isothiocyanate).[11] Inclusions are then visualized and counted using a fluorescence microscope.

  • MIC Determination: The MIC is the lowest antibiotic concentration at which no inclusions are observed.[9]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibiotic that kills the chlamydiae.

  • Initial Setup: The MIC assay is performed as described above.

  • Passage: After determining the MIC, the antibiotic-containing medium is removed from the wells showing no inclusions. The cells are washed twice with phosphate-buffered saline (PBS).[9]

  • Cell Lysis and Re-infection: Fresh, antibiotic-free medium is added, and the cells are lysed to release any viable EBs. The lysate is then used to infect fresh, confluent cell monolayers in a new 96-well plate.

  • Incubation and Staining: The new plates are incubated for 48-72 hours, fixed, and stained as described for the MIC assay.

  • MBC Determination: The MBC is the lowest antibiotic concentration from the initial assay that results in no observable inclusions in the subsequent passage.[9]

cluster_mic MIC Determination cluster_mbc MBC Determination A Prepare confluent host cell monolayers B Infect cells with Chlamydia inoculum A->B C Centrifuge to enhance infection B->C D Add serial dilutions of this compound C->D E Incubate for 48-72h D->E F Fix, stain, and visualize chlamydial inclusions E->F G Determine MIC: Lowest concentration with no inclusions F->G H Select wells from MIC plate with no inclusions G->H I Wash cells to remove antibiotic H->I J Lyse cells and passage lysate to fresh cells I->J K Incubate for 48-72h J->K L Fix, stain, and visualize chlamydial inclusions K->L M Determine MBC: Lowest initial concentration with no inclusions in passage L->M

Figure 2. Workflow for in vitro susceptibility testing of Chlamydia to this compound.

Resistance Development

While rifamycins are highly active against Chlamydia in vitro, there have been concerns about the potential for resistance development.[11] Studies involving serial passage of C. pneumoniae and C. trachomatis in the presence of subinhibitory concentrations of this compound and rifampin have shown that resistance can emerge.[11] However, the MICs of this compound for resistant C. trachomatis mutants were significantly lower (0.5 to 1.0 µg/mL) than those for rifampin-resistant mutants (128 to 256 µg/mL).[11] Interestingly, some rifampin-resistant mutants with mutations in the rpoB gene remained susceptible to this compound at concentrations at or below 0.064 µg/mL.[12]

Conclusion

This compound exhibits exceptional in vitro potency against Chlamydia trachomatis and Chlamydia pneumoniae, with MICs and MBCs that are significantly lower than those of other commonly prescribed antibiotics. Its mechanism of action through the inhibition of bacterial RNA polymerase is well-established. The detailed experimental protocols for in vitro susceptibility testing provide a framework for the continued evaluation of novel antichlamydial compounds. While the potential for resistance exists, this compound has demonstrated some activity against rifampin-resistant strains. The extensive in vitro data on this compound serves as a critical benchmark for the development of new and effective treatments for chlamydial infections.

References

Rifalazil: A Technical Deep Dive into its Potential for Latating Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Latent tuberculosis infection (LTBI) presents a formidable obstacle to global tuberculosis control, harboring a vast reservoir of Mycobacterium tuberculosis (Mtb) with the potential for reactivation. The development of shorter, more effective treatment regimens for LTBI is a critical unmet need. Rifalazil, a benzoxazinorifamycin, has emerged as a promising candidate due to its potent bactericidal activity against Mtb, a long half-life facilitating intermittent dosing, and a favorable drug-drug interaction profile compared to other rifamycins. This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the investigation of this compound for LTBI, details the experimental methodologies used in its evaluation, and explores the underlying biological pathways.

Mechanism of Action and In Vitro Potency

This compound, like other members of the rifamycin class, exerts its bactericidal effect by inhibiting the β-subunit of the bacterial DNA-dependent RNA polymerase, encoded by the rpoB gene.[1][2] This inhibition prevents the initiation of transcription, ultimately leading to bacterial cell death.

In vitro studies have consistently demonstrated this compound's superior potency against M. tuberculosis compared to other rifamycins.

Compound M. tuberculosis Strain MIC (μg/mL) Reference
This compoundATCC 35801 (Erdman)0.00047[3]
RifampinATCC 35801 (Erdman)0.06[3]
IsoniazidATCC 35801 (Erdman)0.03[3]
This compoundClinical Isolates64-fold more active than Rifampin[1]
This compoundClinical Isolates4- to 8-fold more active than Rifabutin[1]

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and other anti-tuberculosis agents.

Preclinical Efficacy in Models of Latent Tuberculosis

The evaluation of drugs for LTBI necessitates the use of specialized in vitro and in vivo models that mimic the non-replicating, persistent state of Mtb within the host.

In Vitro Models of Latency

This model simulates the gradual oxygen depletion that Mtb is thought to encounter within a granuloma.

Experimental Protocol: The Wayne Model

  • Inoculum Preparation: M. tuberculosis (e.g., H37Rv) is grown in a suitable liquid medium (e.g., Dubos medium with Tween 80) to mid-log phase.

  • Hypoxic Culture Setup: The culture is diluted and transferred to sealed tubes with a defined headspace-to-culture volume ratio, ensuring gradual oxygen consumption by the bacteria. Methylene blue can be included as a visual indicator of oxygen depletion.

  • Induction of Non-Replicating Persistence (NRP): The tubes are incubated with slow stirring for several weeks. Two stages of NRP are typically defined: NRP-1 (around 12 days) and NRP-2 (around 21 days), characterized by a cessation of replication.

  • Drug Exposure: this compound or other compounds are added to the cultures at desired concentrations.

  • Viability Assessment: After a defined exposure period, bacterial viability is assessed by determining colony-forming units (CFU) on solid agar.

This model simulates the nutrient-deprived environment within the granuloma.

Experimental Protocol: Nutrient Starvation Model

  • Bacterial Culture: M. tuberculosis is grown to mid-log phase in a complete medium (e.g., Middlebrook 7H9 with supplements).

  • Induction of Starvation: The bacteria are harvested by centrifugation, washed twice with phosphate-buffered saline (PBS) to remove residual nutrients, and then resuspended in PBS.

  • Incubation: The bacterial suspension in PBS is incubated for an extended period (e.g., 6 weeks) at 37°C.

  • Drug Exposure: The starved, non-replicating bacteria are then exposed to the test compounds.

  • Viability Assessment: The number of viable bacteria is quantified by plating serial dilutions on nutrient-rich agar and counting CFUs.

The Cornell Mouse Model of Latent Tuberculosis

This in vivo model is a cornerstone for evaluating drugs for their ability to prevent relapse of a latent infection.

Experimental Protocol: The Cornell Mouse Model

  • Infection: Mice (e.g., C57BL/6) are infected intravenously with a standardized dose of virulent M. tuberculosis (e.g., H37Rv).

  • Establishment of Latency: Several weeks post-infection, the mice are treated with a combination of anti-tuberculosis drugs, typically isoniazid (INH) and pyrazinamide (PZA), for a prolonged period (e.g., 14 weeks). This treatment reduces the bacterial load to undetectable levels by standard CFU counting.

  • Preventive Therapy: Following the initial treatment and a rest period, the latently infected mice are treated with the experimental drug regimen (e.g., this compound-containing combinations).

  • Reactivation: To assess the sterilizing activity of the preventive therapy, reactivation of the latent infection is induced, often through immunosuppression with agents like dexamethasone.

  • Assessment of Efficacy: The bacterial load in the lungs and spleen is determined by CFU counting after the reactivation phase. A lower CFU count in the treated group compared to a control group indicates efficacy.

Efficacy Data from Murine Models

Studies in mouse models have demonstrated the potent activity of this compound, particularly in combination with other anti-tuberculosis agents.

Study Mouse Model Treatment Regimen Duration Key Findings Reference
Combination TherapyStandard InfectionThis compound + Isoniazid12 weeksMore effective than Rifampin + Isoniazid; reduced time to apparent sterilization by half (6 vs. 12 weeks).[3]
Relapse StudyStandard InfectionThis compound + Isoniazid12 weeksNo regrowth observed 6 months after cessation of therapy.[3]
Combination TherapyStandard InfectionThis compound + Pyrazinamide + Ethambutol12 weeksComparable sterilizing activity to Isoniazid + Rifampin, but significantly better with respect to relapse.[3]

Table 2: Summary of this compound Efficacy in Murine Tuberculosis Models.

Clinical Pharmacokinetics and Human Studies

A phase II clinical trial evaluated the safety and bactericidal activity of this compound in patients with active pulmonary tuberculosis. While not a direct study of LTBI, it provides valuable pharmacokinetic and safety data in humans.

Parameter 10 mg this compound (once weekly) 25 mg this compound (once weekly) Reference
Cmax (ng/mL)13.5 ± 4.626.4 ± 11.0[1]
AUC (ng·h/mL)280.1 ± 119.7610.3 ± 253.4[1]
t1/2 (h)8.7 ± 2.78.6 ± 3.6[1]

Table 3: Pharmacokinetic Parameters of this compound in Patients with Pulmonary Tuberculosis.

A study in healthy volunteers showed that this compound has a long terminal half-life of approximately 61 hours, supporting the potential for once-weekly dosing.[1] The study also noted that administration with a high-fat meal increased systemic exposure.

Signaling Pathways in Latent Tuberculosis

The ability of M. tuberculosis to enter and maintain a latent state is controlled by complex signaling pathways that sense and respond to the host environment. A key pathway is the DosR/DosS/DosT two-component system.

G cluster_stress Host-Induced Stress cluster_sensors Sensor Kinases Hypoxia Hypoxia DosT DosT Hypoxia->DosT activates Nitric Oxide (NO) Nitric Oxide (NO) DosS DosS Nitric Oxide (NO)->DosS activates DosR DosR (Response Regulator) DosS->DosR phosphorylates DosT->DosR phosphorylates DosR_P DosR-P (Phosphorylated) DosR->DosR_P Dormancy Regulon Dormancy Regulon (~50 genes) DosR_P->Dormancy Regulon activates transcription Latency Latency/ NRP Dormancy Regulon->Latency

Caption: The DosR/S/T signaling pathway in M. tuberculosis latency.

This pathway is activated by host-generated signals such as hypoxia and nitric oxide.[1] The sensor kinases DosS and DosT autophosphorylate in response to these signals and subsequently transfer the phosphate group to the response regulator DosR. Phosphorylated DosR then activates the transcription of the "dormancy regulon," a set of approximately 50 genes that enable the bacterium to enter a non-replicating, persistent state. This compound's mechanism of action, the inhibition of RNA polymerase, would be effective against any residual transcriptional activity in this state and during reactivation.

Experimental and Developmental Workflow

The evaluation of a novel compound like this compound for the treatment of latent tuberculosis follows a logical progression from in vitro screening to preclinical and clinical studies.

G InVitro_Screening In Vitro Screening (MIC determination) Latency_Models_InVitro In Vitro Latency Models (Hypoxia, Nutrient Starvation) InVitro_Screening->Latency_Models_InVitro Potent compounds advance InVivo_Models In Vivo Animal Models (Cornell Mouse Model) Latency_Models_InVitro->InVivo_Models Efficacious compounds advance Pharmacokinetics Pharmacokinetics/ Pharmacodynamics InVivo_Models->Pharmacokinetics Informs dosing Clinical_Trials Clinical Trials (Phase I, II, III) Pharmacokinetics->Clinical_Trials Guides human studies Regulatory_Approval Regulatory Approval Clinical_Trials->Regulatory_Approval Demonstrates safety & efficacy

References

Preliminary Studies of Rifalazil Against Clostridioides difficile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clostridioides difficile infection (CDI) remains a significant challenge in healthcare settings, with the high recurrence rates of standard therapies driving the need for novel antimicrobial agents. Rifalazil, a benzoxazinorifamycin, has demonstrated potent in vitro activity and promising in vivo efficacy in preclinical models of CDI. This document provides a comprehensive technical overview of the preliminary studies of this compound against C. difficile, intended to serve as a resource for researchers and drug development professionals. It includes a compilation of quantitative data, detailed experimental methodologies, and visualizations of the drug's mechanism of action and experimental workflows. While the clinical development of this compound was discontinued due to side effects, the preclinical data presented herein may offer valuable insights for the development of new rifamycin derivatives or other novel anti-C. difficile agents.

In Vitro Efficacy

This compound has shown significant bactericidal effects against a range of C. difficile isolates. The in vitro potency of this compound is summarized in the table below, with data extracted from a key study evaluating its activity against 31 distinct clinical and ATCC strains of C. difficile.

Table 1: In Vitro Activity of this compound Against Clostridioides difficile
MetricValue (µg/mL)
MIC₅₀0.002
MIC₉₀0.004
MIC for strain 104630.002
Data from Anton et al., 2004.[1][2]

In Vivo Efficacy: Hamster Model of CDI

A pivotal preclinical study utilized the golden Syrian hamster model to evaluate the therapeutic and prophylactic efficacy of this compound in comparison to vancomycin, a standard-of-care treatment for CDI.[1][2][3]

Table 2: Dosing Regimens in the Hamster Model of CDI
Treatment GroupAgentDoseRouteFrequencyDuration
TherapeuticThis compound20 mg/kgGavageOnce daily5 days
Vancomycin50 mg/kgGavageOnce daily5 days
ProphylacticThis compound20 mg/kgGavageOnce daily5 days
Vancomycin50 mg/kgGavageOnce daily5 days
Data from Anton et al., 2004.[3]
Table 3: Survival and Relapse Rates in the Hamster Model of CDI
Treatment GroupSurvival Rate (during treatment)Relapse Rate (post-treatment)
This compound (Therapeutic)100%0%
Vancomycin (Therapeutic)100%65%
This compound (Prophylactic)100%0%
Vancomycin (Prophylactic)100%100%
Data from Anton et al., 2004.[1][2]

The study found that while both this compound and vancomycin were effective in preventing mortality during active treatment, a stark difference was observed in relapse rates.[1][2] Animals treated with vancomycin experienced high rates of relapse and mortality after the cessation of therapy.[1][2] In contrast, none of the hamsters treated with this compound showed signs of disease or mortality in the 30-day follow-up period, suggesting a superior ability to prevent CDI recurrence.[1][2][3]

Mechanism of Action

This compound, like other rifamycins, exerts its bactericidal effect by inhibiting bacterial DNA-dependent RNA polymerase.[1] This inhibition is achieved by binding to the β-subunit of the RNA polymerase, which is encoded by the rpoB gene. This binding event physically blocks the elongation of the nascent RNA chain, leading to a cessation of transcription and subsequent cell death.

cluster_bacterium C. difficile Cell This compound This compound beta_subunit β-subunit (RpoB) This compound->beta_subunit Binds to RNAP RNA Polymerase (RNAP) DNA Bacterial DNA RNAP->DNA Transcribes beta_subunit->RNAP Component of RNA_elongation RNA Elongation beta_subunit->RNA_elongation Blocks DNA->RNA_elongation Template for Protein_synthesis Protein Synthesis RNA_elongation->Protein_synthesis Leads to Cell_death Cell Death Protein_synthesis->Cell_death Essential for cell viability

Mechanism of Action of this compound.

Mechanisms of Resistance

Resistance to rifamycins in C. difficile is primarily associated with mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase. These mutations occur within the rifamycin resistance-determining region (RRDR) and alter the binding site of the drug, thereby reducing its inhibitory effect.

cluster_resistance Development of Rifamycin Resistance WT_rpoB Wild-type rpoB gene Mutated_rpoB Mutated rpoB gene WT_rpoB->Mutated_rpoB Spontaneous Mutation WT_RNAP Wild-type RNA Polymerase WT_rpoB->WT_RNAP Encodes Mutated_RNAP Mutated RNA Polymerase Mutated_rpoB->Mutated_RNAP Encodes This compound This compound WT_RNAP->this compound Target of Mutated_RNAP->this compound Altered target of Binding Effective Binding This compound->Binding Leads to No_Binding Reduced/No Binding This compound->No_Binding Leads to Susceptibility Susceptibility Binding->Susceptibility Resistance Resistance No_Binding->Resistance

Logical Flow of Rifamycin Resistance Development.

Experimental Protocols

In Vitro Susceptibility Testing: Agar Dilution Method

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of anaerobic bacteria.

cluster_workflow Agar Dilution MIC Testing Workflow start Start prep_media Prepare Brucella Agar supplemented with hemin, vitamin K1, and laked sheep blood start->prep_media prep_antibiotic Prepare serial twofold dilutions of this compound prep_media->prep_antibiotic add_antibiotic Incorporate this compound dilutions into molten agar prep_antibiotic->add_antibiotic pour_plates Pour agar plates for each This compound concentration add_antibiotic->pour_plates prep_inoculum Prepare C. difficile inoculum to 0.5 McFarland standard pour_plates->prep_inoculum inoculate Inoculate plates with C. difficile suspension prep_inoculum->inoculate incubate Incubate anaerobically at 37°C for 48 hours inoculate->incubate read_mic Determine MIC as the lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Workflow for MIC Determination by Agar Dilution.

Methodology:

  • Media Preparation: Prepare Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood.

  • Antibiotic Preparation: Prepare a stock solution of this compound and perform serial twofold dilutions to achieve the desired final concentrations in the agar plates.

  • Plate Preparation: Incorporate the this compound dilutions into the molten Brucella agar and pour into petri dishes. A no-drug control plate should also be prepared.

  • Inoculum Preparation: Culture the C. difficile isolates on a non-selective agar medium. Prepare a suspension of the bacteria in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Using a multipoint inoculator, spot-inoculate the prepared agar plates with the bacterial suspension.

  • Incubation: Incubate the plates in an anaerobic environment at 37°C for 48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that completely inhibits the visible growth of the C. difficile isolate.

In Vivo Efficacy: Clindamycin-Induced Hamster Model of CDI

This protocol describes the induction of CDI in hamsters and subsequent treatment with this compound.

cluster_hamster_workflow Hamster Model of CDI Workflow start Start acclimatize Acclimatize Golden Syrian hamsters start->acclimatize induce_cdi Induce susceptibility with subcutaneous clindamycin acclimatize->induce_cdi infect Challenge with oral gavage of C. difficile spores/vegetative cells induce_cdi->infect treatment Administer this compound or control (e.g., vancomycin, vehicle) by oral gavage infect->treatment monitor Monitor for signs of disease (diarrhea, weight loss, mortality) treatment->monitor follow_up Post-treatment follow-up to assess for relapse monitor->follow_up end End follow_up->end

Experimental Workflow for the Hamster Model of CDI.

Methodology:

  • Animal Acclimatization: House male Golden Syrian hamsters in individual cages and allow them to acclimatize for a specified period.

  • Induction of Susceptibility: Administer a single subcutaneous injection of clindamycin phosphate (e.g., 10 mg/kg) to disrupt the normal gut microbiota.

  • Infection: 24 hours after clindamycin administration, challenge the hamsters with an oral gavage of a known concentration of C. difficile spores or vegetative cells (e.g., 10⁵ CFU).

  • Treatment Initiation:

    • Therapeutic Model: Begin treatment with this compound, vancomycin, or a vehicle control 24 hours after C. difficile challenge.

    • Prophylactic Model: Initiate treatment concurrently with the C. difficile challenge.

  • Monitoring: Observe the animals daily for clinical signs of CDI, including diarrhea ("wet tail"), weight loss, and mortality, for the duration of the treatment and a subsequent follow-up period (e.g., 30 days).

  • Endpoint Analysis: At the end of the study or upon euthanasia of moribund animals, cecal contents can be collected for toxin assays and quantitative culture of C. difficile. Histopathological examination of the cecum can also be performed.

Conclusion

The preliminary studies of this compound against Clostridioides difficile demonstrated its potent in vitro activity and, most notably, its superior efficacy in preventing relapse in a hamster model of CDI compared to vancomycin.[1][2][3] The mechanism of action, through the inhibition of bacterial RNA polymerase, is well-established for the rifamycin class of antibiotics. While the clinical development of this compound was halted, the preclinical data remain a valuable reference for the ongoing research and development of novel therapeutics for CDI. The detailed methodologies and conceptual frameworks presented in this guide are intended to support these future endeavors.

References

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Rifalazil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for determining the in vitro susceptibility of various bacterial species to Rifalazil, a benzoxazinorifamycin antibiotic. The protocols for broth microdilution and agar dilution are based on established standards to ensure accuracy and reproducibility.

Mechanism of Action

This compound inhibits bacterial DNA-dependent RNA polymerase, thereby blocking transcription and preventing protein synthesis, which ultimately leads to bacterial cell death.[1][2][3] It is a derivative of rifamycin and has demonstrated potent activity against a range of bacteria, including Mycobacterium tuberculosis, Chlamydia species, and various Gram-positive organisms.[4]

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound against various bacterial species as reported in the literature.

Bacterial SpeciesStrain(s)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference(s)
Clostridioides difficile31 clinical isolates0.0020.004Not Reported[1]
Mycobacterium tuberculosisATCC 35801 (Erdman)Not ApplicableNot Applicable0.00047[5]
Mycobacterium tuberculosisH37RvNot ApplicableNot Applicable0.004 - 0.035[6]
Staphylococcus aureusATCC 29213 (Wild-type)Not ApplicableNot Applicable0.002 - 0.03[7]
Chlamydia trachomatis10 strainsNot Applicable0.0025Not Reported[4]
Chlamydophila pneumoniae10 clinical isolatesNot Applicable0.001250.00125 - 0.0025[4]

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the antibiotic stock solution is critical for accurate susceptibility testing.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile deionized water or appropriate broth

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Accurately weigh the this compound powder.

  • Dissolve the this compound powder in a small volume of DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL or higher). Ensure complete dissolution.

  • Further dilute the stock solution in sterile deionized water or the appropriate testing broth to achieve the desired starting concentration for serial dilutions.

  • Aliquot the stock solution into sterile, single-use vials and store at -70°C or below until use. Avoid repeated freeze-thaw cycles.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious aerobes, Brucella broth supplemented with hemin, vitamin K1, and laked sheep blood for anaerobes, Middlebrook 7H9 broth with OADC enrichment for mycobacteria)

  • Bacterial inoculum equivalent to a 0.5 McFarland standard

  • This compound stock solution

  • Sterile diluent (e.g., saline or broth)

  • Incubator with appropriate atmospheric conditions

Protocol:

  • Prepare Serial Dilutions:

    • Dispense 50 µL of the appropriate sterile broth into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the starting this compound concentration to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 11. Discard 50 µL from well 11. Well 12 will serve as the growth control (no antibiotic).

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation:

    • Inoculate each well with 50 µL of the diluted bacterial suspension, resulting in a final volume of 100 µL per well.

  • Incubation:

    • Incubate the plates under the appropriate conditions:

      • Aerobes: 35°C ± 2°C for 16-20 hours in ambient air.

      • Anaerobes: 35°C ± 2°C for 46-48 hours in an anaerobic environment.

      • Mycobacteria: 35-37°C for the appropriate duration (can be several days to weeks) in a CO₂-enriched atmosphere if required.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Broth_Microdilution_Workflow start Start prep_plates Prepare Serial Dilutions of this compound in 96-well plate start->prep_plates prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_plates->inoculate dilute_inoculum Dilute Inoculum to Target Concentration prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate under Appropriate Conditions inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end Agar_Dilution_Workflow start Start prep_agar Prepare Agar Plates with Serial Dilutions of this compound start->prep_agar prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Spot Inoculate Agar Plates prep_agar->inoculate dilute_inoculum Dilute Inoculum to Target Concentration prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate under Appropriate Conditions inoculate->incubate read_results Read MIC (Lowest concentration with no growth) incubate->read_results end End read_results->end Signaling_Pathway cluster_inhibition cluster_outcome This compound This compound rna_polymerase Bacterial DNA-dependent RNA Polymerase (β-subunit) This compound->rna_polymerase Binds to transcription Transcription (RNA Synthesis) inhibition Inhibition protein_synthesis Protein Synthesis transcription->protein_synthesis bacterial_growth Bacterial Growth and Replication protein_synthesis->bacterial_growth cell_death Bacterial Cell Death bacterial_growth->cell_death Leads to inhibition->transcription

References

Application Notes and Protocols: Rifalazil in a Hamster Model of Clostridium difficile Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of rifalazil in a golden Syrian hamster model of Clostridium difficile infection (CDI). The protocols and data presented are synthesized from published research to guide the design and interpretation of similar preclinical studies.

Introduction

Clostridium difficile is a leading cause of antibiotic-associated diarrhea and colitis.[1][2] The golden Syrian hamster is a well-established animal model for CDI as it closely mimics the severe, toxin-mediated intestinal disease observed in humans.[3] this compound, a benzoxazinorifamycin antibiotic, has demonstrated significant efficacy in this model, suggesting its potential as a therapeutic agent for CDI.[1][2][3][4] It functions by inhibiting the β-subunit of bacterial RNA polymerase, thereby blocking bacterial transcription.[5][6] In the context of CDI, this compound's primary role is to eliminate the C. difficile bacteria, which in turn prevents the production of toxins that damage the host's intestinal epithelium.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a pivotal study comparing this compound to vancomycin and a vehicle control in a hamster model of CDI.

Table 1: Survival Outcomes in Prophylactic and Treatment Protocols

Treatment GroupProphylactic Protocol Survival Rate (Day 34)Treatment Protocol Survival Rate (Day 32)Relapse Rate after Treatment Discontinuation
This compound (20 mg/kg) 100%100%0%
Vancomycin (50 mg/kg) 0% (all became moribund between days +14 and +24)35%100% (prophylactic) / 65% (treatment)
Vehicle (0.8% DMSO) 0% (all became moribund within 48 hours)0% (all became moribund within 48 hours)N/A

Data synthesized from a study where treatment was administered for 5 days.[1]

Table 2: Histopathological Evaluation of Cecal Tissue

Treatment GroupEpithelial Damage Score (Arbitrary Units)Congestion and Edema Score (Arbitrary Units)Neutrophil Infiltration Score (Arbitrary Units)
This compound (20 mg/kg) 0 (No damage)Significantly reduced vs. VehicleLess than Vehicle (not statistically significant)
Vancomycin (50 mg/kg) Severe epithelial damageMildly reduced vs. VehicleNot specified
Vehicle (0.8% DMSO) Severe epithelial damageSevereSignificant infiltration

Scores are descriptive summaries from published findings.[1][3] this compound-treated animals showed an absence of epithelial cell damage and significantly reduced congestion and edema compared to vehicle-treated animals.[1][3]

Table 3: Detection of C. difficile Toxin

Treatment GroupToxin Presence in Feces (Post-Treatment)
This compound (20 mg/kg) Not detected (up to 30 days post-treatment)
Vancomycin (50 mg/kg) Detected (10-15 days post-treatment, indicating relapse)
Vehicle (0.8% DMSO) N/A (animals did not survive)

Toxin presence was determined by enzyme-linked immunosorbent assay (ELISA).[1][3][4]

Experimental Protocols

This section details the methodology for establishing a C. difficile infection model in hamsters and evaluating the efficacy of this compound.

Animal Model and Husbandry
  • Species: Golden Syrian hamsters.[1][2]

  • Housing: Animals should be housed individually in sterile cages with filtered tops to prevent cross-contamination. Sterile food and water should be provided ad libitum. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Induction of C. difficile Infection

This is a two-step process involving antibiotic-induced disruption of the gut microbiota followed by oral challenge with C. difficile.

  • Day -1: Antibiotic Pre-treatment

    • Administer a single subcutaneous injection of clindamycin phosphate at a dose of 10 mg/kg.[1][2] This disrupts the normal gut flora, making the hamsters susceptible to C. difficile colonization.

  • Day 0: C. difficile Challenge

    • 24 hours after clindamycin administration, challenge the hamsters with a toxigenic strain of C. difficile via oral gavage.[1][2]

    • The inoculum is typically prepared from an overnight culture grown in an appropriate anaerobic medium.

Treatment Regimens

Treatment can be administered either prophylactically (simultaneously with the C. difficile challenge) or therapeutically (after the infection has been established).

  • Prophylactic Protocol:

    • Begin treatment on Day 0, simultaneously with the C. difficile gavage.[1][2]

    • Administer this compound (20 mg/kg), vancomycin (50 mg/kg as a comparator), or vehicle control (e.g., 0.8% DMSO) daily by oral gavage for 5 consecutive days.[1][2]

  • Treatment Protocol:

    • Begin treatment on Day 1, 24 hours after the C. difficile challenge.[1][2]

    • Administer this compound (20 mg/kg), vancomycin (50 mg/kg), or vehicle control daily by oral gavage for 5 consecutive days.[1][2]

Monitoring and Endpoints
  • Clinical Monitoring: Observe the animals at least twice daily for signs of illness, including diarrhea, weight loss, lethargy, and ruffled fur.

  • Survival: Record survival rates for each group throughout the study period (e.g., 30-35 days) to assess both initial treatment efficacy and the incidence of relapse.

  • Toxin Analysis: Collect fecal samples at various time points, particularly after the cessation of treatment, to test for the presence of C. difficile toxins A and B using an ELISA kit.

  • Histopathology: At the end of the study or at the time of euthanasia, collect cecal tissue for histopathological examination. Tissues should be fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). Pathological changes to be scored include epithelial damage, congestion, edema, and neutrophil infiltration.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the timeline and key steps of the hamster model for CDI.

G cluster_pre Pre-Infection cluster_exp Experimental Phase cluster_post Post-Treatment Monitoring acclimatize Acclimatization day_neg_1 Day -1: Clindamycin (10 mg/kg, SC) acclimatize->day_neg_1 day_0 Day 0: C. difficile Gavage day_neg_1->day_0 day_1_to_5 Days 1-5: Daily Treatment (Oral Gavage) - this compound (20 mg/kg) - Vancomycin (50 mg/kg) - Vehicle day_0->day_1_to_5 Therapeutic Protocol monitoring Days 6-34: Monitor Survival, Weight, and Clinical Signs day_1_to_5->monitoring endpoints Endpoint Analysis: - Toxin ELISA - Cecal Histopathology monitoring->endpoints

Experimental workflow for the hamster CDI model.
Signaling Pathway of C. difficile Toxins

This compound's mechanism of action is the inhibition of bacterial RNA polymerase, which stops the production of bacterial toxins. The diagram below illustrates the general pathogenic mechanism of C. difficile toxins TcdA and TcdB on host intestinal epithelial cells. This compound's therapeutic effect is achieved by preventing these downstream cellular events.

G cluster_extracellular Extracellular cluster_intracellular Intestinal Epithelial Cell cdiff C. difficile toxins TcdA & TcdB Toxins cdiff->toxins releases receptor Cell Surface Receptors toxins->receptor binds endosome Endosome (pH-dependent translocation) receptor->endosome internalization gtd Glucosyltransferase Domain (GTD) endosome->gtd releases rho Rho GTPases (Rho, Rac, Cdc42) gtd->rho inactivation Inactivation by Glucosylation rho->inactivation cytoskeleton Actin Cytoskeleton Disruption inactivation->cytoskeleton tight_junctions Tight Junction Disruption inactivation->tight_junctions apoptosis Apoptosis inactivation->apoptosis inflammation Inflammation (Cytokine Release) inactivation->inflammation

General signaling cascade of C. difficile toxins.

References

Application Notes and Protocols for Murine Model of Rifalazil Efficacy in Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing a murine model to assess the efficacy of Rifalazil (RLZ) in the context of Mycobacterium tuberculosis (Mtb) infection. The protocols are compiled from established research to ensure reproducibility and accuracy in preclinical drug development.

Introduction

This compound, a benzoxazinorifamycin, is a potent antibiotic with significant activity against Mycobacterium tuberculosis. It functions by inhibiting the bacterial DNA-dependent RNA polymerase, a critical enzyme for transcription.[1][2][3] Murine models of tuberculosis are indispensable tools for the preclinical evaluation of new anti-tuberculosis agents like this compound. These models allow for the assessment of a drug's bactericidal and sterilizing activity in vivo, providing crucial data on its potential to shorten treatment duration and prevent relapse.[4][5]

Key Concepts and Applications

  • Bactericidal Activity: The ability of a drug to kill rapidly replicating mycobacteria, typically assessed by the reduction in colony-forming units (CFU) in the lungs and spleens of infected mice during the initial phase of treatment.

  • Sterilizing Activity: The capacity of a drug to eliminate persistent, slow-replicating mycobacteria, which is crucial for preventing relapse after treatment completion. This is evaluated by monitoring for bacterial regrowth in tissues after cessation of therapy.

  • Combination Therapy: Evaluating this compound in combination with other anti-tuberculosis drugs, such as isoniazid (INH) and pyrazinamide (PZA), to identify synergistic effects and potential for new, shorter treatment regimens.[4][6]

  • Pharmacokinetics/Pharmacodynamics (PK/PD): Although not the primary focus of these notes, murine models are also used to study the absorption, distribution, metabolism, and excretion of this compound, helping to establish optimal dosing regimens.[7][8]

Data Presentation: Efficacy of this compound in Murine Models

The following tables summarize quantitative data from various studies, showcasing the efficacy of this compound alone and in combination with other drugs in reducing Mtb burden in mice.

Table 1: Comparative Efficacy of this compound-Containing Regimens After 12 Weeks of Treatment [4]

Treatment GroupMean log10 CFU ± SD (Lungs)Mean log10 CFU ± SD (Spleens)
Untreated Control (4 weeks post-infection)6.5 ± 0.35.8 ± 0.2
Isoniazid (INH) + Rifampin (RIF)00
This compound (RLZ) + Pyrazinamide (PZA)0.4 ± 0.70.3 ± 0.5
RLZ + PZA + Ethambutol (EMB)00

Data represents bacterial load at the end of a 12-week treatment period.

Table 2: Relapse Rates 12 Weeks After Cessation of 12-Week Treatment [4]

Treatment GroupMice with Relapse (Lungs)Mice with Relapse (Spleens)
INH + RIF7/88/8
RLZ + PZA4/86/8
RLZ + PZA + EMB1/84/8

Relapse is defined as the presence of any culturable Mtb from organ homogenates.

Table 3: Efficacy of this compound in Combination with Isoniazid (6-Week Treatment) [9]

Treatment GroupMean log10 CFU ± SD (Lungs)Mean log10 CFU ± SD (Spleens)
Untreated Control (start of treatment)5.5 ± 0.14.9 ± 0.2
RLZ (20 mg/kg) + INH (25 mg/kg)00

Bacterial load was undetectable after 6 weeks of treatment with the RLZ-INH combination.

Table 4: Relapse Rates 7 Weeks After Cessation of 6-Week RLZ-INH Treatment [9]

OrganMice with RelapseMean log10 CFU ± SD in Relapsed Mice
Lungs1/82.1
Spleens3/82.46 ± 0.42

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate this compound's efficacy in a murine model of tuberculosis.

Protocol 1: Murine Infection Model of Tuberculosis

This protocol describes the establishment of a chronic tuberculosis infection in mice via the aerosol route, which mimics natural human infection.

Materials:

  • Female BALB/c or CD-1 mice (6-8 weeks old)[10][11][12]

  • Mycobacterium tuberculosis Erdman or H37Rv strain[10][11]

  • Middlebrook 7H9 broth with 10% OADC enrichment

  • Aerosol exposure system (e.g., Glas-Col)[11][13]

  • Phosphate-buffered saline (PBS)

  • Middlebrook 7H10 or 7H11 agar plates with 10% OADC enrichment[9]

Procedure:

  • Bacterial Culture Preparation: Culture M. tuberculosis in 7H9 broth to mid-log phase.

  • Inoculum Preparation: Wash the bacterial cells with PBS and resuspend in PBS to the desired concentration. For a low-dose aerosol infection, aim for a suspension that will deliver approximately 50-100 CFU per mouse lung.[13]

  • Aerosol Infection: Place mice in the aerosol exposure system and infect according to the manufacturer's instructions to achieve a low-dose inhalation infection.

  • Confirmation of Infection: At day 1 post-infection, sacrifice a small cohort of mice (n=3-4) to determine the initial bacterial load in the lungs by plating serial dilutions of lung homogenates on 7H10/7H11 agar.

  • Establishment of Chronic Infection: Allow the infection to establish for 3-4 weeks before initiating drug treatment. At the start of treatment, sacrifice a control group of infected but untreated mice to determine the baseline bacterial load for the efficacy study.[4]

Protocol 2: Drug Preparation and Administration

This protocol outlines the preparation and oral administration of this compound and other anti-tuberculosis drugs to infected mice.

Materials:

  • This compound (RLZ)

  • Isoniazid (INH)

  • Pyrazinamide (PZA)

  • Ethambutol (EMB)

  • Rifampin (RIF)

  • Vehicle for drug suspension (e.g., 0.5% low-viscosity carboxymethyl cellulose)

  • Oral gavage needles

  • Syringes

Procedure:

  • Drug Suspension Preparation: Prepare fresh suspensions of each drug or drug combination in the chosen vehicle on each day of treatment. Ensure the drugs are homogenously suspended.

  • Dosage Calculation: Calculate the volume of drug suspension to administer based on the individual mouse's body weight and the target dosage. Common dosages used in murine models are:

    • This compound: 10-20 mg/kg[4][9]

    • Isoniazid: 25 mg/kg[4][9]

    • Pyrazinamide: 150 mg/kg[4]

    • Ethambutol: 100-150 mg/kg[4]

    • Rifampin: 10-20 mg/kg[4]

  • Oral Administration: Administer the drug suspension orally via gavage. Treatment is typically administered 5 days a week.[4][9]

  • Treatment Duration: The duration of treatment can vary depending on the study's objectives, typically ranging from 6 to 12 weeks to assess both bactericidal and sterilizing activity.[4][5][9]

Protocol 3: Assessment of Bacterial Load (CFU Assay)

This protocol details the procedure for quantifying the number of viable M. tuberculosis in the lungs and spleens of mice.

Materials:

  • Sterile surgical instruments

  • Tissue homogenizer

  • Phosphate-buffered saline (PBS) with 0.05% Tween 80

  • Middlebrook 7H10 or 7H11 agar plates with 10% OADC enrichment

  • Incubator at 37°C

Procedure:

  • Organ Harvesting: At specified time points during and after treatment, humanely euthanize the mice. Aseptically remove the lungs and spleen.

  • Tissue Homogenization: Homogenize each organ separately in a known volume of PBS with Tween 80.

  • Serial Dilutions: Prepare 10-fold serial dilutions of the tissue homogenates in PBS.

  • Plating: Plate aliquots of the appropriate dilutions onto 7H10/7H11 agar plates.

  • Incubation: Incubate the plates at 37°C for 3-4 weeks.

  • CFU Counting: Count the number of colonies on the plates to determine the number of CFU per organ. Express the results as log10 CFU per organ.

Visualizations

This compound's Mechanism of Action

This compound's primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase, which halts transcription and subsequent protein synthesis, leading to bacterial cell death.

Rifalazil_Mechanism cluster_Mtb Mycobacterium tuberculosis DNA Bacterial DNA RNA_Polymerase DNA-dependent RNA Polymerase (RpoB subunit) DNA->RNA_Polymerase Transcription mRNA mRNA RNA_Polymerase->mRNA Protein Bacterial Proteins mRNA->Protein Translation Cell_Death Bacterial Cell Death This compound This compound This compound->RNA_Polymerase Inhibition

Caption: this compound inhibits Mtb RNA polymerase, blocking transcription.

Experimental Workflow for Evaluating this compound Efficacy

This diagram illustrates the typical workflow for a preclinical study evaluating the efficacy of this compound in a murine model of tuberculosis.

Experimental_Workflow cluster_treatment Treatment Phase cluster_groups Treatment Arms start Start infection Aerosol Infection of Mice with M. tuberculosis start->infection establishment Establishment of Chronic Infection (3-4 weeks) infection->establishment grouping Randomization into Treatment Groups establishment->grouping groups Untreated Control Standard Regimen (e.g., INH+RIF) This compound Monotherapy This compound Combination Therapy grouping->groups treatment Drug Administration (e.g., 5 days/week for 6-12 weeks) monitoring Monitor Body Weight and Clinical Signs treatment->monitoring endpoint1 Endpoint 1: Assess Bactericidal Activity (CFU counts during treatment) treatment->endpoint1 endpoint2 Endpoint 2: Assess Sterilizing Activity (CFU counts post-treatment for relapse) treatment->endpoint2 analysis Data Analysis and Statistical Comparison endpoint1->analysis endpoint2->analysis conclusion Conclusion on This compound Efficacy analysis->conclusion groups->treatment

Caption: Workflow for assessing this compound efficacy in a murine TB model.

References

Application Note: Chlamydia trachomatis Infection Cell Culture Model Using Rifalazil

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Chlamydia trachomatis, an obligate intracellular bacterium, is the leading cause of bacterial sexually transmitted infections worldwide.[1] The development of effective therapeutic agents is crucial, and in vitro cell culture models are essential for preclinical evaluation. Rifalazil, a novel benzoxazinorifamycin antibiotic, has demonstrated exceptional potency against C. trachomatis in these models.[2][3] It functions by inhibiting the bacterial DNA-dependent RNA polymerase, a different mechanism from many standard-of-care antibiotics.[4][5][6][7] This document provides detailed protocols for utilizing a C. trachomatis infection cell culture model to evaluate the efficacy of this compound, including methods for cell culture maintenance, chlamydial infection, and quantification of antimicrobial activity.

Quantitative Data Summary: In Vitro Efficacy of this compound

This compound exhibits significantly greater potency against C. trachomatis in cell culture compared to other commonly used antibiotics. Its Minimum Inhibitory Concentrations (MICs) are reported to be 50 to 500 times lower than those of azithromycin.[1][8]

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Comparator Drugs against C. trachomatis

CompoundCell Line(s)C. trachomatis Serovar(s)Reported MIC Range (µg/mL)Reference(s)
This compound McCoy, HeLa, HL, Hep-2, BGMKD, L2, and others0.00025 - 0.0025 [1][2][3]
AzithromycinMcCoy, HeLa, HL, Hep-2, BGMKD0.008 - 1.0 (cell-dependent)[1]
RifampinMcCoyD0.004[1]
DoxycyclineMcCoyD0.064[1]
OfloxacinMcCoyD0.5[1]

Table 2: Protective Effect of this compound Pre-treatment on McCoy Cells

A unique characteristic of this compound is its prolonged protective effect (PE), where pre-treatment of host cells prevents subsequent chlamydial infection for an extended period.[1][5]

CompoundPre-incubation Concentration (µg/mL)Duration of Protection (Days post-removal)Reference(s)
This compound 0.0026 - 12 (cell-dependent)[1][5]
Azithromycin64 (for 5 min)Maximum of 3[1]
RifampinNot specified< 1[1]
DoxycyclineNot specified< 1[1]

Experimental Protocols & Methodologies

Protocol 1: Host Cell Culture and Maintenance (HeLa or McCoy Cells)

This protocol describes the standard procedure for maintaining mammalian cell lines commonly used for Chlamydia trachomatis propagation.

  • Cell Lines: HeLa 229 or McCoy cells are recommended.[9][10]

  • Culture Medium: Use Eagle's Minimum Essential Medium (EMEM) or RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS) and 10 µg/mL gentamicin.[8][11]

  • Passaging:

    • Grow cells in T-75 or T-175 flasks at 37°C with 5% CO₂ until they reach 80-90% confluency.[11][12]

    • Wash the cell monolayer with Phosphate-Buffered Saline (PBS).

    • Add trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach.[11]

    • Neutralize trypsin with culture medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and seed into new flasks or multi-well plates for experiments. For 96-well plates, a density of 1x10⁵ to 2x10⁵ cells/mL is typical to achieve a confluent monolayer in 24-48 hours.[10]

Protocol 2: Propagation and Titration of C. trachomatis Elementary Bodies (EBs)

This protocol outlines the method for amplifying C. trachomatis stocks and determining their infectious titer.

  • Infection:

    • Seed host cells (e.g., HeLa) in T-175 flasks and grow to confluency.[11]

    • Prepare an inoculum of C. trachomatis EBs in culture medium.

    • Remove the medium from the confluent cell monolayer and add the inoculum.[11]

    • Incubate at 37°C for 1-2 hours with gentle rocking to facilitate attachment.[13]

  • Incubation:

    • Add fresh culture medium supplemented with 1 µg/mL of cycloheximide. Cycloheximide inhibits host cell protein synthesis, promoting chlamydial growth.[1][10]

    • Incubate for 48-72 hours at 37°C with 5% CO₂.[10]

  • Harvesting EBs:

    • Harvest the infected cells by scraping or shaking with sterile glass beads.[13]

    • Lyse the cells to release EBs using sonication or by vortexing with glass beads.[10]

    • Perform differential centrifugation to separate EBs from host cell debris. A common method involves a low-speed spin to pellet debris, followed by a high-speed spin to pellet the EBs.

  • Titration (Inclusion Forming Unit - IFU Assay):

    • Prepare 10-fold serial dilutions of the purified EB stock.

    • Infect confluent host cell monolayers in a 96-well plate with the dilutions.

    • Centrifuge the plate at approximately 1,200 x g for 1 hour at 37°C to enhance infection.[1][8]

    • Incubate for 24-48 hours.[14]

    • Fix the cells with methanol and stain for chlamydial inclusions using a fluorescein isothiocyanate (FITC)-conjugated antibody against the chlamydial major outer membrane protein (MOMP) or lipopolysaccharide (LPS).[11][12]

    • Count the fluorescent inclusions under a microscope. The titer (IFU/mL) is calculated based on the dilution factor and the number of inclusions counted.[14]

Protocol 3: Antimicrobial Susceptibility Testing of this compound

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound.

  • Plate Preparation: Seed McCoy or HeLa cells in a 96-well microtiter plate and grow to confluency.[8]

  • Drug Dilution: Prepare two-fold serial dilutions of this compound in culture medium containing 1 µg/mL cycloheximide.

  • Infection:

    • Prepare a C. trachomatis inoculum to yield 10,000 to 50,000 IFU per well.[1][8]

    • Aspirate the medium from the cell monolayers and add the chlamydial inoculum.

    • Centrifuge the plate at 1,200 x g for 1 hour at 37°C.[1][8]

  • Treatment:

    • Remove the inoculum supernatant.

    • Add 100-200 µL of the prepared this compound dilutions to the respective wells. Include a drug-free control well.

  • Incubation & Staining:

    • Incubate the plate at 37°C in 4-5% CO₂ for 48 hours.[1][8]

    • Fix the cells with methanol and perform immunofluorescence staining for chlamydial inclusions as described in Protocol 2.[8]

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits the formation of visible chlamydial inclusions.

Protocol 4: Quantifying Chlamydial Load via qPCR

Quantitative PCR (qPCR) offers a sensitive method to quantify chlamydial genomic DNA as an alternative to inclusion counting.

  • Experimental Setup: Perform the infection and treatment protocol as described in Protocol 3.

  • DNA Extraction:

    • At 48 hours post-infection, harvest the cells from each well.

    • Extract total DNA using a commercial DNA extraction kit according to the manufacturer's instructions.

  • qPCR Assay:

    • Design or use validated primers and probes targeting a conserved region of the C. trachomatis genome, such as the ompA gene or the cryptic plasmid.[15]

    • Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).[16]

    • Include a standard curve of known quantities of chlamydial genomic DNA to enable absolute quantification of the chlamydial load.[17]

  • Data Analysis: Calculate the number of chlamydial genomes per well based on the standard curve. The reduction in genomic copies in this compound-treated wells compared to the control indicates the drug's efficacy.

Visualizations: Workflows and Mechanisms

IFU_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis p1 Seed Host Cells in 96-well Plate p2 Grow to Confluent Monolayer (24-48h) p1->p2 i1 Infect Cells with C. trachomatis EBs p2->i1 p3 Prepare Serial Dilutions of this compound i3 Add this compound Dilutions p3->i3 i2 Centrifuge Plate (1200 x g, 1h) i1->i2 i2->i3 i4 Incubate (48h, 37°C) i3->i4 a1 Fix Cells with Methanol i4->a1 a2 Immunofluorescence Staining for Inclusions a1->a2 a3 Count Inclusions via Fluorescence Microscopy a2->a3 a4 Determine MIC a3->a4

Caption: Workflow for Determining this compound MIC via Inclusion Forming Unit (IFU) Assay.

qPCR_Workflow cluster_exp Experimental Phase cluster_processing Sample Processing cluster_quant Quantification e1 Perform Infection and This compound Treatment (as in IFU Assay) e2 Incubate (48h, 37°C) e1->e2 s1 Harvest Infected Cells from each well e2->s1 s2 Extract Total DNA s1->s2 q1 Perform qPCR using C. trachomatis-specific primers s2->q1 q3 Calculate Chlamydial Genomic Copies q1->q3 q2 Generate Standard Curve q2->q3 q4 Analyze Dose-Response Inhibition q3->q4

Caption: Workflow for Quantifying this compound Efficacy using qPCR.

MOA_this compound cluster_chlamydia C. trachomatis Reticulate Body (RB) dna Chlamydial DNA rnap DNA-dependent RNA Polymerase (RNAP) dna->rnap template rna mRNA Transcript rnap->rna transcription protein Essential Proteins rna->protein translation This compound This compound This compound->rnap Binds to β-subunit & Inhibits Activity

Caption: Mechanism of Action of this compound on Chlamydia trachomatis.

References

Application Notes and Protocols for Testing Rifalazil Against Persistent Forms of Chlamydia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlamydia trachomatis, an obligate intracellular bacterium, is a major cause of sexually transmitted infections and infectious blindness worldwide. A key challenge in treating chlamydial infections is the bacterium's ability to enter a persistent state, characterized by viable but non-cultivable aberrant reticulate bodies (RBs).[1] This persistent form is associated with treatment failure and chronic inflammation. Rifalazil, a benzoxazinorifamycin antibiotic, has shown high potency against Chlamydia and holds promise for treating persistent infections.[2][3] It functions by inhibiting the bacterial DNA-dependent RNA polymerase.[2] These application notes provide detailed protocols for inducing and testing the efficacy of this compound against persistent forms of Chlamydia trachomatisin vitro.

Data Presentation

Table 1: In Vitro Susceptibility of Replicating Chlamydia trachomatis to this compound and Comparator Antimicrobials
Antimicrobial AgentC. trachomatis Strain(s)MIC (µg/mL)MBC (µg/mL)Reference(s)
This compound Serovar D, L2, and others0.00025 - 0.0025 0.0025 [4][5]
RifampinSerovar D0.004-[5]
AzithromycinSerovar D0.008 - 1.00.125[5]
DoxycyclineSerovar D0.064-[5]
OfloxacinSerovar D0.5-[5]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Values can vary based on the specific strain and testing methodology.

Table 2: Comparative Efficacy of this compound in Clinical Trials for Uncomplicated Genital C. trachomatis Infection
Treatment GroupMicrobiological Cure RateNotesReference(s)
This compound (25 mg, single dose) 84.8% Study in women. Non-inferiority to azithromycin was not established at the prespecified margin.[6][7]
Azithromycin (1 g, single dose)92.1%[6][7]

Note: While clinical trials provide efficacy data, they may not specifically differentiate between acute and persistent infections. However, this compound's potent in vitro activity against persistent forms suggests it may contribute to the observed clinical outcomes.[6]

Experimental Protocols

Protocol 1: Induction of Persistent Chlamydia trachomatis

This protocol describes two common methods for inducing a persistent state in C. trachomatis in cell culture.

1.1. Penicillin-Induced Persistence

  • Cell Culture: Seed host cells (e.g., McCoy or HeLa cells) in 24-well plates and grow to confluence.

  • Infection: Infect the confluent monolayers with C. trachomatis (e.g., serovar D or L2) at a multiplicity of infection (MOI) of 1. Centrifuge the plates to enhance infection and incubate for 2 hours.

  • Induction of Persistence: After the initial infection period, replace the medium with fresh medium containing a sub-inhibitory concentration of Penicillin G (e.g., 10-100 U/mL). This concentration should be sufficient to induce the formation of aberrant RBs without killing the host cells.

  • Incubation: Incubate the infected cells for 48-72 hours to allow for the development of the persistent phenotype.

  • Confirmation of Persistence: Morphological changes (enlarged, aberrant RBs) can be observed using immunofluorescence microscopy after staining for chlamydial inclusions and DNA.

1.2. Interferon-gamma (IFN-γ)-Induced Persistence

  • Cell Culture and Infection: Follow steps 1 and 2 from the penicillin-induced persistence protocol.

  • Induction of Persistence: After the initial infection, replace the medium with fresh medium containing IFN-γ (e.g., 1-10 ng/mL). IFN-γ induces tryptophan starvation in the host cells, leading to chlamydial persistence.[8]

  • Incubation: Incubate the infected cells for 48-72 hours.

  • Confirmation of Persistence: Confirm the presence of aberrant RBs as described above.

Protocol 2: Antimicrobial Susceptibility Testing of Persistent Chlamydia trachomatis

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against persistent C. trachomatis.

  • Induction of Persistence: Prepare 24-well plates with C. trachomatis-infected host cells induced into a persistent state using either penicillin or IFN-γ as described in Protocol 1.

  • Drug Dilution Series: Prepare serial twofold dilutions of this compound in cell culture medium. The concentration range should bracket the expected MIC (e.g., from 0.0001 µg/mL to 1 µg/mL).

  • Treatment: At 48 hours post-infection (once persistence is established), remove the persistence-inducing medium and add the medium containing the various concentrations of this compound. Include a drug-free control.

  • Incubation: Incubate the plates for an additional 48 hours.

  • MIC Determination: Fix the cells with methanol and stain for chlamydial inclusions using a specific antibody (e.g., anti-LPS). The MIC is the lowest concentration of this compound that results in a significant reduction (e.g., ≥90%) in the number of inclusions compared to the drug-free control.

Protocol 3: Assessment of Viability and Reversibility of Persistent Chlamydia after this compound Treatment

This protocol determines if this compound has a bactericidal effect on persistent forms and whether any remaining persistent forms can revert to an infectious state.

  • Treatment of Persistent Cultures: Treat persistent C. trachomatis cultures with this compound at concentrations at and above the determined MIC for 48 hours, as described in Protocol 2.

  • Removal of Drug: After treatment, aspirate the this compound-containing medium and wash the cell monolayers three times with phosphate-buffered saline (PBS) to remove any residual drug.

  • Recovery Period: Add fresh, drug-free and persistence inducer-free medium to the wells and incubate for an additional 48-72 hours.

  • Assessment of Reversibility (Passage):

    • Harvest the cells and lysates from each well.

    • Inoculate fresh, confluent host cell monolayers with the harvested lysates.

    • Incubate for 48-72 hours.

    • Fix and stain for the presence of new chlamydial inclusions. The absence of inclusions indicates a bactericidal effect of the this compound concentration used on the persistent forms. The presence of inclusions indicates that the persistent forms were able to survive the treatment and revert to an infectious state.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Testing this compound Efficacy A 1. Host Cell Culture (e.g., McCoy, HeLa) B 2. Chlamydia trachomatis Infection (MOI = 1) A->B C 3. Induction of Persistence B->C D Penicillin (10-100 U/mL) or IFN-γ (1-10 ng/mL) C->D E 4. Establishment of Persistent Aberrant Bodies (48h incubation) D->E F 5. This compound Treatment (Serial Dilutions) E->F G 6. Incubation (48h) F->G H 7. MIC Determination (Immunofluorescence) G->H I 8. Reversibility Assay G->I J Wash & Add Drug-Free Media I->J K Incubate (48-72h) J->K L Passage onto Fresh Cells K->L M Assess New Inclusion Formation L->M

Caption: Workflow for evaluating this compound against persistent Chlamydia.

G cluster_pathway Signaling in IFN-γ Induced Chlamydial Persistence cluster_chlamydia_response Chlamydial Stress Response IFNg IFN-γ HostCell Host Epithelial Cell IFNg->HostCell IDO Indoleamine 2,3-dioxygenase (IDO) Activation HostCell->IDO STAT1 signaling Trp_dep Tryptophan Depletion IDO->Trp_dep Chlamydia Chlamydia trachomatis (within inclusion) Trp_dep->Chlamydia StressGenes Upregulation of Stress Response Genes (e.g., groEL) Chlamydia->StressGenes LateGenes Downregulation of Late Developmental Genes (e.g., omcB) Chlamydia->LateGenes Persistence Formation of Aberrant Reticulate Bodies (Persistence) StressGenes->Persistence CellDivision Inhibition of Cell Division LateGenes->CellDivision CellDivision->Persistence

Caption: IFN-γ induced signaling leading to Chlamydia persistence.

References

Application Notes and Protocols for Rifalazil Administration in Animal Research

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration of Rifalazil in preclinical animal studies. The information is collated from various research studies to facilitate the design and execution of future experiments.

Introduction

This compound (formerly KRM-1648) is a potent benzoxazinorifamycin antibiotic with significant activity against a range of pathogenic bacteria.[1][2][3] It functions by inhibiting the β-subunit of bacterial DNA-dependent RNA polymerase, thereby blocking transcription.[1][2] Animal models have been instrumental in evaluating the efficacy and safety profile of this compound for various infectious diseases, including those caused by Mycobacterium tuberculosis, Mycobacterium ulcerans, Chlamydia pneumoniae, and Helicobacter pylori.[1][2][3][4][5][6]

These notes provide detailed protocols and summarized data from key animal studies to guide researchers in their experimental design.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of bacterial RNA polymerase, a crucial enzyme for gene transcription. This targeted action prevents the synthesis of messenger RNA (mRNA) from a DNA template, ultimately leading to bacterial cell death.

cluster_bacterium Bacterial Cell This compound This compound rna_polymerase DNA-dependent RNA Polymerase (β-subunit) This compound->rna_polymerase Inhibits transcription Transcription rna_polymerase->transcription Mediates dna Bacterial DNA dna->transcription mrna mRNA Synthesis transcription->mrna protein Protein Synthesis mrna->protein cell_death Bacterial Cell Death protein->cell_death Leads to

Caption: Mechanism of action of this compound in a bacterial cell.

Data Presentation: Summary of this compound Administration in Animal Models

The following tables summarize the quantitative data from various animal studies involving this compound administration.

Table 1: Efficacy of this compound in Murine Infection Models
Infection Model Animal Strain Inoculum Route of Administration Dose (mg/kg/day) Treatment Duration Key Findings Reference
Mycobacterium ulcerans (Buruli Ulcer)BALB/c mice3.25 x 10⁴ CFUOral5 or 10Up to 15 weeksSignificant reduction in footpad swelling and bacterial load; healed lesions.[1][7]
Chlamydia pneumoniae (Lung Infection)MiceNot specifiedIntraperitoneal1 or 33 daysEfficacious in reducing lung culture positivity.[2][8]
Mycobacterium tuberculosisMiceAerosolOral2012 weeksMore effective than rifampin in combination therapies for reducing bacterial load.[3]
Helicobacter pyloriC57BL miceNot specifiedNot specifiedNot specifiedNot specifiedEfficacious in a mouse model of H. pylori colonization.[4]
Table 2: Pharmacokinetic and Toxicological Data of this compound in Animals
Parameter Animal Species Dose (mg/kg/day) Duration Key Findings Reference
Enzyme InductionRat30010 daysDid not induce liver microsomal enzymes, unlike rifampicin and rifabutin.[9]
Enzyme InductionDog30 or 30013 weeksNo effect on liver microsomal enzymes.[9]
Half-lifeNot specifiedNot specifiedNot specifiedLong half-life, allowing for less frequent dosing.[5][10]
Protein BindingNot specifiedNot specifiedNot specifiedHighly protein-bound (~99%).[10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature. These protocols can be adapted for specific research needs.

General Experimental Workflow

cluster_workflow Experimental Workflow for this compound Efficacy Studies animal_model Animal Model Selection & Acclimatization infection Bacterial Infection (e.g., subcutaneous, aerosol) animal_model->infection treatment This compound Administration (Oral Gavage/IP Injection) infection->treatment monitoring Monitoring of Clinical Signs & Survival treatment->monitoring endpoint Endpoint Analysis (e.g., CFU, Histopathology) monitoring->endpoint data_analysis Data Analysis & Interpretation endpoint->data_analysis

Caption: A generalized experimental workflow for in vivo efficacy studies of this compound.

Preparation of this compound for Oral Administration

Objective: To prepare a stable suspension of this compound for oral gavage in rodents.

Materials:

  • This compound powder

  • Gum Arabic

  • Tween 80

  • Sterile distilled water

  • Mortar and pestle or homogenizer

  • Sterile graduated cylinders and beakers

  • Magnetic stirrer and stir bar

  • Analytical balance

Protocol:

  • Calculate the required amount of this compound based on the desired concentration and total volume needed for the study.

  • Weigh the calculated amount of this compound powder using an analytical balance.

  • Prepare a 2.5% gum Arabic solution by dissolving gum Arabic in sterile distilled water.

  • Add 0.01% Tween 80 to the gum Arabic solution to aid in suspension.

  • Gradually add the this compound powder to a small volume of the vehicle (2.5% gum Arabic with 0.01% Tween 80) in a mortar and triturate until a fine, uniform paste is formed. Alternatively, use a homogenizer for this step.[1]

  • Slowly add the remaining vehicle to the paste while continuously stirring to form a homogenous suspension.

  • Use a magnetic stirrer to ensure the suspension is well-mixed before each administration.

  • Store the suspension at 4°C for short-term use. Prepare fresh suspensions regularly to ensure stability and potency.

Murine Model of Mycobacterium ulcerans Infection

Objective: To establish a localized M. ulcerans infection in the footpad of mice to evaluate the therapeutic efficacy of this compound.

Materials:

  • 6-week-old female BALB/c mice[1]

  • M. ulcerans bacterial culture

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase)

  • Phosphate-buffered saline (PBS)

  • Syringes (1 ml) with 30-gauge needles

  • Calipers for measuring footpad thickness

Protocol:

  • Culture M. ulcerans in Middlebrook 7H9 broth to mid-log phase.

  • Harvest the bacteria by centrifugation and wash twice with PBS.

  • Resuspend the bacterial pellet in PBS and adjust the concentration to approximately 3.25 x 10⁵ CFU/ml. The final inoculum will be 3.25 x 10⁴ CFU in 0.1 ml.[1]

  • Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

  • Inject 0.1 ml of the bacterial suspension subcutaneously into the bilateral hind footpads of each mouse.

  • Monitor the mice regularly for the development of clinical signs, such as redness and swelling of the footpads.

  • Begin treatment with this compound (e.g., 33 days post-infection) once significant lesions have developed.[1]

  • Administer this compound orally at the desired doses (e.g., 5 or 10 mg/kg) daily for the specified treatment period.[1]

  • Measure footpad thickness using calipers at regular intervals to assess treatment response.[1]

  • At the end of the experiment, euthanize the mice and collect the footpads for bacterial load determination (CFU counting) and histopathological analysis.

Murine Model of Chlamydia pneumoniae Lung Infection

Objective: To establish a respiratory tract infection with C. pneumoniae in mice to assess the efficacy of this compound.

Materials:

  • Female mice (strain to be specified based on experimental goals)

  • C. pneumoniae elementary bodies (EBs)

  • Sucrose-phosphate-glutamic acid (SPG) buffer

  • Anesthetic agent (e.g., ketamine/xylazine)

  • Pipettor and sterile tips

Protocol:

  • Thaw a stock of C. pneumoniae EBs and dilute to the desired concentration in SPG buffer.

  • Anesthetize the mice.

  • Inoculate the mice intranasally with the C. pneumoniae suspension (typically 20-50 µl).

  • Allow the mice to recover from anesthesia.

  • Begin treatment with this compound at the desired time point post-infection.

  • Administer this compound via the desired route (e.g., intraperitoneal injection) at doses of 1 or 3 mg/kg for 3 consecutive days.[2][8]

  • Monitor the mice for signs of illness.

  • At a predetermined time point (e.g., 14 days post-infection), euthanize the mice and harvest the lungs.[2]

  • Homogenize the lung tissue and perform culture analysis to determine the presence or absence of viable C. pneumoniae.

Evaluation of Liver Microsomal Enzyme Induction

Objective: To determine if this compound induces hepatic cytochrome P450 enzymes in rats or dogs.

Materials:

  • Sprague-Dawley rats or Beagle dogs[9]

  • This compound

  • Appropriate vehicle for administration

  • Microsome preparation reagents (e.g., homogenization buffer, ultracentrifuge)

  • Reagents for enzymatic assays (e.g., NADPH, specific substrates for P450 isoforms)

  • Spectrophotometer

Protocol:

  • Administer this compound orally to the animals at the desired doses (e.g., 300 mg/kg/day for rats for 10 days; 30 or 300 mg/kg/day for dogs for 13 weeks).[9]

  • Include positive control groups treated with known inducers like rifampicin or rifabutin.[9]

  • At the end of the treatment period, euthanize the animals and perfuse the liver with cold saline.

  • Excise the liver and weigh it.

  • Prepare liver microsomes by differential centrifugation.

  • Measure the total protein concentration in the microsomal fraction.

  • Determine the content of cytochrome P450 and cytochrome b5 spectrophotometrically.

  • Measure the activities of various P450-dependent enzymes (e.g., aniline hydroxylase, p-nitroanisole O-demethylase, aminopyrine N-demethylase, and erythromycin N-demethylase) using specific substrates and measuring the rate of product formation.[9]

  • Compare the results from the this compound-treated groups to the vehicle control and positive control groups to assess enzyme induction.

Conclusion

This compound has demonstrated significant efficacy in various animal models of bacterial infection. The protocols and data presented here provide a foundation for researchers to design and conduct further preclinical studies to explore the full therapeutic potential of this potent antibiotic. Careful consideration of the animal model, dosing regimen, and relevant endpoints is crucial for obtaining robust and reproducible results.

References

Application Notes and Protocols for Quantifying Rifalazil in Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifalazil, a potent benzoxazinorifamycin antibiotic, has demonstrated significant activity against a range of pathogenic bacteria. Due to its efficacy and favorable pharmacokinetic profile, including good tissue penetration, it is crucial for preclinical and clinical research to have robust and reliable methods for quantifying its concentration in various tissue samples.[1] This document provides detailed application notes and protocols for the determination of this compound concentrations in tissue samples, primarily focusing on methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of this compound. While specific data for tissue matrices are limited in publicly available literature, the data for plasma can be used as a benchmark for method development and validation.

Table 1: this compound Concentrations in Rat Tissues

TissueConcentration Range (µg/mL or µg/g)
Lung0.51 - 5.3[1]
Spleen1.6 - 50.4[1]
Liver2.6 - 19.5[1]

Table 2: LC-MS/MS Method Validation Parameters for this compound in Plasma

ParameterValue
Lower Limit of Quantification (LLOQ)50 pg/mL[2]
Calibration Range0.050 - 50 ng/mL[3]
Precision (%R.S.D.)
Same-day duplicates3.1% (0.7-149 ng/ml)[2]
Over the whole study11.0% (0.5-52 ng/ml)[2]
Fortified QC samples≤6% (10.7% at lowest QC)[3]
Accuracy
Mean recovery of spiked amount103% (%R.S.D. 26.2)[2]
Difference from nominal concentration-2.3% to 5.1%[3]
Extraction Recovery
Absolute recovery from plasma88.6 - 97.3%[3]
Matrix Effect
Peak area response vs. neat solution90 - 99%[3]

Experimental Protocols

This section outlines a general workflow for the quantification of this compound in tissue samples, from sample collection to final analysis.

Tissue Sample Collection and Homogenization

Proper collection and storage of tissue samples are critical to ensure the stability of this compound.

  • Materials:

    • Surgical tools for tissue excision

    • Phosphate-buffered saline (PBS), ice-cold

    • Liquid nitrogen

    • Cryovials

    • Tissue homogenizer (e.g., bead beater, rotor-stator homogenizer)

    • Homogenization buffer (e.g., PBS or a specific lysis buffer)

  • Protocol:

    • Aseptically excise the tissue of interest (e.g., lung, liver, spleen).

    • Rinse the tissue with ice-cold PBS to remove excess blood.

    • Blot the tissue dry and weigh it.

    • For immediate processing, proceed to homogenization. For storage, snap-freeze the tissue in liquid nitrogen and store at -80°C in labeled cryovials.

    • To homogenize, place the weighed tissue in a tube with a known volume of ice-cold homogenization buffer (e.g., a 1:3 or 1:4 tissue weight to buffer volume ratio).

    • Homogenize the tissue until a uniform suspension is achieved. Keep the sample on ice throughout the process to minimize degradation.

Sample Preparation: Extraction of this compound from Tissue Homogenate

The following protocols describe three common methods for extracting small molecules like this compound from a complex biological matrix. The choice of method may depend on the tissue type and the desired level of cleanliness of the final extract.

This is a rapid method for removing the bulk of proteins from the sample.

  • Materials:

    • Tissue homogenate

    • Internal Standard (IS) solution (e.g., isotope-labeled this compound)

    • Ice-cold acetonitrile or methanol

    • Centrifuge capable of reaching >10,000 x g

    • Microcentrifuge tubes

  • Protocol:

    • Pipette a known volume (e.g., 100 µL) of tissue homogenate into a microcentrifuge tube.

    • Add the internal standard.

    • Add 3 volumes (e.g., 300 µL) of ice-cold acetonitrile or methanol.

    • Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

    • Carefully collect the supernatant, which contains this compound, and transfer it to a new tube for LC-MS/MS analysis.

LLE provides a cleaner sample compared to PPT and can be optimized for this compound's chemical properties.

  • Materials:

    • Tissue homogenate

    • Internal Standard (IS) solution

    • Extraction solvent (e.g., methyl tert-butyl ether (MTBE))[3]

    • Vortex mixer

    • Centrifuge

    • Evaporation system (e.g., nitrogen evaporator)

    • Reconstitution solvent (mobile phase or a compatible solvent)

  • Protocol:

    • Pipette a known volume (e.g., 100 µL) of tissue homogenate into a glass tube.

    • Add the internal standard.

    • Add a larger volume (e.g., 1 mL) of MTBE.

    • Vortex for 5-10 minutes to ensure efficient extraction.

    • Centrifuge at approximately 4,000 x g for 10 minutes to separate the organic and aqueous layers.

    • Transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of reconstitution solvent.

    • Vortex briefly and transfer to an autosampler vial for analysis.

SPE can provide the cleanest extracts, minimizing matrix effects and improving assay sensitivity. The specific sorbent and solvents will need to be optimized for this compound.

  • Materials:

    • Tissue homogenate (pre-treated by PPT and diluted)

    • Internal Standard (IS) solution

    • SPE cartridges (e.g., C18 or a mixed-mode cation exchange)

    • SPE manifold

    • Conditioning, wash, and elution solvents (to be optimized)

  • Protocol (General Steps):

    • Conditioning: Pass a conditioning solvent (e.g., methanol followed by water) through the SPE cartridge to activate the sorbent.

    • Loading: Load the pre-treated and IS-spiked tissue sample onto the cartridge.

    • Washing: Pass a wash solvent through the cartridge to remove interfering substances while retaining this compound.

    • Elution: Elute this compound from the cartridge using an appropriate elution solvent.

    • The eluate can then be evaporated and reconstituted as in the LLE protocol before injection into the LC-MS/MS system.

LC-MS/MS Analysis

The following are suggested starting parameters for the LC-MS/MS analysis of this compound, based on published methods for plasma.[2][3] These will likely require optimization for tissue extracts.

  • Liquid Chromatography (LC) System:

    • Column: Reversed-phase C18 or octylsilica column.[2][3]

    • Mobile Phase A: 0.1% formic acid in water or 1mM ammonium acetate + 0.01% acetic acid in water.[2][3]

    • Mobile Phase B: Acetonitrile or methanol.[2][3]

    • Flow Rate: Dependent on column dimensions, typically in the range of 0.2-0.5 mL/min.

    • Gradient: A gradient elution starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B is recommended to separate this compound from matrix components.

    • Injection Volume: 5-20 µL.

  • Tandem Mass Spectrometry (MS/MS) System:

    • Ionization Mode: Positive ion electrospray ionization (ESI+).[2][3]

    • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions: These need to be determined by infusing a standard solution of this compound into the mass spectrometer. The most intense and specific transitions should be chosen for quantification and confirmation. An isotope-labeled internal standard should have a corresponding SRM transition.

    • Instrument Parameters: Parameters such as collision energy, declustering potential, and source temperature should be optimized to achieve the best signal for this compound.

Visualizations

Experimental Workflow Diagram

experimental_workflow tissue_collection Tissue Sample Collection & Storage homogenization Homogenization tissue_collection->homogenization extraction_choice Extraction Method homogenization->extraction_choice ppt Protein Precipitation (PPT) extraction_choice->ppt Rapid lle Liquid-Liquid Extraction (LLE) extraction_choice->lle Cleaner spe Solid-Phase Extraction (SPE) extraction_choice->spe Cleanest analysis LC-MS/MS Analysis ppt->analysis Supernatant lle->analysis Reconstituted Extract spe->analysis Eluate data_processing Data Processing & Quantification analysis->data_processing

Caption: Workflow for this compound quantification in tissues.

This compound Mechanism of Action

Caption: this compound inhibits bacterial RNA polymerase.

References

Application Note: High-Performance Liquid Chromatography for the Analysis of Rifalazil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analysis of Rifalazil using High-Performance Liquid Chromatography (HPLC). It includes detailed protocols for the determination of this compound in bulk drug substances and for the analysis of related substances, drawing upon established methods for this compound and the structurally similar compound, Rifampicin.

Introduction

This compound is a potent antibiotic belonging to the rifamycin class of drugs. Accurate and reliable analytical methods are crucial for its quantification, purity assessment, and stability testing throughout the drug development process. This application note details a stability-indicating reversed-phase HPLC (RP-HPLC) method suitable for these purposes.

Chromatographic Conditions

A robust HPLC method for the analysis of this compound and its related substances is presented below. This method is designed to provide excellent separation and quantification.

Table 1: HPLC Method Parameters for this compound Analysis

ParameterCondition
Stationary Phase Diamonsil-C18 (250mm × 4.6mm, 5µm) or equivalent
Mobile Phase 0.02 mol/L Citrate Buffer (containing 0.1 mol/L Sodium Perchlorate, pH 2.8) : Acetonitrile (35:65, v/v)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 35°C[1]
Detection Wavelength 230 nm[1]
Injection Volume 10 µL[1]
Run Time Approximately 15 minutes

Experimental Protocols

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in a small amount of methanol and dilute to the mark with the same solvent. Sonicate to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 1-100 µg/mL).

Sample Preparation
  • Accurately weigh approximately 10 mg of the this compound bulk drug sample and transfer it to a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

This protocol is adapted from methods for this compound analysis in biological fluids.[2][3]

  • To 200 µL of plasma sample in a centrifuge tube, add a known concentration of an appropriate internal standard (e.g., a stable isotope-labeled this compound).[2]

  • Add 1 mL of methyl tert-butyl ether and vortex for 1 minute to extract the drug.[2]

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject the reconstituted sample into the HPLC system.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

Table 2: Summary of Method Validation Parameters

ParameterTypical Acceptance Criteria
Specificity/Selectivity No interference from blank, placebo, or known impurities at the retention time of this compound.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.[1]
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy (% Recovery) Typically between 98.0% and 102.0% for drug substance.
Precision (RSD) Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1. A reported LOD for this compound is 0.4 ng.[1]
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in method parameters such as mobile phase composition (±2%), pH (±0.2 units), and column temperature (±2°C).
Stability of Solutions Analyte solutions should be stable for a defined period under specified storage conditions (e.g., room temperature, refrigerated).

Stability-Indicating Assay

To establish the stability-indicating nature of the method, forced degradation studies should be performed. This compound samples should be subjected to stress conditions such as:

  • Acid Degradation: 0.1 N HCl at 60°C for 2 hours.

  • Base Degradation: 0.1 N NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

The stressed samples are then analyzed by the HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak and from each other.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh this compound Reference Standard Dissolve_Standard Dissolve in Methanol (Stock Solution) Standard->Dissolve_Standard Dilute_Standard Dilute with Mobile Phase (Working Solutions) Dissolve_Standard->Dilute_Standard Inject Inject into HPLC System Dilute_Standard->Inject Sample Weigh this compound Sample Dissolve_Sample Dissolve in Methanol Sample->Dissolve_Sample Filter_Sample Filter through 0.45 µm Filter Dissolve_Sample->Filter_Sample Filter_Sample->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (230 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Concentration & Purity Integrate->Calculate

Caption: Experimental workflow for the HPLC analysis of this compound.

Validation_Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness Stability Solution Stability Validation->Stability Linearity->Accuracy Linearity->Precision LOD->LOQ

Caption: Logical relationship of HPLC method validation parameters.

References

Application Notes and Protocols for Chlamydia Susceptibility Testing Using McCoy Cells with Rifalazil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro susceptibility of Chlamydia trachomatis to the antibiotic Rifalazil using a McCoy cell culture system. The included methodologies and data are intended to guide researchers in the accurate assessment of this compound's efficacy against this obligate intracellular bacterium.

Introduction

Chlamydia trachomatis is the most common bacterial sexually transmitted pathogen worldwide. Due to its obligate intracellular life cycle, standard bacteriological susceptibility testing methods are not applicable. Instead, in vitro susceptibility is assessed by evaluating the inhibition of chlamydial replication within a host cell line, most commonly McCoy cells.

This compound is a benzoxazinorifamycin antibiotic that functions by inhibiting the bacterial DNA-dependent RNA polymerase[1][2]. It has demonstrated potent activity against Chlamydia species, with reported Minimum Inhibitory Concentrations (MICs) in the picogram to nanogram per milliliter range[1][3]. This document outlines the procedures for determining the MIC and Minimum Bactericidal Concentration (MBC) of this compound against C. trachomatis using a standardized McCoy cell culture method.

Data Presentation: Susceptibility of Chlamydia trachomatis to this compound

The following tables summarize the in vitro activity of this compound against Chlamydia trachomatis, as determined in McCoy cell cultures.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Chlamydia trachomatis

Chlamydia trachomatis Strain/SerovarThis compound MIC (µg/mL)Comparator AntibioticComparator MIC (µg/mL)Reference
Serovar D (UW-3)0.00025Azithromycin0.125[4]
Serovar D (UW-3)0.00025Rifampin0.004[4]
Serovar D (UW-3)0.00025Doxycycline0.064[4]
Serovar D (UW-3)0.00025Ofloxacin0.5[4]
Serovar L2 (L2/434/BU)0.00025RifampinNot Specified[5]
Rifampin-Resistant Mutants (L2)0.002 - 0.064Rifampin0.5 - 512[5][6]

Table 2: Protective Effect (PE) of this compound on McCoy Cells

The Protective Effect is the ability of an antibiotic to prevent subsequent chlamydial infection when the host cells are pre-treated with the drug.

Pre-incubation Concentration (µg/mL)Duration of Protection (Days post-challenge)Reference
0.0012[7]
0.0022[3][8]
0.0044[7]
0.0326[7]

Experimental Protocols

This section provides a detailed methodology for performing Chlamydia trachomatis susceptibility testing with this compound using McCoy cells.

Materials
  • McCoy cell line

  • Chlamydia trachomatis elementary body (EB) stock

  • Growth Medium: Minimal Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS) and L-glutamine[5]

  • Cycloheximide solution (1 µg/mL in growth medium)[5]

  • This compound stock solution (dissolved in DMSO, then diluted in growth medium)[5]

  • 96-well microtiter plates[5]

  • Methanol (for fixation)[5]

  • Fluorescein isothiocyanate (FITC)-labeled anti-Chlamydia monoclonal antibody (e.g., targeting MOMP or LPS)[6][9]

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Experimental Workflow Diagram

Chlamydia_Susceptibility_Workflow cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection and Treatment cluster_incubation Phase 3: Incubation and Staining cluster_analysis Phase 4: Analysis prep_cells Seed McCoy cells in 96-well plate infect Inoculate McCoy cell monolayers with Chlamydia prep_cells->infect prep_drug Prepare serial dilutions of this compound add_drug Add this compound dilutions (and controls) prep_drug->add_drug prep_chlamydia Thaw and dilute Chlamydia EB stock prep_chlamydia->infect centrifuge Centrifuge plate to enhance infection infect->centrifuge aspirate Aspirate inoculum centrifuge->aspirate aspirate->add_drug incubate Incubate for 48-72 hours add_drug->incubate fix Fix cells with Methanol incubate->fix stain Stain with FITC-conjugated anti-Chlamydia antibody fix->stain visualize Visualize inclusions via fluorescence microscopy stain->visualize determine_mic Determine MIC: Lowest concentration with no visible inclusions visualize->determine_mic determine_mbc For MBC: Passage cell lysates to fresh monolayers determine_mic->determine_mbc Optional

Caption: Workflow for Chlamydia susceptibility testing.

Step-by-Step Protocol for MIC Determination
  • Cell Seeding: Seed McCoy cells into 96-well microtiter plates at a concentration that will result in a confluent monolayer after 24 hours of incubation.

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. On the day of the assay, perform serial twofold dilutions of this compound in growth medium containing 1 µg/mL of cycloheximide to achieve the desired final concentrations. Also prepare drug-free and solvent (DMSO) controls.

  • Infection of McCoy Cells:

    • Aspirate the growth medium from the confluent McCoy cell monolayers.

    • Inoculate the cells with a C. trachomatis suspension to achieve an inoculum size of approximately 10,000 to 50,000 inclusion-forming units (IFU) per well[5].

    • Centrifuge the plates at approximately 1,200 x g for 1 hour at 37°C to facilitate infection[5].

  • Treatment:

    • Following centrifugation, carefully aspirate the inoculum from each well.

    • Add 100-200 µL of the prepared this compound dilutions and controls (containing cycloheximide) to the appropriate wells.

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 48 to 72 hours[5][10].

  • Fixation and Staining:

    • Aspirate the medium from the wells.

    • Fix the cells by adding methanol to each well and incubating for 10 minutes.

    • Aspirate the methanol and wash the wells with PBS.

    • Add the FITC-labeled anti-Chlamydia antibody diluted in PBS to each well and incubate according to the manufacturer's instructions.

    • Wash the wells multiple times with PBS to remove unbound antibody.

  • Analysis:

    • Examine the wells using a fluorescence microscope.

    • The MIC is defined as the lowest concentration of this compound at which no chlamydial inclusions are observed[10].

Protocol for Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antibiotic that results in no viable organisms after passage.

  • Perform the MIC Assay: Follow steps 1-5 of the MIC determination protocol.

  • Cell Lysis: After incubation, instead of fixing the cells, aspirate the antibiotic-containing medium. Freeze the plate at -70°C and then thaw it to lyse the cells and release any viable chlamydial particles[10].

  • Passage: Transfer the lysate from each well to a new 96-well plate containing fresh, confluent McCoy cell monolayers.

  • Incubation: Incubate this new plate for 48-72 hours in antibiotic-free medium (containing cycloheximide).

  • Staining and Analysis: Fix, stain, and visualize the new plate as described in steps 6 and 7 of the MIC protocol.

  • MBC Determination: The MBC is the lowest concentration of this compound from the original plate that results in no observable inclusions in the passaged plate[10].

Mechanism of Action Signaling Pathway

This compound's mechanism of action involves the direct inhibition of a critical bacterial enzyme, preventing transcription and subsequent protein synthesis.

Rifalazil_Mechanism This compound This compound This compound->Inhibition RNAP Chlamydial DNA-dependent RNA Polymerase (RNAP) Transcription Transcription (DNA to mRNA) RNAP->Transcription Protein_Synth Protein Synthesis Transcription->Protein_Synth Replication Chlamydial Replication Protein_Synth->Replication Inhibition->RNAP

Caption: this compound inhibits chlamydial RNA polymerase.

Conclusion

The use of McCoy cell cultures provides a reliable and reproducible method for assessing the in vitro susceptibility of Chlamydia trachomatis to this compound. The data consistently demonstrate that this compound is a highly potent agent against C. trachomatis, including strains resistant to other rifamycins. Its unique protective effect, where pre-treatment of host cells prevents subsequent infection, suggests a promising profile for clinical applications. The protocols outlined in this document offer a standardized approach for researchers to further evaluate the efficacy of this compound and other novel anti-chlamydial compounds.

References

Application Notes and Protocols for Genetic Sequencing of Rifalazil-Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the genetic sequencing of Rifalazil-resistant bacterial strains. Understanding the genetic basis of resistance to this compound, a potent rifamycin antibiotic, is crucial for antimicrobial resistance surveillance, clinical diagnostics, and the development of new therapeutic strategies. The primary mechanism of resistance to this compound and other rifamycins is the acquisition of mutations in the rpoB gene, which encodes the β-subunit of the bacterial RNA polymerase.

Introduction to this compound and Resistance

This compound is a rifamycin antibiotic that exhibits bactericidal activity by inhibiting bacterial DNA-dependent RNA polymerase.[1] It binds to the β-subunit of the RNA polymerase, encoded by the rpoB gene, thereby blocking transcription and leading to cell death.[1] This mechanism is shared with other rifamycins, such as rifampin. Resistance to this class of antibiotics predominantly arises from specific point mutations within the rpoB gene, which alter the drug-binding site and reduce the affinity of the antibiotic for its target. In many bacterial species, a specific 81-bp region of the rpoB gene is a hotspot for mutations conferring rifamycin resistance.

While some rpoB mutations can confer cross-resistance to multiple rifamycins, studies have shown that certain mutations may lead to high-level resistance to rifampin while the organism remains susceptible to this compound.[2][3] This highlights the importance of precise genetic characterization of resistant strains.

Quantitative Data on this compound Resistance

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound and Rifampin against various bacterial strains with defined rpoB mutations. This data is essential for correlating specific genotypes with resistance phenotypes.

Table 1: MICs of this compound and Rifampin against Chlamydia trachomatis L2 Wild-Type and Mutant Strains

rpoB Mutation (Amino Acid Change)This compound MIC (µg/mL)Rifampin MIC (µg/mL)
Wild-Type0.000250.008
I517 → M0.0020.5
I517 → M, V466 → A0.0084
H471 → Y0.004128
H471 → L0.004256
I517 → V, G453 → D, V466 → A0.064512

Data sourced from a study on Rifampin-resistant mutants of Chlamydia trachomatis.[2]

Table 2: MICs of Rifampin against Mycobacterium tuberculosis Strains with Common rpoB Mutations

rpoB Mutation (Codon)Amino Acid ChangeRifampin MIC Range (µg/mL)Resistance Level
Wild-Type-<1Susceptible
531S → L, W≥100High
526H → Y, D≥20 to <100Medium to High
516D → V≥1 to <20Low to Medium
513Q → K, L, P≥100High
511L → P≥1 to <20Low

This table presents a summary of common mutations and associated resistance levels. MIC values can vary between studies and specific strains. Data compiled from multiple sources on M. tuberculosis.[4][5][6]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the genetic sequencing of this compound-resistant bacterial strains.

Bacterial Culture and Isolation of Resistant Mutants
  • Bacterial Strain Culturing : Culture the bacterial species of interest (e.g., Mycobacterium tuberculosis, Staphylococcus aureus, Chlamydia trachomatis) using appropriate growth media and conditions.

  • Selection of Resistant Mutants :

    • Prepare a series of agar plates or liquid cultures containing increasing concentrations of this compound.

    • Inoculate the media with a high density of the susceptible bacterial strain.

    • Incubate under appropriate conditions.

    • Colonies that grow on plates with this compound concentrations above the MIC for the wild-type strain are considered resistant.

  • Purification of Resistant Isolates :

    • Pick individual resistant colonies and streak them onto fresh this compound-containing agar plates to obtain pure cultures.

    • Confirm the resistance phenotype by determining the MIC of this compound for the purified isolates using methods such as broth microdilution or E-test.

Whole-Genome Sequencing (WGS) Protocol using Illumina Platform

This protocol provides a step-by-step guide for WGS of bacterial isolates.

3.2.1. DNA Extraction

  • Pellet a sufficient quantity of bacterial cells from a pure culture by centrifugation.

  • Resuspend the pellet in a suitable buffer.

  • Lyse the bacterial cells using an appropriate method (e.g., enzymatic lysis with lysozyme for Gram-positive bacteria, mechanical disruption with bead beating, or chemical lysis).

  • Extract genomic DNA using a commercial kit (e.g., DNeasy® Blood and Tissue Kit) following the manufacturer's instructions.[7][8]

  • Treat the extracted DNA with RNase to remove contaminating RNA.

  • Purify the RNase-treated DNA.

  • Quantify the DNA concentration using a fluorometric method (e.g., Qubit) and assess purity using a spectrophotometer (A260/A280 ratio).[7]

3.2.2. Library Preparation

  • Adjust the concentration of the extracted genomic DNA to the input requirement of the library preparation kit (e.g., 0.2 ng/µl for Nextera XT).[7]

  • Use a commercial library preparation kit (e.g., Illumina DNA Prep or Nextera XT DNA Library Prep) to fragment the DNA and add sequencing adapters.[9] These kits typically involve a tagmentation step where a transposase simultaneously fragments the DNA and ligates adapters.

  • Amplify the tagmented DNA via PCR to add index sequences for multiplexing and to enrich for the library fragments.

  • Clean up the PCR product to remove primers and other reaction components.

  • Normalize the library concentration to ensure equal representation of each sample in the sequencing run.

3.2.3. Sequencing

  • Pool the normalized libraries.

  • Denature and dilute the pooled library to the optimal loading concentration for the chosen Illumina sequencing platform (e.g., MiSeq, NextSeq).

  • Load the library onto the sequencer and perform the sequencing run according to the manufacturer's protocol.

Bioinformatics Analysis for Resistance Mutation Identification
  • Quality Control of Raw Sequencing Reads : Use tools like FastQC to assess the quality of the raw sequencing data. Trim low-quality bases and remove adapter sequences using tools like Trimmomatic.

  • Genome Assembly (Optional but Recommended) : Assemble the trimmed reads into contigs using an assembler such as SPAdes or Velvet.

  • Mapping to a Reference Genome : Align the trimmed reads or assembled contigs to a high-quality reference genome of the same bacterial species using a tool like BWA or Bowtie2.

  • Variant Calling : Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) in the alignment file using a variant caller like GATK or SAMtools.

  • Annotation of Variants : Annotate the identified variants to determine their location (e.g., within the rpoB gene) and their effect on the protein sequence (e.g., missense, nonsense, silent mutation) using a tool like SnpEff or ANNOVAR.

  • Identification of Resistance Mutations : Compare the identified mutations in the rpoB gene to a database of known resistance mutations. The Comprehensive Antibiotic Resistance Database (CARD) and ResFinder are valuable resources for this purpose.[1]

Visualizations

The following diagrams illustrate the experimental workflow for genetic sequencing and the logical relationship of this compound resistance.

experimental_workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatics Analysis cluster_output Output bacterial_culture Bacterial Culture & Isolation of Resistant Strain dna_extraction Genomic DNA Extraction bacterial_culture->dna_extraction library_prep Sequencing Library Preparation dna_extraction->library_prep sequencing Whole-Genome Sequencing (Illumina) library_prep->sequencing quality_control Raw Read Quality Control sequencing->quality_control mapping Mapping to Reference Genome quality_control->mapping variant_calling Variant Calling (SNPs/Indels) mapping->variant_calling annotation Variant Annotation variant_calling->annotation resistance_id Identification of rpoB Resistance Mutations annotation->resistance_id final_report Genotype-Phenotype Correlation Report resistance_id->final_report

Caption: Experimental workflow for sequencing this compound-resistant bacteria.

resistance_mechanism cluster_wildtype Wild-Type (Susceptible) Bacterium cluster_resistant Resistant Bacterium rifalazil_wt This compound rnap_wt RNA Polymerase (RpoB) rifalazil_wt->rnap_wt Binds to & Inhibits transcription_wt Transcription rifalazil_wt->transcription_wt Blocks rnap_wt->transcription_wt Enables protein_synthesis_wt Protein Synthesis transcription_wt->protein_synthesis_wt Leads to cell_death_wt Bacterial Cell Death transcription_wt->cell_death_wt Inhibition leads to rifalazil_res This compound rnap_mut Mutated RNA Polymerase rifalazil_res->rnap_mut Binding Prevented rpob_mutation rpoB Gene Mutation rpob_mutation->rnap_mut Results in transcription_res Transcription Continues rnap_mut->transcription_res Enables protein_synthesis_res Protein Synthesis Continues transcription_res->protein_synthesis_res Leads to cell_survival Bacterial Cell Survival protein_synthesis_res->cell_survival Leads to

Caption: Logical diagram of this compound's mechanism and resistance.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Rifalazil Resistance in M. tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Rifalazil resistance in Mycobacterium tuberculosis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound resistance in M. tuberculosis?

The primary mechanism of resistance to this compound, and other rifamycins, is the acquisition of mutations in the rpoB gene.[1][2][3][4][5] This gene encodes the β-subunit of the DNA-dependent RNA polymerase, which is the target of this class of drugs.[1][2][4][5] These mutations cause conformational changes in the protein, reducing the binding affinity of the drug to its target and rendering it less effective.[1][6] Over 90-95% of rifampin-resistant clinical isolates have mutations within an 81-bp core region of the rpoB gene, often referred to as the rifampin resistance-determining region (RRDR).[1][2][7][8]

Q2: Are all rpoB mutations associated with high-level this compound resistance?

No, the level of resistance can vary depending on the specific mutation in the rpoB gene.[2][9][10] Some mutations, particularly in codons 526 and 531, are frequently associated with high-level resistance to all rifamycins, including this compound.[9][11] However, other mutations, for instance in codon 516, may confer high-level resistance to rifampin and rifapentine but susceptibility to rifabutin and this compound (formerly known as KRM-1648).[9] Certain mutations have been associated with low-level resistance to rifampin, and these strains may still be susceptible to other rifamycins like rifabutin or this compound.[2]

Q3: What is the role of efflux pumps in this compound resistance?

Efflux pumps are membrane proteins that can actively transport drugs out of the bacterial cell, contributing to intrinsic drug resistance.[12][13][14][15] While target modification through rpoB mutations is the primary mechanism for high-level resistance, efflux pumps can contribute to low-level resistance and tolerance.[14] In M. tuberculosis, several efflux pumps have been identified, and their overexpression can reduce the intracellular concentration of various antibiotics.[12][14][16][17] The use of efflux pump inhibitors (EPIs) like verapamil and carbonyl cyanide m-chlorophenylhydrazone (CCCP) has been shown to increase the susceptibility of M. tuberculosis to certain drugs by preventing their extrusion.[12][17]

Q4: Can combination therapy overcome this compound resistance?

Combination therapy is a key strategy for treating tuberculosis and preventing the emergence of resistance.[18][19][20][21] this compound has shown high potency against M. tuberculosis, and its use in combination with other anti-TB drugs like isoniazid has been effective in murine models, even leading to sterilization of organs after prolonged treatment.[18][19][22] Combining this compound with other agents can have sterilizing activities comparable to the standard isoniazid-rifampin combination and may offer a better relapse profile.[20][21] Furthermore, combining cell wall inhibitors with rifamycins can be synergistic, as damaging the cell wall can increase the permeability and accumulation of rifampicin within the mycobacterial cell.[5][23][24]

Troubleshooting Guides

Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound.

Possible Cause 1: Variation in experimental conditions.

  • Solution: Ensure strict adherence to standardized protocols for MIC determination. Factors such as inoculum size, media composition (e.g., 7H10 or 7H11 agar, 7H12 broth), pH, and incubation time can significantly impact MIC values.[25][26] The Clinical and Laboratory Standards Institute (CLSI) recommends broth microdilution as the standard for susceptibility testing of rapidly growing mycobacteria, and similar principles of standardization are crucial for M. tuberculosis.[11]

Possible Cause 2: Presence of a mixed population of susceptible and resistant cells.

  • Solution: Before performing MIC testing, ensure the purity of your M. tuberculosis culture by plating on solid media and selecting a single colony to establish a liquid culture.

Possible Cause 3: Low-level resistance not detected by standard methods.

  • Solution: For isolates with rpoB mutations known to confer low-level resistance, growth-based DST might yield susceptible results.[27] In such cases, molecular methods like DNA sequencing of the rpoB gene should be performed to confirm the presence of resistance-conferring mutations.[27][28]

Problem 2: Discrepancy between genotypic (rpoB sequencing) and phenotypic (MIC) resistance results.

Possible Cause 1: Novel or rare rpoB mutations.

  • Solution: While most resistance-conferring mutations are in the RRDR, mutations outside this region can also contribute to resistance.[27][29] If sequencing of the RRDR does not reveal a known resistance mutation in a phenotypically resistant isolate, consider sequencing the entire rpoB gene.

Possible Cause 2: Synonymous (silent) mutations.

  • Solution: A mutation in the rpoB gene that does not result in an amino acid change (a synonymous or silent mutation) will not confer resistance.[27] Carefully analyze sequencing data to distinguish between synonymous and non-synonymous mutations.

Possible Cause 3: Efflux pump overexpression.

  • Solution: If an isolate is phenotypically resistant but lacks rpoB mutations, consider the role of efflux pumps.[14] You can investigate this by performing MIC testing in the presence and absence of an efflux pump inhibitor (EPI) such as verapamil or reserpine.[17] A significant decrease in the MIC in the presence of an EPI suggests the involvement of efflux pumps.

Problem 3: Failure to amplify the rpoB gene for sequencing.

Possible Cause 1: Poor quality or insufficient DNA.

  • Solution: Optimize your DNA extraction protocol to ensure you obtain high-quality, pure DNA. Standard methods for DNA extraction from mycobacteria should be followed.[30]

Possible Cause 2: PCR inhibition.

  • Solution: Components from the mycobacterial culture or DNA extraction process can inhibit PCR. Try diluting the DNA template or using a PCR master mix that is more resistant to inhibitors.

Possible Cause 3: Primer mismatch.

  • Solution: While the rpoB gene is generally conserved, there could be sequence variations in your isolate that prevent primer binding. If you consistently fail to amplify the gene, consider designing alternative primers based on available M. tuberculosis genome sequences.

Data Presentation

Table 1: MICs of Rifamycins for M. tuberculosis ATCC 35801

DrugMIC (µg/mL)Reference
This compound0.00047[18][25]
Rifampin0.06[25]
Isoniazid0.03[25]

Table 2: Common rpoB Codon Mutations and Associated Rifamycin Resistance

CodonAmino Acid ChangeRifampin ResistanceThis compound/Rifabutin SusceptibilityReference
531Ser -> Leu (TCG -> TTG)High-levelResistant[8][9][31]
526His -> Asp/Tyr/ArgHigh-levelResistant[1][9][10]
516Asp -> ValHigh-levelMay be susceptible[2][9]
450Ser -> LeuHigh-levelResistant[1][10]
445His -> Asp/Tyr/ArgHigh-levelResistant[1][10]
435Asp -> ValModerate-level-[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
  • Prepare Mycobacterial Inoculum:

    • Culture M. tuberculosis in 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) to mid-log phase.

    • Adjust the turbidity of the culture to a 0.5 McFarland standard.

    • Dilute the adjusted suspension 1:100 in fresh 7H9 broth.

  • Prepare Drug Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the drug in a 96-well microtiter plate using 7H9 broth to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the diluted mycobacterial suspension to each well of the microtiter plate containing the drug dilutions.

    • Include a drug-free well as a positive control for growth and a well with media only as a negative control for contamination.

    • Seal the plate and incubate at 37°C for 7-14 days.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of the drug that inhibits visible growth of the mycobacteria.[26] This can be assessed visually or by using a colorimetric indicator such as resazurin.

Protocol 2: Detection of rpoB Gene Mutations by PCR and Sanger Sequencing
  • DNA Extraction:

    • Harvest M. tuberculosis cells from a liquid culture or a colony from a solid plate.

    • Extract genomic DNA using a commercially available kit or a standard in-house protocol involving enzymatic lysis and purification.[30]

  • PCR Amplification of the rpoB RRDR:

    • Design primers to amplify the 81-bp rifampin resistance-determining region (RRDR) of the rpoB gene.[7][29]

    • Set up a PCR reaction with the extracted DNA, primers, dNTPs, PCR buffer, and a thermostable DNA polymerase.

    • Perform PCR with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).

  • PCR Product Purification:

    • Run the PCR product on an agarose gel to confirm the correct size of the amplicon.

    • Purify the PCR product from the gel or directly from the PCR reaction using a purification kit to remove primers and dNTPs.

  • Sanger Sequencing:

    • Send the purified PCR product and a sequencing primer to a sequencing facility.

    • Analyze the resulting sequence chromatogram using appropriate software.

    • Align the obtained sequence with a wild-type rpoB sequence from a reference strain (e.g., H37Rv) to identify any mutations.[30][31]

Visualizations

experimental_workflow cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis cluster_interpretation Data Interpretation pheno_start M. tuberculosis Isolate mic_test MIC Determination (Broth Microdilution) pheno_start->mic_test pheno_result Phenotypic Resistance (Susceptible/Resistant) mic_test->pheno_result interpretation Compare Phenotypic and Genotypic Results pheno_result->interpretation Phenotypic Data geno_start M. tuberculosis Isolate dna_extraction DNA Extraction geno_start->dna_extraction pcr PCR Amplification (rpoB RRDR) dna_extraction->pcr sequencing Sanger Sequencing pcr->sequencing geno_result Genotypic Profile (Wild-type/Mutant) sequencing->geno_result geno_result->interpretation Genotypic Data concordant Concordant Results: Resistance Mechanism Identified interpretation->concordant discordant Discordant Results: Further Investigation Needed (e.g., Efflux Pump Assay) interpretation->discordant

Caption: Experimental workflow for investigating this compound resistance.

resistance_mechanisms cluster_cell Mycobacterium tuberculosis Cell cluster_resistance Resistance Mechanisms This compound This compound rna_polymerase RNA Polymerase (rpoB) This compound->rna_polymerase Inhibits transcription cell_wall Cell Wall This compound->cell_wall Enters cell efflux_pump Efflux Pump efflux_pump->this compound Expels drug rpoB_mutation rpoB Mutation rpoB_mutation->rna_polymerase Alters drug target efflux_overexpression Efflux Pump Overexpression efflux_overexpression->efflux_pump Increases drug efflux reduced_permeability Reduced Cell Wall Permeability reduced_permeability->cell_wall Decreases drug uptake

Caption: Mechanisms of this compound resistance in M. tuberculosis.

References

Technical Support Center: Investigating Rifalazil Cross-Resistance with Rifampin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating Rifalazil cross-resistance with rifampin.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for rifampin and this compound?

A1: Both rifampin and this compound are part of the rifamycin class of antibiotics. Their bactericidal effect stems from their ability to inhibit bacterial DNA-dependent RNA polymerase (RNAP), the enzyme responsible for transcribing DNA into RNA.[1] They bind to the β-subunit of the RNAP, encoded by the rpoB gene, creating a stable drug-enzyme complex.[1] This binding physically obstructs the path of the elongating RNA molecule, effectively halting transcription and leading to cell death.[1]

Q2: What is the primary mechanism of resistance to rifampin and how does it relate to this compound?

A2: The predominant mechanism of resistance to rifampin involves mutations within the rpoB gene.[2] These mutations alter the amino acid sequence of the β-subunit of RNA polymerase, which in turn reduces the binding affinity of rifampin to its target. The majority of these resistance-conferring mutations are located in a specific region of the rpoB gene known as the rifampin resistance-determining region (RRDR).

Cross-resistance between rifampin and this compound is complex and depends on the specific rpoB mutation. Some mutations that confer high-level resistance to rifampin may still allow this compound to bind effectively and inhibit RNAP, meaning the bacteria remain susceptible to this compound. However, other mutations can lead to resistance to both drugs.

Q3: Can a bacterium be resistant to rifampin but still susceptible to this compound?

A3: Yes, this is a known phenomenon. Certain mutations in the rpoB gene can significantly reduce the binding of rifampin while having a lesser impact on the binding of this compound. This results in a phenotype where the bacterium is resistant to rifampin but remains susceptible to this compound. This differential susceptibility is a key area of investigation for the potential use of this compound against rifampin-resistant strains.

Q4: Are there other mechanisms of resistance to rifamycins besides rpoB mutations?

A4: While rpoB mutations are the most common mechanism, other, less frequent, mechanisms of resistance to rifamycins have been reported. These can include drug efflux pumps that actively remove the antibiotic from the bacterial cell and enzymatic modification of the drug. However, for rifampin and this compound, alterations in the rpoB gene are the primary focus of resistance studies.

Troubleshooting Guides

Minimum Inhibitory Concentration (MIC) Testing

Problem: No bacterial growth in the positive control well.

  • Possible Cause: Inoculum preparation error (e.g., too dilute, non-viable bacteria), improper incubation conditions (temperature, atmosphere), or issues with the growth medium.

  • Solution:

    • Verify Inoculum: Prepare a fresh inoculum and verify its density using a spectrophotometer or by plating a dilution series to confirm viable cell count.

    • Check Incubation: Ensure the incubator is set to the correct temperature and atmospheric conditions (e.g., CO2 levels) for the specific bacterial species being tested.

    • Media Quality Control: Test the batch of growth medium with a known quality control strain to ensure it supports growth.[3]

Problem: Inconsistent MIC results between replicates.

  • Possible Cause: Pipetting errors leading to inaccurate drug concentrations or inoculum volumes, or contamination of wells.

  • Solution:

    • Pipetting Technique: Ensure proper pipetting technique and calibrate micropipettes regularly. Use fresh tips for each dilution and inoculation step.

    • Aseptic Technique: Perform all steps of the assay in a sterile environment (e.g., a biological safety cabinet) to prevent cross-contamination.

    • Mixing: Ensure the antibiotic stock solutions and bacterial inoculum are thoroughly mixed before dispensing.

Problem: Unexpectedly high MIC values for a supposedly susceptible strain.

  • Possible Cause: The strain may have acquired resistance, the antibiotic stock solution may have degraded, or there may have been an error in the preparation of the antibiotic dilutions.

  • Solution:

    • Confirm Strain Identity and Purity: Streak the bacterial stock onto an appropriate agar plate to check for purity and perform identification tests if necessary.

    • Prepare Fresh Antibiotic Stocks: Antibiotic solutions can degrade over time, especially if not stored correctly. Prepare fresh stock solutions and serial dilutions.

    • Use a Quality Control Strain: Always include a well-characterized quality control strain with a known MIC range for the tested antibiotics to validate the assay.[3]

rpoB Gene Sequencing

Problem: PCR amplification of the rpoB gene fails (no band on the gel).

  • Possible Cause: Poor DNA quality, incorrect primer design or concentration, or suboptimal PCR cycling conditions.

  • Solution:

    • Check DNA Quality and Quantity: Use a spectrophotometer (e.g., NanoDrop) to assess the purity and concentration of the extracted DNA.

    • Verify Primers: Ensure the primers are specific to the target bacterium and the correct region of the rpoB gene. Check for primer degradation by running them on a gel.

    • Optimize PCR Conditions: Perform a gradient PCR to determine the optimal annealing temperature. Adjust MgCl2 concentration and extension time as needed.

Problem: Sequencing results are noisy or unreadable.

  • Possible Cause: Insufficient or poor-quality PCR product, contamination of the sequencing reaction, or problems with the sequencing instrument.

  • Solution:

    • Purify PCR Product: Ensure the PCR product is adequately purified to remove primers and dNTPs before sequencing.

    • Check for Contamination: Run a negative control (no template DNA) in your PCR to check for contamination.

    • Consult Sequencing Facility: If the issue persists, consult with the sequencing facility to troubleshoot potential instrument-related problems.

Problem: Discrepancy between genotypic (rpoB sequence) and phenotypic (MIC) results.

  • Possible Cause: The presence of a novel rpoB mutation with an unknown effect on susceptibility, the involvement of other resistance mechanisms (e.g., efflux pumps), or the presence of a mixed population of susceptible and resistant bacteria (heteroresistance).

  • Solution:

    • Analyze the Mutation: Use bioinformatic tools to predict the effect of the observed amino acid substitution on the structure and function of the RNA polymerase β-subunit.

    • Investigate Other Mechanisms: If no known resistance mutation is found in a phenotypically resistant strain, consider investigating other potential resistance mechanisms.

    • Subculture and Re-test: Subculture individual colonies from the original isolate and repeat both MIC testing and rpoB sequencing to check for a mixed population.

Data Presentation

Table 1: Example MIC Data for Mycobacterium tuberculosis

StrainrpoB MutationRifampin MIC (µg/mL)This compound MIC (µg/mL)Interpretation
H37Rv (WT)None0.1250.008Susceptible to both
Mutant AS531L321Rifampin-Resistant, this compound-Susceptible (low-level resistance)
Mutant BD516V648Rifampin-Resistant, this compound-Resistant
Mutant CH526Y>1280.5Rifampin-Resistant, this compound-Susceptible

Table 2: Example MIC Data for Chlamydia trachomatis

StrainrpoB MutationRifampin MIC (µg/mL)This compound MIC (µg/mL)Interpretation
Serovar D (WT)None0.0150.00025Susceptible to both
Mutant XA522V40.015Rifampin-Resistant, this compound-Susceptible (low-level resistance)
Mutant YH471Y1280.5Rifampin-Resistant, this compound-Susceptible

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a general guideline and should be adapted based on the specific bacterial species and CLSI (Clinical and Laboratory Standards Institute) recommendations.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Rifampin and this compound stock solutions of known concentration

  • Bacterial inoculum adjusted to 0.5 McFarland standard

  • Sterile diluent (e.g., saline or broth)

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Prepare Antibiotic Dilutions:

    • Create a serial two-fold dilution of each antibiotic in the microtiter plate. The final volume in each well should be 50 µL. The concentration range should bracket the expected MIC values.

    • Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

  • Prepare Inoculum:

    • From a fresh culture, prepare a bacterial suspension in sterile diluent to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculate the Plate:

    • Add 50 µL of the diluted bacterial inoculum to each well (except the negative control). The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at the appropriate temperature and duration for the specific bacterium (e.g., 35-37°C for 16-20 hours for many common bacteria).

  • Read Results:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Protocol 2: rpoB Gene Amplification and Sequencing

This protocol provides a general framework for amplifying and sequencing the rifampin resistance-determining region (RRDR) of the rpoB gene.

Materials:

  • Purified bacterial genomic DNA

  • PCR primers flanking the rpoB RRDR (primer sequences will vary by bacterial species)

  • PCR master mix (containing Taq polymerase, dNTPs, buffer, and MgCl2)

  • Thermal cycler

  • Agarose gel electrophoresis equipment

  • PCR product purification kit

  • Sanger sequencing reagents and access to a sequencer

Procedure:

  • PCR Amplification:

    • Set up a PCR reaction containing the genomic DNA template, forward and reverse primers, and PCR master mix. Include a no-template control.

    • A typical PCR program includes an initial denaturation step (e.g., 95°C for 5 minutes), followed by 30-35 cycles of denaturation (e.g., 95°C for 30 seconds), annealing (temperature will be primer-dependent), and extension (e.g., 72°C for 1 minute), and a final extension step (e.g., 72°C for 5-10 minutes).

  • Verify Amplification:

    • Run a portion of the PCR product on an agarose gel to confirm the presence of a single band of the expected size.

  • Purify PCR Product:

    • Purify the remaining PCR product using a commercially available kit to remove unincorporated primers and dNTPs.

  • Sanger Sequencing:

    • Submit the purified PCR product for Sanger sequencing using both the forward and reverse primers in separate reactions.

  • Sequence Analysis:

    • Align the forward and reverse sequence reads to obtain a consensus sequence.

    • Compare the consensus sequence to a wild-type rpoB reference sequence for the specific bacterial species to identify any mutations.

Mandatory Visualizations

Rifamycin_Mechanism_of_Action Mechanism of Action of Rifamycins cluster_transcription Bacterial Transcription cluster_inhibition Inhibition by Rifamycins DNA DNA RNA_Polymerase RNA Polymerase (RNAP) DNA->RNA_Polymerase Binds to promoter RNA_Transcript RNA Transcript RNA_Polymerase->RNA_Transcript Synthesizes RNAP_beta_subunit RNAP β-subunit (rpoB product) Rifamycin Rifampin or this compound Rifamycin->RNAP_beta_subunit Binds to Block Transcription Blocked RNAP_beta_subunit->Block

Caption: Mechanism of action of rifamycins on bacterial RNA polymerase.

Experimental_Workflow Workflow for Investigating Cross-Resistance Start Bacterial Isolate MIC_Test MIC Testing (Rifampin & this compound) Start->MIC_Test DNA_Extraction Genomic DNA Extraction Start->DNA_Extraction Analysis Data Analysis and Interpretation MIC_Test->Analysis PCR rpoB Gene Amplification (PCR) DNA_Extraction->PCR Sequencing Sanger Sequencing PCR->Sequencing Sequencing->Analysis Report Cross-Resistance Profile Analysis->Report

Caption: Experimental workflow for investigating cross-resistance.

Troubleshooting_Logic Troubleshooting Logic for Discordant Results Start Discordant Results: Phenotype vs. Genotype Check_Purity Check Isolate Purity (Subculture) Start->Check_Purity Repeat_Tests Repeat MIC and Sequencing Check_Purity->Repeat_Tests Novel_Mutation Novel rpoB Mutation? Repeat_Tests->Novel_Mutation Other_Mechanisms Investigate Other Resistance Mechanisms Novel_Mutation->Other_Mechanisms No Predict_Effect Predict Functional Effect of Mutation Novel_Mutation->Predict_Effect Yes Conclusion Conclude on Resistance Mechanism Other_Mechanisms->Conclusion Predict_Effect->Conclusion

References

Technical Support Center: Enhancing Rifalazil Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of Rifalazil. Due to the limited availability of public data on specific formulations for this compound, this guide leverages successful strategies developed for Rifampicin, a closely related rifamycin, as a foundational reference.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral bioavailability of this compound?

A1: The primary challenge in achieving consistent and high oral bioavailability for this compound is its low aqueous solubility.[1] This characteristic likely leads to dissolution rate-limited absorption.[1] Studies have shown that the oral bioavailability of this compound decreases as the dose increases, which is a common phenomenon for poorly soluble drugs.[1] However, its absorption is significantly increased when administered with a high-fat meal, suggesting that lipid-based formulations could be a promising strategy to enhance its bioavailability.[2][3]

Q2: Why is information on Rifampicin bioavailability enhancement relevant for this compound?

A2: this compound and Rifampicin belong to the same class of antibiotics, the rifamycins, and share structural similarities. Both are poorly water-soluble, presenting similar challenges for oral drug delivery. Extensive research has been conducted to improve the bioavailability of Rifampicin, and the formulation strategies developed, such as nanoformulations, are often applicable to other drugs with similar physicochemical properties. Therefore, the successful approaches for Rifampicin serve as a strong starting point and a predictive model for developing effective this compound formulations.

Q3: What are the most promising strategies to improve the in vivo bioavailability of this compound?

A3: Based on the challenges of low water solubility and the successes with the related compound Rifampicin, the most promising strategies for enhancing this compound bioavailability include:

  • Lipid-Based Formulations: Given the positive food effect with high-fat meals, encapsulating this compound in lipid-based systems is a logical approach.[2][3] These can enhance solubilization in the gastrointestinal tract and promote absorption via lymphatic pathways.

  • Nanoformulations: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to improved dissolution rates and bioavailability. Key nano-based strategies include:

    • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at room temperature and can encapsulate lipophilic drugs like this compound.

    • Liposomes: These are vesicular structures composed of lipid bilayers that can carry both hydrophilic and hydrophobic drugs.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This in-situ emulsification can improve drug solubilization and absorption.

Troubleshooting Guides & Experimental Protocols

Strategy 1: Solid Lipid Nanoparticles (SLNs)

Issue: Low drug loading and/or entrapment efficiency of this compound in SLNs.

Troubleshooting:

  • Lipid Selection: The solubility of this compound in the solid lipid is crucial. Screen various lipids (e.g., Compritol® 888 ATO, glyceryl monostearate, cetyl palmitate) to find one in which this compound has high solubility at a temperature above the lipid's melting point.

  • Surfactant Concentration: The concentration of the surfactant (e.g., Poloxamer 188, Tween® 80) is critical for nanoparticle stability and drug entrapment. Optimize the surfactant concentration; too little can lead to particle aggregation, while too much can reduce entrapment efficiency.

  • Homogenization Parameters: The speed and duration of high-shear or high-pressure homogenization can impact particle size and entrapment. Experiment with different homogenization speeds and times to achieve the desired particle size and maximize drug encapsulation.

This protocol is a general guideline and should be optimized for this compound.

  • Preparation of the Lipid Phase:

    • Melt a selected solid lipid (e.g., Compritol® 888 ATO) at a temperature approximately 5-10°C above its melting point.

    • Dissolve this compound in the molten lipid with continuous stirring until a clear solution is obtained.

  • Preparation of the Aqueous Phase:

    • Dissolve a surfactant (e.g., Poloxamer 188) in distilled water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of the Microemulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise with continuous stirring to form a clear microemulsion.

  • Formation of SLNs:

    • Rapidly disperse the hot microemulsion into cold water (2-4°C) under high-speed homogenization. The volume ratio of the hot microemulsion to cold water should be optimized (e.g., 1:10).

    • Continue homogenization for a specified period (e.g., 15-30 minutes) to allow for the formation and stabilization of the SLNs.

  • Purification and Storage:

    • The resulting SLN dispersion can be purified by dialysis or centrifugation to remove unentrapped drug.

    • Store the SLN dispersion at 4°C. For long-term stability, lyophilization can be performed using a suitable cryoprotectant.

Strategy 2: Liposomes

Issue: Poor stability of the liposomal formulation, leading to drug leakage.

Troubleshooting:

  • Lipid Composition: The choice of phospholipids and the inclusion of cholesterol are critical for liposome stability. Phospholipids with a higher phase transition temperature (Tm) will form more rigid and less leaky bilayers. Cholesterol can be incorporated to modulate membrane fluidity and reduce drug leakage.

  • Surface Modification: Coating the liposomes with polyethylene glycol (PEG), a process known as PEGylation, can increase their stability in biological fluids and prolong their circulation time.

  • Storage Conditions: Liposomal formulations should be stored at appropriate temperatures (usually 4°C) and protected from light to prevent lipid oxidation and degradation.

This protocol is a general guideline and should be optimized for this compound.

  • Preparation of the Lipid Film:

    • Dissolve the lipids (e.g., a mixture of a phospholipid like phosphatidylcholine and cholesterol) and this compound in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, dry lipid film on the inner wall of the flask.

  • Hydration of the Lipid Film:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain smaller, unilamellar vesicles, the MLV suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes with a defined pore size.

  • Purification:

    • Remove the unencapsulated this compound from the liposome suspension by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.

  • Characterization and Storage:

    • Characterize the liposomes for particle size, zeta potential, entrapment efficiency, and in vitro drug release.

    • Store the liposomal formulation at 4°C.

Experimental Workflow for Liposome Preparation

Liposome_Workflow Dissolve Dissolve Lipids and this compound in Organic Solvent Evaporate Evaporate Solvent to Form Thin Lipid Film Dissolve->Evaporate Hydrate Hydrate Film with Aqueous Buffer to Form MLVs Evaporate->Hydrate SizeReduce Size Reduction (Sonication/Extrusion) Hydrate->SizeReduce Purify Purification of Liposomes SizeReduce->Purify FinalProduct This compound-Loaded Liposomes Purify->FinalProduct

References

Rifalazil Solubility: A Technical Guide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Rifalazil for in vitro assays. This guide offers troubleshooting advice and frequently asked questions to ensure successful experimental outcomes.

Introduction to this compound

This compound is a potent, second-generation rifamycin antibiotic.[1] Its primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase, making it effective against a range of bacteria.[1][2] However, like many hydrophobic compounds, achieving and maintaining its solubility in aqueous-based in vitro assay systems can be challenging.

Physicochemical Properties and Solubility Data

Understanding the fundamental properties of this compound is crucial for its effective use.

PropertyValue
Molecular Formula C₅₁H₆₄N₄O₁₃
Molecular Weight 941.07 g/mol
Appearance Solid powder
Solubility in DMSO 8.33 mg/mL (8.85 mM); requires sonication for complete dissolution.[3]
Aqueous Solubility Low and pH-dependent.
Storage of Powder 4°C, sealed from moisture.
Storage of DMSO Stock -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[3]

Experimental Protocols

Adherence to proper experimental protocols is essential for working with this compound.

Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortexer

  • Sonicator (optional, but recommended)

Procedure:

  • Calculate the required mass: Based on the molecular weight of this compound (941.07 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution.

  • Weigh the powder: In a sterile microcentrifuge tube, carefully weigh the calculated amount of this compound powder.

  • Add DMSO: Add the appropriate volume of anhydrous, sterile DMSO to the tube.

  • Dissolve the compound: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the tube for short intervals until the solution is clear. Visually inspect to ensure no particulate matter remains.[3]

  • Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

Dilution of this compound Stock Solution into Cell Culture Media

Procedure:

  • Pre-warm media: Ensure your complete cell culture media (with serum, if applicable) is pre-warmed to the appropriate temperature (typically 37°C).

  • Intermediate dilution: To prevent precipitation, avoid adding the concentrated DMSO stock directly to the full volume of media. First, create an intermediate dilution by adding the required volume of the this compound stock solution to a small volume of the complete media (e.g., 1 mL).

  • Mix gently: Gently pipette up and down or vortex briefly to mix the intermediate dilution.

  • Final dilution: Add the intermediate dilution to the remaining volume of your complete media.

  • Final mixing: Invert the tube or flask several times to ensure the solution is homogeneous.

  • Visual inspection: Before adding the final solution to your cells, visually inspect it for any signs of precipitation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with this compound in in vitro assays.

Frequently Asked Questions (FAQs)

  • Q1: Why is my this compound precipitating in the cell culture media?

    • A1: this compound is a hydrophobic compound with low aqueous solubility. When a concentrated DMSO stock solution is diluted into an aqueous buffer like cell culture media, the compound can "crash out" of solution, forming a precipitate. This is a common issue for many compounds with similar properties.

  • Q2: What are the consequences of this compound precipitation in my experiment?

    • A2: Precipitation can lead to several experimental problems:

      • Inaccurate Dosing: The actual concentration of soluble, active this compound will be lower than intended, leading to unreliable and difficult-to-interpret results.

      • Cellular Toxicity: The precipitate particles themselves can be cytotoxic to cells, independent of the pharmacological effects of this compound.

      • Assay Interference: Precipitates can interfere with imaging-based assays and other detection methods.

  • Q3: What is the maximum recommended concentration of DMSO in my cell culture?

    • A3: The final concentration of DMSO in your cell culture media should be kept as low as possible. Generally, a concentration of less than 1% is recommended, with 0.1% or lower being ideal for most cell lines to avoid solvent-induced toxicity.[4][5][6][7][8] It is always best practice to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments.

  • Q4: How should I store my this compound stock solution?

    • A4: For long-term stability, store your DMSO stock solution in single-use aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[3] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound and the introduction of moisture into the DMSO, which can cause precipitation.

Troubleshooting Steps for this compound Precipitation

  • Optimize Your Dilution Method:

    • Guidance: Do not add the concentrated DMSO stock directly to the full volume of your cell culture media. Instead, perform a serial dilution. A recommended practice is to first dilute the stock solution in a small volume of serum-free media, mix gently, and then add this intermediate dilution to your final volume of complete media. This gradual decrease in solvent concentration can help maintain solubility.

  • Reduce the Final Concentration of this compound:

    • Guidance: If precipitation persists, you may be exceeding the solubility limit of this compound in your specific media formulation. Try lowering the final concentration of the compound in your assay.

  • Assess the Role of Serum:

    • Guidance: Fetal Bovine Serum (FBS) and other serum components contain proteins that can help to solubilize hydrophobic compounds. If you are working in serum-free media, you may encounter more significant solubility challenges. Consider whether your experimental design can accommodate the presence of serum.

  • Ensure Proper Storage and Handling of Stock Solutions:

    • Guidance: Ensure that your DMSO is anhydrous and that your stock solutions have been stored properly to prevent the absorption of water, which can decrease the solubility of this compound.

Visualizing Experimental Workflows and Signaling Pathways

This compound Solubility Troubleshooting Workflow

start Start: this compound Precipitation Observed q1 Is the final DMSO concentration <1%? start->q1 sol1 Adjust dilution to ensure final DMSO concentration is <1% (ideally <=0.1%) q1->sol1 No q2 Did you perform a serial dilution? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Implement a serial dilution protocol (e.g., into an intermediate volume of media) q2->sol2 No q3 Is the final this compound concentration high? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Lower the final concentration of this compound q3->sol3 Yes q4 Are you using serum-free media? q3->q4 No a3_yes Yes a3_no No sol3->q4 sol4 Consider if serum can be added to aid solubility q4->sol4 Yes end Problem Resolved q4->end No a4_yes Yes a4_no No sol4->end

Caption: Troubleshooting workflow for this compound precipitation in in vitro assays.

This compound's Mechanism of Action

This compound This compound inhibition This compound->inhibition rna_polymerase Bacterial DNA-dependent RNA Polymerase (β-subunit) transcription Transcription (RNA Synthesis) rna_polymerase->transcription protein_synthesis Protein Synthesis transcription->protein_synthesis bacterial_growth Bacterial Growth and Replication protein_synthesis->bacterial_growth inhibition->rna_polymerase

Caption: Mechanism of action of this compound via inhibition of bacterial RNA polymerase.

References

Technical Support Center: Optimizing Rifalazil Dosage for Animal Models of Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing rifalazil in animal models of tuberculosis. The information is designed to address specific experimental challenges and provide clear, actionable guidance.

Frequently Asked Questions (FAQs)

Q1: What is the typical effective dosage range for this compound in a mouse model of tuberculosis?

A1: Based on preclinical studies, the effective dosage of this compound in mouse models of tuberculosis typically ranges from 5 mg/kg to 300 mg/kg, administered orally.[1][2] A commonly used and effective dose in combination therapy is 20 mg/kg.[3][4] The optimal dosage can depend on the specific mouse strain, the virulence of the Mycobacterium tuberculosis strain, and whether this compound is used as a monotherapy or in combination with other anti-tuberculosis drugs.

Q2: How does the efficacy of this compound compare to rifampin in animal models?

A2: In murine models of tuberculosis, this compound has demonstrated superior activity compared to rifampin.[5][6] It is significantly more potent, with in vitro studies showing it to be up to 64-fold more active against many M. tuberculosis isolates.[1][5] This increased potency often translates to a reduced time required for organ sterilization in animal models.[5]

Q3: What are the most common combination therapies with this compound in preclinical studies?

A3: this compound is frequently evaluated in combination with other first-line anti-tuberculosis drugs. The most common combination partners are isoniazid (INH), pyrazinamide (PZA), and ethambutol (EMB).[3] The combination of this compound and INH has been shown to be more effective than the standard rifampin-INH regimen, potentially reducing the required treatment duration.[3][7]

Q4: What is the mechanism of action of this compound?

A4: this compound, like other rifamycins, acts by inhibiting the bacterial DNA-dependent RNA polymerase.[8][9] It specifically binds to the β-subunit of the RNA polymerase, which prevents the transcription of bacterial RNA from a DNA template.[8][10] This disruption of a critical cellular process ultimately leads to bacterial cell death.

Troubleshooting Guide

Issue 1: Suboptimal bacterial clearance despite treatment with this compound.

  • Possible Cause 1: Inadequate Dosage. The dosage of this compound may be too low for the specific animal model or bacterial strain.

    • Solution: Refer to the dosage tables below for effective ranges. Consider performing a dose-ranging study to determine the optimal dose for your experimental setup. Doses as high as 60 mg/kg and 300 mg/kg have been tested in mice.[1]

  • Possible Cause 2: Drug Formulation and Administration. Improper dissolution or administration of this compound can lead to poor bioavailability.

    • Solution: this compound can be dissolved in dimethyl sulfoxide (DMSO) and then diluted in distilled water.[3] Ensure the final DMSO concentration is low (e.g., 5%) to avoid toxicity.[3] Administer orally via gavage for consistent dosing.

  • Possible Cause 3: Drug Resistance. Although some studies suggest this compound may be effective against some rifampin-resistant strains, resistance can still develop.[5]

    • Solution: If suboptimal clearance is observed, consider performing drug susceptibility testing on bacterial isolates from treated animals to check for the emergence of resistance.

Issue 2: Animal showing signs of toxicity or adverse effects.

  • Possible Cause 1: High Dosage. While preclinical studies in mice have not reported significant toxicity, high doses could potentially lead to adverse effects. The development of this compound for human use was terminated due to severe side effects.[10]

    • Solution: Monitor animals closely for any signs of distress, weight loss, or changes in behavior. If toxicity is suspected, consider reducing the dosage or consulting veterinary staff.

  • Possible Cause 2: Vehicle Toxicity. The vehicle used to dissolve this compound, such as DMSO, can be toxic at high concentrations.

    • Solution: Ensure the final concentration of the vehicle is within a safe range for the animal model being used. A final DMSO concentration of 5% has been used in mice.[3]

Issue 3: Relapse of infection after cessation of treatment.

  • Possible Cause 1: Insufficient Treatment Duration. The duration of therapy may not have been long enough to eradicate all persistent bacteria.

    • Solution: Studies have shown that longer treatment durations with this compound combinations are more effective at preventing relapse. For example, a minimum of 10 weeks of treatment with a this compound-INH combination was necessary to maintain a nonculturable state in one study.[11][12]

  • Possible Cause 2: Suboptimal Drug Combination. The combination of drugs may not be synergistic enough to achieve complete sterilization.

    • Solution: Consider adding other anti-tuberculosis agents like pyrazinamide (PZA) to the regimen. While the addition of PZA did not significantly shorten the required treatment duration in one study, it did reduce the number of mice with relapse.[11]

Data Presentation

Table 1: this compound Dosage and Efficacy in Mouse Models of Tuberculosis

Animal ModelM. tuberculosis StrainThis compound Dosage (mg/kg)Treatment DurationKey Findings
CD-1 MiceATCC 35801 (Erdman)2012 weeksCombination with INH was more effective than RIF-INH, reducing sterilization time.[3]
CD-1 MiceATCC 35801 (Erdman)206 and 12 weeks12 weeks of RLZ-INH resulted in no regrowth 6 months post-therapy.[7]
Female CD-1 MiceATCC 35801 (Erdman)20 (with 25 mg/kg INH)6, 8, 10, 12 weeksMinimum of 10 weeks of RLZ-INH treatment was needed to prevent regrowth.[11][12]
BALB/c MiceM. ulcerans5 and 10Up to 15 weeksEffective in reducing CFU counts to detection limit with no recurrence.[2]
C57BL/6 MiceErdman60 and 3008 weeksDose-dependent efficacy observed.[1]

Table 2: Combination Therapy Regimens with this compound in Mouse Models

Combination RegimenAnimal ModelDosage (mg/kg)Treatment DurationOutcome
RLZ + PZA + EMBCD-1 MiceRLZ (20), PZA (150), EMB (150)12 weeksComparable sterilizing activity to INH-RIF, with significantly better activity regarding relapse.[3]
RLZ + INHCD-1 MiceRLZ (20), INH (25)12 weeksSuperior to RIF-INH; achieved a nonculturable state earlier (6 vs. 12 weeks).[12]
RLZ + INH + PZAFemale CD-1 MiceNot specified3, 4, 5, 6 weeksAddition of PZA did not shorten the duration of RLZ-INH treatment required for eradication.[6][11]

Experimental Protocols

Detailed Methodology for a Murine Tuberculosis Model with this compound Treatment

  • Animal Model: Female CD-1 or BALB/c mice, 6-8 weeks old.[2][13]

  • Infection:

    • Bacterial Strain: Mycobacterium tuberculosis ATCC 35801 (Erdman strain).[3][7]

    • Inoculum Preparation: Prepare a suspension of the bacteria in a suitable medium like modified 7H10 broth.

    • Infection Route: Intravenous injection via the caudal vein with approximately 3.6 x 10^7 viable organisms in 0.2 ml.[3] The inoculum size should be verified by plating serial dilutions.

  • Treatment:

    • Initiation: Begin treatment 1 week post-infection.[3]

    • Drug Preparation:

      • Dissolve this compound in DMSO and then dilute with distilled water to a final DMSO concentration of 5%.[3]

      • Prepare other drugs like INH, PZA, and EMB by dissolving them in water.[3]

    • Administration: Administer drugs orally by gavage, 5 days per week.[3] If using both water-soluble and DMSO-soluble drugs, they can be administered at different times of the day (e.g., water-soluble in the morning, DMSO-soluble in the afternoon).[3]

  • Efficacy Assessment:

    • Timepoints: Sacrifice groups of mice at various time points during and after treatment (e.g., after 6, 8, 10, 12 weeks of treatment and after an observation period of several months to assess relapse).[11][12]

    • Organ Harvesting: Aseptically remove spleens and lungs.

    • CFU Enumeration: Homogenize the organs and plate serial dilutions on 7H10 agar plates supplemented with 10% OADC. Incubate plates at 37°C for 4 weeks before counting CFU.[3]

  • Control Groups:

    • Early Control: A group of infected, untreated mice sacrificed at the start of treatment to determine the initial bacterial load.[3]

    • Late Control: A group of infected, untreated mice sacrificed at a later time point (e.g., 4 weeks after therapy initiation) to monitor the progression of infection without treatment.[3]

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase animal_model Select Animal Model (e.g., CD-1 Mice) infection Infect Animals (e.g., Intravenous Route) animal_model->infection bacterial_culture Culture M. tuberculosis (e.g., Erdman Strain) bacterial_culture->infection drug_prep Prepare this compound Formulation (e.g., in DMSO/Water) treatment_start Initiate Treatment (Oral Gavage, 5 days/week) drug_prep->treatment_start incubation Allow Infection to Establish (1 Week) infection->incubation incubation->treatment_start treatment_duration Continue Treatment (e.g., 6-12 Weeks) treatment_start->treatment_duration monitoring Monitor Animal Health treatment_duration->monitoring euthanasia Sacrifice Animal Cohorts treatment_duration->euthanasia At defined timepoints relapse_assessment Assess Relapse Post-Treatment treatment_duration->relapse_assessment After cessation organ_harvest Harvest Lungs and Spleens euthanasia->organ_harvest cfu_count Enumerate Bacterial Load (CFU) organ_harvest->cfu_count

Caption: Experimental workflow for evaluating this compound efficacy in a mouse model of tuberculosis.

mechanism_of_action This compound This compound cell_wall Mycobacterial Cell Wall This compound->cell_wall Penetrates rna_polymerase Bacterial RNA Polymerase (β-subunit) This compound->rna_polymerase Binds to and Inhibits transcription Transcription rna_polymerase->transcription Catalyzes rna_polymerase->transcription Inhibition of Transcription dna Bacterial DNA dna->transcription rna Bacterial RNA transcription->rna protein_synthesis Protein Synthesis rna->protein_synthesis bacterial_death Bacterial Cell Death protein_synthesis->bacterial_death Leads to

Caption: Mechanism of action of this compound in Mycobacterium tuberculosis.

References

Rifalazil-Induced Adverse Effects: A Technical Support Resource for Clinical Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing adverse effects associated with Rifalazil in a clinical trial setting. Given that the development of this compound was terminated in 2013 due to severe side effects, this information is critical for any ongoing research or for understanding the safety profile of this compound.[1] The content is structured to offer direct, actionable advice through troubleshooting guides and frequently asked questions.

Troubleshooting Guide: Managing Common this compound-Induced Adverse Events

This guide provides a systematic approach to identifying and managing the most frequently reported adverse effects of this compound. The recommendations are based on clinical trial data for this compound and related rifamycins.

Observed Adverse Event Initial Assessment Immediate Action Follow-up & Management
Flu-like Symptoms (fever, chills, myalgia, arthralgia)- Record onset, duration, and severity of symptoms. - Note temporal relationship to this compound administration. - Rule out concurrent infections.- For mild symptoms, consider symptomatic relief with over-the-counter analgesics and antipyretics.[2][3] - For moderate to severe symptoms, consider temporary discontinuation of this compound.[3]- If symptoms resolve upon discontinuation, a rechallenge with a lower or more frequent dose may be considered, though this carries a risk of a more severe reaction.[2] - If symptoms persist, permanently discontinue this compound.
Hematological Abnormalities (neutropenia, thrombocytopenia, hemolytic anemia)- Perform a complete blood count (CBC) with differential. - For suspected hemolytic anemia, perform a direct Coombs test.[4] - Review for concomitant medications that could induce similar effects.- For mild, asymptomatic cases, increase monitoring frequency. - For moderate to severe cases, or if symptomatic, immediately discontinue this compound.[5]- Monitor blood counts regularly until they return to baseline. - In cases of severe neutropenia, consider G-CSF administration.[6] - For immune-mediated hemolysis, corticosteroids may be considered.[4]
Gastrointestinal Distress (nausea, vomiting, diarrhea)- Assess severity, frequency, and impact on fluid intake and nutrition. - Rule out other causes, such as infection or concomitant medications.- For mild to moderate symptoms, provide supportive care (e.g., antiemetics, hydration). - Administer this compound with food to potentially reduce gastrointestinal upset.- If symptoms are severe or persistent, consider dose reduction or temporary discontinuation. - For diarrhea, monitor for signs of Clostridioides difficile infection.
Hepatotoxicity (elevated liver enzymes, jaundice)- Measure liver function tests (ALT, AST, bilirubin, alkaline phosphatase). - Assess for symptoms such as jaundice, abdominal pain, and fatigue. - Review for other potential causes of liver injury (e.g., viral hepatitis, alcohol use, other hepatotoxic drugs).- Discontinue this compound if there are significant elevations in liver enzymes, especially with concurrent symptoms or elevated bilirubin.- Monitor liver function tests frequently until they return to baseline. - In cases of severe drug-induced liver injury, supportive care is the mainstay of treatment.
Hypersensitivity Reactions (rash, urticaria, anaphylaxis)- Evaluate the nature and extent of the skin reaction. - For severe reactions, assess for systemic involvement (e.g., hypotension, respiratory distress).- For mild rashes, consider antihistamines. - For severe or systemic reactions, immediately discontinue this compound and provide emergency medical care.- Do not re-challenge patients who have experienced a severe hypersensitivity reaction. - Consider dermatological consultation for severe skin reactions.

Frequently Asked Questions (FAQs)

General

Q1: What are the most common adverse effects reported in this compound clinical trials?

A1: The most frequently reported adverse events in clinical trials with this compound included influenza-like illness, vomiting, arthralgia, fever, myalgia, and taste perversion. Transient decreases in white blood cell and absolute neutrophil counts have also been observed.

Flu-like Syndrome

Q2: What is the likely mechanism behind this compound-induced flu-like syndrome?

A2: The flu-like syndrome associated with rifamycins is believed to be a type III hypersensitivity reaction.[2] This reaction is thought to be mediated by the formation of immune complexes, particularly with intermittent dosing regimens.[2]

Q3: How should a mild flu-like syndrome be managed in a clinical trial participant?

A3: For mild symptoms, management can often proceed with over-the-counter anti-pyretic and analgesic agents.[2] Close monitoring is essential, and the participant should be counseled to report any worsening of symptoms.

Hematological Effects

Q4: What is the proposed mechanism for rifamycin-induced hemolytic anemia?

A4: Rifampin-induced hemolytic anemia is thought to be caused by drug-dependent antibodies that target the I antigen on the surface of red blood cells, leading to complement activation and intravascular hemolysis.[4][7] A similar mechanism may be at play with this compound.

Q5: How frequently should blood counts be monitored in participants receiving this compound?

A5: Given the risk of neutropenia and other hematological abnormalities, regular monitoring of complete blood counts is recommended. A baseline CBC should be obtained, with repeat testing at regular intervals (e.g., weekly or bi-weekly), especially during the initial weeks of treatment.

Hepatotoxicity

Q6: What are the risk factors for developing hepatotoxicity with rifamycins?

A6: Concurrent use of other hepatotoxic drugs, such as isoniazid, can increase the risk of hepatitis.[8] Pre-existing liver disorders also warrant more frequent monitoring of liver function.[8]

Q7: Is there a known signaling pathway involved in rifamycin-induced liver injury?

A7: Recent research on rifampicin suggests that it may induce hepatocyte injury by modulating the Hippo-YAP signaling pathway, which is involved in apoptosis and liver regeneration.[9] Rifampicin has been shown to activate the Hippo pathway, leading to increased hepatocyte apoptosis.[9]

Experimental Protocols

Protocol for Monitoring and Management of Suspected Drug-Induced Liver Injury (DILI)
  • Baseline Assessment: Prior to initiation of this compound, obtain baseline liver function tests (LFTs), including ALT, AST, alkaline phosphatase, and total bilirubin.

  • Routine Monitoring: Monitor LFTs at regular intervals (e.g., every 2 weeks for the first month, then monthly thereafter).

  • Criteria for Action:

    • If ALT or AST > 3x the upper limit of normal (ULN) and total bilirubin > 2x ULN, discontinue this compound immediately.

    • If ALT or AST > 5x ULN for more than 2 weeks, discontinue this compound.

    • If ALT or AST > 8x ULN, discontinue this compound immediately.

    • If ALT or AST > 3x ULN with the appearance of fatigue, nausea, vomiting, right upper quadrant pain or tenderness, fever, rash, and/or eosinophilia (>5%), discontinue this compound.

  • Follow-up: After discontinuation, monitor LFTs frequently (e.g., weekly) until they return to baseline.

  • Causality Assessment: Systematically evaluate other potential causes of liver injury, including viral hepatitis, alcohol consumption, and concomitant medications.

Protocol for Monitoring Hematological Adverse Events
  • Baseline Assessment: Obtain a complete blood count (CBC) with differential prior to starting this compound.

  • Routine Monitoring: Perform a CBC with differential weekly for the first month of treatment and then at least monthly for the duration of treatment.

  • Actionable Thresholds:

    • Neutropenia:

      • Absolute Neutrophil Count (ANC) < 1.5 x 10⁹/L: Increase monitoring frequency to twice weekly.

      • ANC < 1.0 x 10⁹/L: Consider dose reduction or temporary discontinuation.

      • ANC < 0.5 x 10⁹/L: Discontinue this compound and consider G-CSF if clinically indicated.[6]

    • Thrombocytopenia:

      • Platelet count < 100 x 10⁹/L: Increase monitoring frequency.

      • Platelet count < 50 x 10⁹/L: Discontinue this compound.

  • Follow-up: After any intervention, continue to monitor the CBC until values return to the normal range.

Visualizations

Rifamycin_Hypersensitivity cluster_Initiation Initiation cluster_ImmuneResponse Immune Response cluster_Manifestations Clinical Manifestations This compound This compound Administration (especially intermittent dosing) Antibody Formation of This compound-dependent Antibodies (IgM/IgG) This compound->Antibody triggers ImmuneComplex Formation of Immune Complexes Antibody->ImmuneComplex leads to FluLike Flu-like Syndrome (Fever, Chills, Myalgia) ImmuneComplex->FluLike deposits in tissues Hemolysis Immune Hemolytic Anemia (RBC Destruction) ImmuneComplex->Hemolysis binds to RBCs Thrombocytopenia Thrombocytopenia (Platelet Destruction) ImmuneComplex->Thrombocytopenia binds to platelets

Caption: Hypothesized immune-mediated pathway for this compound adverse effects.

DILI_Monitoring_Workflow Start Initiate this compound Treatment Baseline Obtain Baseline LFTs Start->Baseline Monitor Monitor LFTs Routinely (e.g., bi-weekly then monthly) Baseline->Monitor CheckThresholds LFTs Elevated? Monitor->CheckThresholds Action Discontinue this compound & Increase Monitoring Frequency CheckThresholds->Action Yes Continue Continue Treatment & Routine Monitoring CheckThresholds->Continue No Resolve Monitor until LFTs Normalize Action->Resolve

Caption: Workflow for monitoring potential drug-induced liver injury (DILI).

Hematology_Troubleshooting Start Routine CBC Monitoring CheckCounts Abnormal Blood Counts? Start->CheckCounts Mild Mild Abnormality (e.g., ANC > 1.0 x 10⁹/L) CheckCounts->Mild Yes ContinueTreatment Continue Treatment CheckCounts->ContinueTreatment No Severe Severe Abnormality (e.g., ANC < 1.0 x 10⁹/L) Mild->Severe No IncreaseMonitoring Increase Monitoring Frequency Mild->IncreaseMonitoring Yes Discontinue Discontinue this compound Severe->Discontinue Yes IncreaseMonitoring->Start ConsiderIntervention Consider Intervention (e.g., G-CSF) Discontinue->ConsiderIntervention

Caption: Troubleshooting logic for hematological adverse events.

References

Technical Support Center: Detection of Rifalazil Resistance Mutations in the rpoB Gene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the detection of Rifalazil resistance mutations in the rpoB gene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues and to answer frequently asked questions related to various detection methodologies.

Quick Links

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Frequently Asked Questions (FAQs)

This section addresses common questions regarding the detection of rpoB mutations related to this compound resistance.

Q1: Why is the rpoB gene the primary target for detecting Rifampicin and this compound resistance?

A1: The rpoB gene encodes the β-subunit of the bacterial DNA-dependent RNA polymerase, which is the target of rifamycin-class antibiotics like Rifampicin and this compound.[1] Mutations within a specific 81-base pair "hot-spot" region of this gene, known as the Rifampicin Resistance Determining Region (RRDR), are responsible for approximately 95% of rifampicin resistance in Mycobacterium tuberculosis.[1][2] These mutations alter the drug's binding site, leading to reduced efficacy. Given that this compound is a rifamycin derivative, these rpoB mutations are also key indicators of resistance to this drug.

Q2: What are the most common methods for detecting rpoB mutations?

A2: The most widely used methods are molecular techniques, which offer rapid and accurate results compared to traditional culture-based methods.[3][4] These include:

  • Automated Real-Time PCR: Such as the GeneXpert MTB/RIF assay.[5][6]

  • Line Probe Assays (LPAs): Like the GenoType MTBDRplus.

  • DNA Sequencing: Including Sanger sequencing and pyrosequencing.[7]

  • Real-Time PCR with probe analysis. [2]

Q3: Can a negative molecular test for rpoB mutations definitively rule out this compound resistance?

A3: Not definitively. While mutations in the rpoB RRDR account for the vast majority of resistance, a small percentage of resistance may be due to mutations outside this region or other less common mechanisms.[1] Therefore, while a negative result from a molecular test targeting the RRDR makes resistance highly unlikely, phenotypic drug susceptibility testing (DST) remains the gold standard for confirming susceptibility, especially in cases of clinical treatment failure.

Q4: What is the difference between genotypic and phenotypic drug susceptibility testing?

A4: Genotypic testing, such as the molecular methods described here, detects the presence of specific genetic mutations known to cause drug resistance. These methods are generally rapid. Phenotypic testing, on the other hand, involves culturing the bacteria in the presence of the antibiotic to determine if its growth is inhibited. While considered the "gold standard" for confirming resistance, phenotypic methods are significantly slower, often taking weeks to yield results.[3]

Q5: How should an "indeterminate" result for rifampicin resistance on a GeneXpert MTB/RIF assay be handled?

A5: An "indeterminate" result means the test could not reliably determine the presence or absence of resistance mutations.[6] This can occur due to a very low concentration of M. tuberculosis DNA in the sample.[8] In such cases, it is recommended to repeat the test with a new specimen. If the result is still indeterminate, further investigation with mycobacterial culture and growth-based drug susceptibility testing should be performed.[6][9]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments to detect rpoB mutations.

GeneXpert MTB/RIF Assay
Issue/Error Code Potential Cause Recommended Solution
INVALID Result The Sample Processing Control (SPC) failed, indicating PCR inhibition or inadequate sample processing.[8]- Ensure the sample is of good quality (not too viscous, no food particles).- Follow the recommended procedures for sample collection, preparation, and storage.- Check the expiration date and storage conditions of the test kit.- Collect a new sample and repeat the test.[10]
ERROR 5006/5007/5008 Probe Check Control failed before amplification. This could be due to a viscous sample, incorrect sample volume, bubbles in the reaction tube, or issues with the probe's integrity.[3]- If the sample is too viscous after decontamination, allow it to liquefy for an additional 10 minutes before loading.- Ensure the correct sample volume (2-4 mL) is transferred to the cartridge.- Use a new disposable pipette for each sample.- Repeat the test with a new cartridge.[3]
ERROR 5011 Signal loss was detected during amplification, possibly due to a loss of pressure in the cartridge tube.[3]- Repeat the test using a new cartridge.- If the error persists with the same machine module, it may indicate a module-related fluidics issue. Contact technical support.[3]
NO RESULT Insufficient data was collected, which could be due to a power failure, the operator stopping the test prematurely, or a computer crash.[8][10]- Ensure a stable power supply, preferably with an uninterruptible power supply (UPS).- Avoid stopping a test once it has started.- Do not run other applications on the computer during a test.[10]
Sanger Sequencing of rpoB PCR Products
Issue Potential Cause Recommended Solution
Failed Sequencing Reaction (mostly 'N' bases) - Low template DNA concentration.- Poor DNA quality with contaminants.- Incorrect or degraded sequencing primer.- Confirm DNA concentration is between 100-200 ng/µL using a reliable method like a NanoDrop.- Purify the PCR product to remove excess salts, primers, and dNTPs.- Verify the primer sequence, integrity, and annealing site on the template.[11]
Low-Quality Data (low signal intensity, messy peaks) - Low starting template concentration.- Low primer binding efficiency.- Poor quality of the DNA template.- Increase the amount of PCR product used in the sequencing reaction.- Redesign the sequencing primer for better binding efficiency (Tm between 50-60°C).- Ensure the 260/280 ratio of the DNA is approximately 1.8.[11][12]
Poor Quality at the Start of the Sequence This is a common artifact of Sanger sequencing as very short fragments do not migrate reliably through the electrophoresis medium.- This is often unavoidable for the first 20-30 nucleotides.- If the mutation of interest is near the beginning of the amplicon, design a sequencing primer further upstream or sequence the reverse strand.[13]
Line Probe Assay (LPA)
Issue Potential Cause Recommended Solution
INVALID Result (Absence of Amplification Control band) - Error during the amplification step.- Presence of PCR inhibitors in the sample.- Repeat the test from the DNA extraction step.- If the problem persists, consider using a different DNA extraction method to better remove inhibitors.[14]
INDETERMINATE Result for a specific drug (missing locus control band) The specific gene locus for that drug failed to amplify properly.- The results for other drugs with present locus control bands can be interpreted.- Repeat the assay for the indeterminate drug.[14]
Ambiguous Banding Pattern (e.g., faint or missing wild-type bands with no corresponding mutation band) - Presence of a rare or novel mutation not covered by the probes on the strip.- A silent mutation within the probe binding site.- Failure of the hybridization probe.[15]- Report the result as "resistance inferred" or "non-interpretable."- Confirm the result with DNA sequencing of the rpoB gene to identify the specific mutation.[15][16]
Real-Time PCR and Pyrosequencing
Issue Potential Cause Recommended Solution
PCR Amplification Failure (no amplification curve) - Insufficient DNA template.- PCR inhibitors.- Incorrect primer/probe design or degradation.- Increase the amount of template DNA.- Re-extract DNA to remove inhibitors.- Verify primer and probe sequences and integrity.
False-Positive Results (in Real-Time PCR) - Cross-contamination with other samples or amplicons.- Non-specific amplification.- Follow strict laboratory practices to avoid contamination.- Optimize annealing temperature and primer design for specificity.[17]
Poor Pyrogram Quality (in Pyrosequencing) - Low amount of PCR product.- Errors in the single-stranded DNA preparation step.- Ensure sufficient PCR product is generated for pyrosequencing.- Follow the protocol for preparing single-stranded DNA carefully.[18]
Low Sensitivity (especially in clinical specimens) Low bacillary load in the sample.- For pyrosequencing, samples with high Ct values (>30) in a preliminary real-time PCR may not be suitable for direct testing and may require culturing first.[18]

Quantitative Data Summary

The performance of various molecular methods for the detection of rifampicin resistance is summarized below. It's important to note that performance can vary based on the specific assay version and whether the test is performed on cultured isolates or directly on clinical specimens.

Method Sensitivity for Rifampicin Resistance Detection Specificity for Rifampicin Resistance Detection Reference
GeneXpert MTB/RIF ~98% (on cultured isolates)High[19]
Line Probe Assay (LPA) >95% (on cultured isolates), 80-100% (on clinical specimens)~100% (on cultured isolates), 94.1% (on clinical specimens)[18][20]
Real-Time PCR ~92.7%~100%[2]
Pyrosequencing ~96.7%~97.3%[21]
Multi-Fluorescence Real-Time PCR 94.6%100%[22]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and should be adapted based on the specific kit manufacturer's instructions and laboratory safety guidelines.

DNA Extraction from M. tuberculosis

A reliable DNA extraction is critical for all subsequent molecular assays.

  • Sample Preparation: Decontaminate and liquefy sputum samples using a standard method (e.g., N-acetyl-L-cysteine-sodium hydroxide).

  • Cell Lysis: Resuspend the bacterial pellet in a suitable lysis buffer. Heat inactivate the sample at 80°C for 20 minutes to kill the mycobacteria.

  • Enzymatic Digestion: Add lysozyme and proteinase K to the sample and incubate to break down the bacterial cell wall and proteins.

  • DNA Purification: Use a commercial DNA extraction kit (e.g., silica-based columns or magnetic beads) to purify the genomic DNA from the lysate.

  • Elution: Elute the purified DNA in a low-salt buffer or nuclease-free water.

  • Quantification: Determine the concentration and purity of the extracted DNA using a spectrophotometer or fluorometer.

Sanger Sequencing of the rpoB Gene
  • PCR Amplification:

    • Design primers to amplify the ~550 bp region of the rpoB gene that includes the RRDR.[19]

    • Set up a PCR reaction with the extracted DNA, primers, dNTPs, PCR buffer, and a thermostable DNA polymerase.

    • Perform PCR with an initial denaturation at 95°C, followed by 35-40 cycles of denaturation (95°C), annealing (e.g., 60°C), and extension (72°C), and a final extension step.[19]

    • Verify the PCR product size on an agarose gel.

  • PCR Product Purification:

    • Remove excess primers and dNTPs from the PCR product using an enzymatic cleanup method or a column-based purification kit.

  • Cycle Sequencing:

    • Set up cycle sequencing reactions using the purified PCR product as a template, a sequencing primer (either forward or reverse), and a sequencing mix containing fluorescently labeled dideoxynucleotides (ddNTPs).

    • Perform cycle sequencing in a thermocycler.

  • Sequencing and Analysis:

    • Purify the cycle sequencing products to remove unincorporated ddNTPs.

    • Run the samples on a capillary electrophoresis-based DNA sequencer.

    • Analyze the resulting chromatogram to identify any nucleotide changes compared to a wild-type rpoB reference sequence.

GeneXpert MTB/RIF Assay

The GeneXpert assay is a fully automated process within a self-contained cartridge.[5][6]

  • Sample Preparation:

    • Mix the sputum sample with the provided sample reagent in a 2:1 ratio.[23]

    • Incubate the mixture for 15 minutes at room temperature, shaking it 10-20 times halfway through the incubation.[23]

  • Cartridge Loading:

    • Using a sterile transfer pipette, transfer the liquefied sample into the sample chamber of the GeneXpert cartridge.[5][23]

    • Close the cartridge lid securely.

  • Running the Assay:

    • Log in to the GeneXpert software and create a new test.

    • Scan the barcode on the cartridge.

    • Load the cartridge into the GeneXpert instrument module.

    • Start the test. The instrument will automatically perform DNA extraction, amplification, and detection.

  • Result Interpretation:

    • The results will be available in under 2 hours, indicating whether M. tuberculosis was detected and if rifampicin resistance was detected, not detected, or indeterminate.[6]

Visualized Workflows

The following diagrams illustrate the workflows for the key experimental methods described.

Experimental_Workflow_Sanger_Sequencing cluster_0 Sample Preparation cluster_1 PCR & Purification cluster_2 Sequencing cluster_3 Data Analysis start Sputum Sample dna_extraction DNA Extraction start->dna_extraction pcr PCR Amplification of rpoB gene dna_extraction->pcr purify_pcr PCR Product Purification pcr->purify_pcr cycle_seq Cycle Sequencing purify_pcr->cycle_seq cap_electro Capillary Electrophoresis cycle_seq->cap_electro analysis Sequence Analysis (Mutation Detection) cap_electro->analysis end Result analysis->end

Caption: Workflow for rpoB gene mutation detection using Sanger Sequencing.

Experimental_Workflow_GeneXpert start Sputum Sample mix_reagent Mix with Sample Reagent start->mix_reagent load_cartridge Load into Cartridge mix_reagent->load_cartridge run_gx Run in GeneXpert (Automated Process) load_cartridge->run_gx result Result (MTB & RIF Resistance) run_gx->result

Caption: Simplified workflow for the automated GeneXpert MTB/RIF assay.

Logical_Relationship_Troubleshooting cluster_lpa Line Probe Assay cluster_gx GeneXpert cluster_seq Sanger Sequencing start Ambiguous Result lpa_issue Missing WT band No MUT band start->lpa_issue gx_issue Indeterminate Result start->gx_issue seq_issue Low Quality Data start->seq_issue action_sequence Confirm with DNA Sequencing lpa_issue->action_sequence action_repeat Repeat Assay with New Sample/Reagents gx_issue->action_repeat action_phenotypic Perform Phenotypic DST gx_issue->action_phenotypic seq_issue->action_repeat re-run sequencing action_reextract Re-extract DNA seq_issue->action_reextract

Caption: Logical troubleshooting pathways for ambiguous molecular results.

References

Rifalazil Technical Support Center: Impact of Food on Pharmacokinetics and Absorption

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed information on the impact of food on the pharmacokinetics and absorption of Rifalazil. The following question-and-answer format addresses potential issues and offers guidance for experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in this compound plasma concentrations between subjects in our study. What could be the cause?

A1: One of the most significant factors influencing this compound pharmacokinetics is the co-administration of food. Studies have demonstrated a large reduction in inter-subject pharmacokinetic variability when this compound is administered with food, particularly meals containing fat.[1][2] If your study protocol involves administering this compound in a fasted state, high inter-subject variability is an expected outcome. To minimize this variability, consider administering this compound with a standardized meal.

Q2: Should this compound be administered with food in a clinical setting? What kind of meal is recommended?

A2: Yes, the administration of this compound with food is recommended to enhance its absorption and reduce pharmacokinetic variability.[1][2] Systemic exposure to this compound, as measured by Cmax and AUC, increases progressively with the fat content of the meal.[1][2] For optimal and more consistent absorption, administration with a meal containing at least 30% fat is advisable. A high-fat meal (around 60% fat) results in the most significant increase in absorption.

Q3: We are designing a clinical trial for a new this compound formulation. What should we consider regarding food effects?

A3: It is crucial to conduct a food-effect study as part of your clinical trial design. A randomized, crossover study design is recommended to compare the pharmacokinetics of this compound under fasting conditions versus with standardized meals (e.g., a standard-fat and a high-fat meal). This will allow you to quantify the impact of food on the bioavailability of your formulation and provide appropriate dosing recommendations. The confidence intervals for both standard and high-fat meals are outside the 80% to 125% range for bioequivalence, indicating a significant food effect that must be characterized.[1][2]

Q4: What is the underlying mechanism for the observed food effect with this compound?

A4: The increased systemic exposure to this compound when taken with food is likely due to increased fractional absorption with higher dietary fat content.[1][2] Lipophilic drugs like this compound often show enhanced absorption in the presence of fats, which can increase their solubility and facilitate their uptake through the lymphatic system.

Troubleshooting Guide

IssuePotential CauseRecommended Action
High inter-subject variability in pharmacokinetic data Administration of this compound in a fasted state.Administer this compound with a standardized meal to reduce variability.
Lower than expected plasma concentrations (Cmax, AUC) Administration under fasting or with a low-fat meal.Administer this compound with a standard or high-fat meal to increase absorption.
Inconsistent absorption across a patient population Non-standardized meal co-administration.Implement a standardized meal protocol for all subjects when administering this compound.
Difficulty in achieving bioequivalence in a fed study Significant food effect on the formulation.Characterize the food effect with different meal types (standard-fat, high-fat) to understand the extent of the interaction.

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of a single 25 mg oral dose of this compound administered to healthy male volunteers under fasting and fed conditions.

Pharmacokinetic ParameterFastingStandard Breakfast (~30% Fat)High-Fat Breakfast (~60% Fat)
Cmax (Maximum Plasma Concentration) BaselineIncreased by 59%Increased by 101%
AUC (Area Under the Curve) BaselineFed-to-Fasted Ratio: 1.24Fed-to-Fasted Ratio: 1.52
Intersubject Variability HighReducedSignificantly Reduced

Data is based on a study in 12 healthy male volunteers. Absolute values for Cmax and AUC were not available in the reviewed literature.[2]

Experimental Protocols

Study Design for Food Effect Assessment of this compound

A randomized, three-way crossover study design is the gold standard for assessing the impact of food on this compound pharmacokinetics.[1][2]

  • Participants: Healthy adult volunteers (a study with 12 male volunteers has been successfully conducted).[1][2]

  • Treatments:

    • Single oral dose of this compound (e.g., 25 mg) after an overnight fast of at least 10 hours.

    • Single oral dose of this compound (e.g., 25 mg) immediately following a standard breakfast (approximately 30% of calories from fat).

    • Single oral dose of this compound (e.g., 25 mg) immediately following a high-fat breakfast (approximately 60% of calories from fat).

  • Washout Period: A washout period of 21 to 28 days between each treatment is recommended.[1]

  • Blood Sampling: Serial blood samples should be collected at predefined time points post-dose to adequately characterize the pharmacokinetic profile of this compound.

  • Analysis: Plasma concentrations of this compound are determined using a validated analytical method (e.g., HPLC-MS/MS). Pharmacokinetic parameters (Cmax, AUC, Tmax) are calculated and compared between the three conditions.

Composition of Standardized Meals

While the exact composition of the meals in the pivotal this compound study is not detailed in the available literature, the following are examples of standardized meals often used in clinical trials based on regulatory guidance:

  • Standard Breakfast (approx. 30% fat): This meal could consist of items such as toast with butter, cereal with 2% milk, and juice.

  • High-Fat Breakfast (approx. 60% fat): This meal typically includes items like two eggs fried in butter, bacon, hash browns, and whole milk.

Logical Workflow: Impact of Food on this compound Absorption

This compound Oral Administration of this compound Fasting Fasting State This compound->Fasting Food Co-administration with Food This compound->Food Absorption Drug Absorption Fasting->Absorption Variability Pharmacokinetic Variability Fasting->Variability LowFat Standard Breakfast (~30% Fat) Food->LowFat HighFat High-Fat Breakfast (~60% Fat) Food->HighFat Food->Variability Reduces LowFat->Absorption HighFat->Absorption PK_Parameters Pharmacokinetic Parameters (Cmax, AUC) Absorption->PK_Parameters Outcome_Fasting Low & Variable Absorption Absorption->Outcome_Fasting Variability->PK_Parameters Variability->Outcome_Fasting Outcome_Fed Increased & More Consistent Absorption PK_Parameters->Outcome_Fed

Caption: Logical workflow of food's impact on this compound absorption.

References

Reducing variability in Rifalazil MIC assay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on reducing variability in Rifalazil Minimum Inhibitory Concentration (MIC) assay results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent, semi-synthetic antibiotic belonging to the rifamycin class.[1][2] Its mechanism of action involves the inhibition of bacterial DNA-dependent RNA polymerase, an essential enzyme for bacterial transcription.[3][4][5] By binding to the β-subunit of this enzyme, this compound effectively blocks RNA synthesis, leading to bacterial cell death.[3][6] This mechanism is similar to other rifamycins, but this compound often exhibits enhanced potency and a favorable pharmacokinetic profile, including a long half-life.[2][3][6]

Q2: Which organisms is this compound active against?

This compound has demonstrated significant in vitro activity against a broad spectrum of bacteria, including:

  • Mycobacterium tuberculosis , including some multi-drug resistant (MDR) strains.[1][3]

  • Intracellular pathogens such as Chlamydia trachomatis and Chlamydia pneumoniae.[4][7][8][9]

  • Helicobacter pylori .[7][10]

  • Clostridioides difficile .[6][7]

  • Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae.[2]

Q3: What is a Minimum Inhibitory Concentration (MIC) assay?

An MIC assay is a fundamental laboratory test in microbiology used to determine the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.[11][12][13] The results are typically reported in micrograms per milliliter (µg/mL).[11]

Q4: Why is it critical to reduce variability in this compound MIC assays?

Reducing variability is crucial for several reasons:

  • Accuracy: Ensures that the determined MIC value is a true representation of the drug's potency against the test organism.

  • Reproducibility: Allows for consistent results between experiments and across different laboratories.

  • Resistance Monitoring: Consistent and reliable MIC data is essential for tracking the emergence of antibiotic resistance.[2][9]

Troubleshooting Guide

This guide addresses common issues that can lead to variability in this compound MIC assay results.

Issue 1: Inconsistent or unexpected MIC values between replicates.

  • Potential Cause A: Inoculum preparation variability. The density of the bacterial suspension is a critical parameter.

    • Troubleshooting Tip: Standardize your inoculum preparation. Use a spectrophotometer to adjust the turbidity of your bacterial suspension to a 0.5 McFarland standard.[14] For intracellular bacteria like Chlamydia, ensure a consistent number of inclusion-forming units (IFU) per well.[8][15]

  • Potential Cause B: Drug dilution and plate preparation errors. Inaccurate serial dilutions can significantly impact the final MIC value.

    • Troubleshooting Tip: Prepare fresh stock solutions of this compound for each experiment, as the compound's stability in solution can affect its potency. Use calibrated pipettes and ensure proper mixing at each dilution step. A standard 96-well plate layout can help minimize errors.[16]

  • Potential Cause C: Contamination. Contamination of the media, bacterial culture, or the microtiter plates will lead to erroneous results.

    • Troubleshooting Tip: Use aseptic techniques throughout the entire procedure. Include a negative control (media only) and a positive control (bacteria with no antibiotic) to check for contamination and ensure proper bacterial growth, respectively.[16]

Issue 2: No bacterial growth in the positive control wells.

  • Potential Cause A: Poor bacterial viability. The bacterial strain may have lost viability due to improper storage or handling.

    • Troubleshooting Tip: Use fresh isolates or cultures from properly maintained frozen stocks. Ensure that the growth medium and incubation conditions are optimal for the specific microorganism.

  • Potential Cause B: Issues with growth media. The media may be expired, improperly prepared, or not suitable for the test organism.

    • Troubleshooting Tip: Always use fresh, quality-controlled media. For fastidious organisms or intracellular bacteria, specialized media and cell culture conditions are required.[8][13][15] For example, Chlamydia species require host cell monolayers (e.g., McCoy or HEp-2 cells) for growth.[8][9]

Issue 3: Difficulty in determining the MIC endpoint for intracellular bacteria like Chlamydia.

  • Potential Cause: Subjective interpretation of inclusion bodies. Visual determination of chlamydial inclusions can be subjective.

    • Troubleshooting Tip: The MIC is defined as the lowest antibiotic concentration at which no inclusions are observed.[9] Use a standardized staining method, such as immunofluorescence with a specific antibody, to visualize the inclusions.[9] Having two independent researchers read the plates can also help reduce bias.

Data Presentation: this compound MIC Values

The following tables summarize previously reported MIC values for this compound against various bacterial species. Note that values can vary depending on the specific strain and the methodology used.

Table 1: MIC of this compound against Chlamydia species

SpeciesStrain(s)MIC Range (µg/mL)Reference
C. trachomatisL2/432 (wild-type)0.00025[8][15]
C. trachomatisMultiple isolates0.0025[2]
C. pneumoniaeMultiple isolates0.00125 - 0.0025[2]
C. pneumoniaeTW-1830.001[9]

Table 2: MIC of this compound against Mycobacterium tuberculosis

Strain TypeMIC ComparisonFold DifferenceReference
Multiple isolatesThis compound vs. Rifampin64-fold more active[1][17]
Multiple isolatesThis compound vs. Rifabutin4- to 8-fold more active[1][17]

Experimental Protocols

Standard Protocol for this compound MIC Testing (Broth Microdilution for Extracellular Bacteria)

This protocol is a general guideline and should be adapted based on the specific bacterial species being tested.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Further dilute the stock solution in the appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to achieve twice the highest concentration needed for the assay.[16]

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate, except for the first column.

    • Add 200 µL of the 2x final concentration this compound solution to the first column.

    • Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard the final 100 µL from the tenth column. This will result in 10 different concentrations of this compound.

    • Column 11 will serve as the positive control (no drug), and column 12 as the negative control (no bacteria).[16]

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), pick several colonies and suspend them in saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[14]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial suspension to each well (columns 1-11). The final volume in each well will be 200 µL.

    • Incubate the plate at 35-37°C for 18-24 hours in ambient air.

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth.[11]

Protocol for this compound MIC Testing against Chlamydia trachomatis (Cell-Based Assay)

This is a specialized protocol for an obligate intracellular bacterium.

  • Cell Culture Preparation:

    • Seed McCoy or HEp-2 cells into 96-well microtiter plates to form a confluent monolayer.[8][9]

  • Preparation of this compound Dilutions:

    • Prepare serial twofold dilutions of this compound in the appropriate cell culture medium (e.g., MEM with 10% fetal bovine serum) containing cycloheximide (1 µg/mL).[8][9][15]

  • Inoculation:

    • Aspirate the culture medium from the cell monolayers.

    • Inoculate each well with a standardized suspension of C. trachomatis elementary bodies (EBs) to achieve an inoculum size of 10,000 to 50,000 inclusion-forming units (IFU) per well.[8][15]

    • Centrifuge the plates (e.g., at 1,200 x g for 1 hour at 37°C) to facilitate infection.[8][15]

  • Drug Addition and Incubation:

    • Remove the inoculum and add 100 µL of the prepared this compound dilutions to the appropriate wells.

    • Incubate the plates at 37°C in a CO2 incubator for 48-72 hours.[9][15]

  • MIC Determination:

    • After incubation, fix the cells (e.g., with methanol) and stain for chlamydial inclusions using a specific monoclonal antibody conjugated to a fluorescent dye.[9]

    • Examine the wells using a fluorescence microscope. The MIC is the lowest drug concentration at which no inclusions are observed.[9]

Visualizations

MIC_Troubleshooting_Workflow Troubleshooting Workflow for MIC Assay Variability Start Inconsistent MIC Results Observed CheckInoculum Verify Inoculum Preparation (McFarland Standard / IFU Count) Start->CheckInoculum InoculumOK Inoculum Consistent? CheckInoculum->InoculumOK CheckDrugPrep Review Drug Dilution Protocol (Fresh Stock, Calibrated Pipettes) CheckControls Examine Control Wells (Positive & Negative) CheckContamination Action: Check for Contamination & Review Aseptic Technique CheckControls->CheckContamination No MediaOK Media/Incubation OK? CheckControls->MediaOK Yes DrugPrepOK Dilution Protocol Correct? InoculumOK->DrugPrepOK Yes StandardizeInoculum Action: Re-standardize Inoculum Protocol InoculumOK->StandardizeInoculum No DrugPrepOK->CheckControls Yes ReviseDrugPrep Action: Revise Dilution Technique & Re-prepare Drug DrugPrepOK->ReviseDrugPrep No ControlsOK Controls Valid? ReRunAssay Re-run Assay with Corrective Actions StandardizeInoculum->ReRunAssay ReviseDrugPrep->ReRunAssay CheckContamination->ReRunAssay CheckMedia Review Media & Incubation Conditions ReviseConditions Action: Use Fresh Media & Optimize Incubation CheckMedia->ReviseConditions MediaOK->CheckMedia No MediaOK->ReRunAssay Yes ReviseConditions->ReRunAssay End Consistent Results Achieved ReRunAssay->End

Caption: A logical workflow for troubleshooting variability in MIC assay results.

Rifalazil_Mechanism Mechanism of Action of this compound cluster_cell This compound This compound BetaSubunit β-subunit This compound->BetaSubunit Binds to BacterialCell Bacterial Cell RNAPolymerase DNA-dependent RNA Polymerase (RNAP) RNAPolymerase->BetaSubunit contains Transcription Transcription (DNA to mRNA) RNAPolymerase->Transcription catalyzes Inhibition Inhibition BetaSubunit->Inhibition ProteinSynthesis Protein Synthesis Transcription->ProteinSynthesis BacterialGrowth Bacterial Growth & Replication ProteinSynthesis->BacterialGrowth CellDeath Cell Death BacterialGrowth->CellDeath prevents Inhibition->RNAPolymerase

Caption: this compound inhibits bacterial RNA polymerase, leading to cell death.

References

Technical Support Center: Combination Therapy to Prevent Rifalazil Resistance Development

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating combination therapies to mitigate the development of resistance to Rifalazil. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound, like other rifamycins, functions by inhibiting the bacterial DNA-dependent RNA polymerase (RNAP).[1][2][3][4] It specifically binds to the β-subunit of the RNAP, encoded by the rpoB gene, thereby physically obstructing the path of the elongating RNA molecule and halting transcription.[5] This inhibition of essential protein synthesis ultimately leads to bacterial cell death.[1]

Q2: How does resistance to this compound typically develop?

The predominant mechanism of resistance to rifamycins, including this compound, is the alteration of the drug's target, the β-subunit of RNA polymerase, due to mutations in the rpoB gene.[6][7] These mutations can reduce the binding affinity of this compound to the RNAP, rendering the antibiotic less effective. In some cases, other mechanisms such as antibiotic inactivation and reduced cellular uptake can also contribute to resistance.[6][7]

Q3: Why is combination therapy recommended to prevent this compound resistance?

Monotherapy with rifamycins is often associated with the rapid emergence of resistant mutants.[6] Combination therapy, the simultaneous use of two or more drugs with different mechanisms of action, is a key strategy to combat this. The rationale is that a bacterium is statistically less likely to simultaneously develop spontaneous mutations that confer resistance to multiple drugs. While one drug might select for resistant mutants, the second drug can eliminate these, thus preserving the efficacy of both agents.

Q4: What are some promising combination therapies with this compound?

Several combination therapies with this compound have been investigated, particularly for the treatment of tuberculosis and other bacterial infections:

  • For Tuberculosis: Combinations of this compound with isoniazid (INH), pyrazinamide (PZA), and ethambutol (EMB) have shown efficacy in mouse models, with some combinations demonstrating sterilizing activities comparable to or better than the standard isoniazid-rifampin regimen.[8][9][10]

  • For Staphylococcus aureus: Combining this compound with vancomycin has been shown to increase bacterial killing and delay the emergence of rifamycin-resistant mutants in vitro.

  • For Chlamydia species: While direct studies on this compound combinations are limited, studies on the related rifampin have shown that combinations with azithromycin, ofloxacin, and doxycycline can act synergistically and prevent the development of resistance.[11]

Q5: How can I assess the synergistic effect of a drug combination in my experiments?

Two common in vitro methods to assess antibiotic synergy are the checkerboard assay and the time-kill curve assay. The checkerboard assay determines the minimal inhibitory concentration (MIC) of each drug alone and in combination, from which a Fractional Inhibitory Concentration Index (FICI) can be calculated to quantify the interaction (synergy, additivity, or antagonism). Time-kill assays provide a dynamic view of the bactericidal or bacteriostatic effects of the drug combination over time.

Troubleshooting Guides

Checkerboard Assay
Issue Possible Cause(s) Troubleshooting Steps
Inconsistent results between replicates Pipetting errors, uneven cell distribution, contamination.Ensure proper pipette calibration and technique. Mix cell suspension thoroughly before dispensing. Use aseptic techniques to prevent contamination.
No clear MIC endpoint (growth in all wells) Initial inoculum too high, antibiotic concentrations too low, resistant bacterial strain.Verify the inoculum density using a spectrophotometer or McFarland standards. Prepare fresh antibiotic stock solutions and verify their concentrations. Confirm the susceptibility of the bacterial strain to the individual antibiotics.
"Skipped" wells (no growth in a well surrounded by growth) Pipetting error (missed well), presence of a bubble, contamination with a more susceptible strain.Carefully review pipetting technique. Inspect plates for bubbles before incubation. Ensure pure cultures are used.
Edge effects (erratic growth in outer wells) Evaporation from wells during incubation.Use a plate sealer or place the microtiter plate in a humidified chamber during incubation. Fill the outer wells with sterile broth or water.
Time-Kill Curve Assay
Issue Possible Cause(s) Troubleshooting Steps
Unexpected bacterial growth in the presence of antibiotics Sub-inhibitory antibiotic concentrations, development of resistance during the assay, antibiotic degradation.Confirm the MIC of the antibiotics against the test strain. Prepare fresh antibiotic solutions for each experiment. Analyze samples for the emergence of resistant mutants at later time points.
High variability in colony counts between replicates Inaccurate serial dilutions, plating errors, clumping of bacteria.Use calibrated pipettes and ensure thorough mixing at each dilution step. Plate a consistent volume and spread evenly. Vortex bacterial suspension before sampling to break up clumps.
No significant killing observed with a bactericidal antibiotic Bacterial strain is tolerant to the antibiotic, antibiotic is bacteriostatic at the tested concentration, incorrect antibiotic concentration.Perform an MBC (Minimum Bactericidal Concentration) test to confirm bactericidal activity. Test a range of antibiotic concentrations. Verify the concentration of the antibiotic stock solution.
Contamination of cultures Non-sterile technique during sampling or plating.Use strict aseptic techniques throughout the experiment. Use sterile pipette tips, tubes, and plates.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Combination with Other Antimicrobials

Organism Combination Agent Observed Effect Reference
Mycobacterium tuberculosisIsoniazid (INH)More effective than RIF-INH in reducing the time to apparent sterilization in a murine model.[9]
Mycobacterium tuberculosisPyrazinamide (PZA)Comparable sterilizing activity to INH-RIF in a murine model.[10][12]
Mycobacterium tuberculosisEthambutol (EMB) & PZAComparable sterilizing activity to INH-RIF in a murine model.[10][12]
Staphylococcus aureusVancomycinIncreased bacterial killing and delayed appearance of resistant mutants in vitro.
Chlamydia trachomatisAzithromycinAdditive effect (observed with a related rifamycin, rifampin).[11]
Chlamydia trachomatisOfloxacin/DoxycyclineSynergistic effect (observed with a related rifamycin, rifampin).[11]

Table 2: Impact of Combination Therapy on the Emergence of Resistance (Qualitative)

Organism This compound in Combination with Effect on Resistance Reference
Staphylococcus aureusVancomycinDelayed the appearance of rifamycin-resistant mutants.
Chlamydia trachomatisAzithromycin, Ofloxacin, or DoxycyclineNo development of resistance occurred when rifampin was used in combination.[11]

Note: Quantitative data on the reduction of mutation frequency for this compound in combination therapies is limited in the reviewed literature. Researchers are encouraged to perform quantitative experiments to address this knowledge gap.

Experimental Protocols

Checkerboard Assay for Synergy Testing

Objective: To determine the in vitro interaction between this compound and a second antimicrobial agent against a specific bacterial strain.

Methodology:

  • Prepare Antibiotic Stock Solutions: Prepare concentrated stock solutions of this compound and the partner antibiotic in a suitable solvent. Sterilize by filtration.

  • Prepare Microtiter Plates: In a 96-well microtiter plate, create a two-dimensional gradient of the two antibiotics.

    • Along the x-axis, serially dilute the partner antibiotic.

    • Along the y-axis, serially dilute this compound.

    • Include wells with each antibiotic alone to determine their individual MICs.

    • Include a growth control well (no antibiotics) and a sterility control well (no bacteria).

  • Prepare Bacterial Inoculum: Culture the test organism to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard, then dilute to the final desired concentration (typically 5 x 10^5 CFU/mL) in Mueller-Hinton broth.

  • Inoculate Plates: Add the prepared bacterial inoculum to all wells except the sterility control.

  • Incubation: Incubate the plates at the optimal temperature for the test organism for 18-24 hours.

  • Read Results: Determine the MIC for each antibiotic alone and for each combination by visual inspection for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

  • Calculate Fractional Inhibitory Concentration Index (FICI):

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Partner Drug = (MIC of Partner Drug in combination) / (MIC of Partner Drug alone)

    • FICI = FIC of this compound + FIC of Partner Drug

  • Interpret FICI:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4: Additive/Indifference

    • FICI > 4: Antagonism

Time-Kill Curve Assay

Objective: To assess the bactericidal or bacteriostatic activity of this compound alone and in combination with a partner drug over time.

Methodology:

  • Prepare Cultures: Grow the test organism to the early to mid-logarithmic phase in a suitable broth medium.

  • Prepare Test Tubes: Prepare several tubes for each condition to be tested:

    • Growth control (no antibiotic)

    • This compound alone (at a specified concentration, e.g., 1x or 2x MIC)

    • Partner drug alone (at a specified concentration)

    • This compound + Partner drug (at the same specified concentrations)

  • Inoculation: Inoculate each tube with the bacterial culture to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Incubation and Sampling: Incubate the tubes at the optimal growth temperature with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Determine Viable Counts: Perform serial dilutions of each aliquot in sterile saline or broth and plate onto appropriate agar plates.

  • Incubate Plates and Count Colonies: Incubate the plates until colonies are visible, then count the number of colony-forming units (CFUs) to determine the viable bacterial concentration at each time point.

  • Plot Data: Plot the log10 CFU/mL versus time for each condition.

  • Interpretation:

    • Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

    • Indifference: A < 2-log10 increase or decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

    • Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.

    • Bactericidal activity: A ≥ 3-log10 decrease in CFU/mL from the initial inoculum.

Mandatory Visualizations

Rifalazil_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound RNAP DNA-dependent RNA Polymerase (RNAP) This compound->RNAP Binds to β-subunit mRNA mRNA RNAP->mRNA Transcription (Blocked) rpoB rpoB gene (on DNA) rpoB->RNAP encodes β-subunit Protein Essential Proteins mRNA->Protein Translation CellDeath Bacterial Cell Death Protein->CellDeath Leads to

Caption: Mechanism of action of this compound.

Rifalazil_Resistance_Pathway cluster_resistance Development of this compound Resistance Rifalazil_Therapy This compound Monotherapy Spontaneous_Mutation Spontaneous Mutation in rpoB gene Rifalazil_Therapy->Spontaneous_Mutation Selective Pressure Altered_RNAP Altered RNA Polymerase (Reduced this compound Binding) Spontaneous_Mutation->Altered_RNAP Results in Reduced_Efficacy Reduced this compound Efficacy Altered_RNAP->Reduced_Efficacy Resistant_Population Selection and Growth of Resistant Bacterial Population Reduced_Efficacy->Resistant_Population Treatment_Failure Treatment Failure Resistant_Population->Treatment_Failure

Caption: Pathway of this compound resistance development.

Combination_Therapy_Workflow cluster_workflow Experimental Workflow for Combination Therapy Start Select Bacterial Strain and Combination Agent Checkerboard Checkerboard Assay Start->Checkerboard Time_Kill Time-Kill Curve Assay Start->Time_Kill Determine_FICI Determine FICI Checkerboard->Determine_FICI Assess_Bactericidal_Activity Assess Bactericidal/Bacteriostatic Activity Time_Kill->Assess_Bactericidal_Activity Assess_Synergy Assess Synergy/Antagonism Determine_FICI->Assess_Synergy Resistance_Frequency Resistance Frequency Assay (with and without combination) Assess_Synergy->Resistance_Frequency Assess_Bactericidal_Activity->Resistance_Frequency Analyze_rpoB Sequence rpoB gene of resistant mutants Resistance_Frequency->Analyze_rpoB Conclusion Evaluate Efficacy of Combination in Preventing Resistance Analyze_rpoB->Conclusion

Caption: Experimental workflow for evaluating combination therapy.

References

Technical Support Center: Stabilizing Rifalazil in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for utilizing Rifalazil in long-term cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals maintain the stability and efficacy of this compound throughout their studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing and storing this compound stock solutions?

A1: For optimal stability, this compound stock solutions should be prepared in a suitable solvent and stored under appropriate conditions.

Storage TemperatureDurationRecommendations
-80°CUp to 6 monthsRecommended for long-term storage.[1]
-20°CUp to 1 monthSuitable for short-term storage.[1]

It is crucial to seal the storage container tightly and protect it from moisture to prevent degradation.[1]

Q2: this compound appears to have low solubility in my cell culture medium. Why is this happening and what can I do?

A2: this compound's solubility in aqueous solutions is highly dependent on pH. Cell culture media is typically buffered to a neutral pH (around 7.2-7.4), a range where this compound exhibits low solubility.[2] It has a very low solubility of 0.5 mg/mL at a pH of 5, while at a more acidic pH of 2, its solubility is significantly higher at around 2000 mg/mL.[2] To address this, ensure your stock solution is prepared in an appropriate solvent (e.g., DMSO) at a higher concentration before diluting it into your cell culture medium.

Q3: How stable is this compound in cell culture medium at 37°C during a long-term experiment?

Q4: Are there any supplements I can add to my cell culture medium to improve this compound stability?

A4: The use of antioxidants has been shown to improve the stability of the related rifamycin, Rifampicin. Ascorbic acid (Vitamin C) can protect Rifampicin from degradation in acidic environments and in plasma.[6][7][8] While direct evidence for this compound is not available, considering the structural similarities, the addition of an antioxidant like ascorbic acid to the cell culture medium could potentially enhance the stability of this compound. However, it is essential to first test the effect of the antioxidant on your specific cell line to ensure it does not interfere with your experimental outcomes.

Q5: How does the presence of serum in the culture medium affect this compound's stability and activity?

A5: Serum proteins can interact with rifamycins. For instance, Rifamycin SV has been shown to react with human and bovine serum albumin.[9] Such interactions can influence the effective concentration and stability of the drug. The binding of rifamycins to serum proteins can also affect their antibacterial activity, as the unbound fraction of the drug is generally considered active.[10][11] The high protein binding of this compound (around 99%) in animal studies suggests that a significant portion of the drug may be bound to serum proteins in the culture medium.[12]

Troubleshooting Guide

Problem: I am observing a decrease in the efficacy of this compound over several days in my long-term cell culture experiment.

Possible CauseSuggested Solution
Degradation of this compound The concentration of active this compound may be decreasing over time due to degradation at 37°C.
1. Replenish the Medium: Change the cell culture medium and re-add fresh this compound every 2-3 days to maintain a consistent concentration.
2. Consider Antioxidants: Test the addition of a cell-culture compatible antioxidant, such as ascorbic acid, to the medium to potentially slow down oxidative degradation. Perform control experiments to ensure the antioxidant does not affect your cells.[6][7][13]
Photodegradation Rifamycins can be light-sensitive. Exposure to light during incubation and handling can lead to degradation.
1. Protect from Light: Keep your cell culture plates and drug solutions protected from light by using amber-colored tubes and wrapping plates in foil.
Adsorption to Plastics The compound may be adsorbing to the surface of your plasticware (flasks, plates, tubes), reducing its effective concentration in the medium.
1. Use Low-Binding Plastics: If possible, use low-protein-binding plasticware for your experiments.
2. Pre-condition Plasticware: Pre-incubating the plasticware with a blocking agent like bovine serum albumin (BSA) might reduce non-specific binding, though this should be tested for compatibility with your experimental setup.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile, amber-colored microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • In a sterile environment (e.g., a biosafety cabinet), weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Transfer the powder to a sterile, amber-colored tube.

  • Add the required volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored tubes to avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

Protocol 2: General Protocol for Assessing this compound Stability in Cell Culture Medium

This protocol provides a framework for determining the stability of this compound in your specific cell culture medium over time.

Materials:

  • Your cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum (e.g., 10% FBS)

  • This compound stock solution

  • Sterile, conical tubes or multi-well plates

  • 37°C incubator with 5% CO2

  • Method for quantifying this compound concentration (e.g., HPLC, LC-MS/MS)[14][15]

Procedure:

  • Prepare your cell culture medium with the desired supplements (with and without serum to assess its impact).

  • Spike the medium with this compound to the final working concentration you use in your experiments.

  • Aliquot the this compound-containing medium into sterile tubes or wells of a multi-well plate.

  • Prepare a "time zero" sample by immediately taking an aliquot for concentration analysis. Store this sample appropriately (e.g., at -80°C) until analysis.

  • Incubate the remaining samples at 37°C in a 5% CO2 incubator.

  • At predetermined time points (e.g., 24, 48, 72, 96, 120, 144, 168 hours), collect aliquots from the incubated medium.

  • Store the collected samples at -80°C until you are ready to perform the concentration analysis.

  • Quantify the concentration of this compound in all samples (including the "time zero" control) using a validated analytical method like HPLC or LC-MS/MS.[14][15]

  • Calculate the percentage of this compound remaining at each time point relative to the "time zero" concentration to determine its stability profile.

Visualizations

Experimental_Workflow_for_Rifalazil_Stability_Assessment Workflow for this compound Stability Assessment cluster_prep Preparation cluster_incubation Incubation and Sampling cluster_analysis Analysis prep_media Prepare Cell Culture Medium (with and without serum) spike_rifa Spike Medium with this compound to Working Concentration prep_media->spike_rifa aliquot Aliquot into Tubes/Plates spike_rifa->aliquot time_zero Collect 'Time Zero' Sample (Store at -80°C) aliquot->time_zero incubate Incubate at 37°C, 5% CO2 aliquot->incubate sampling Collect Samples at Pre-defined Time Points incubate->sampling e.g., 24, 48, 72h... store_samples Store Samples at -80°C sampling->store_samples quantify Quantify this compound Concentration (HPLC or LC-MS/MS) store_samples->quantify calculate Calculate % Remaining vs. Time Zero quantify->calculate

Caption: Experimental workflow for assessing the stability of this compound in cell culture media.

Troubleshooting_Rifalazil_Instability Troubleshooting this compound Instability in Long-Term Cultures cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions problem Decreased Efficacy of this compound Over Time degradation Chemical Degradation at 37°C problem->degradation photodegradation Photodegradation problem->photodegradation adsorption Adsorption to Plasticware problem->adsorption replenish Replenish Medium with Fresh this compound Periodically degradation->replenish antioxidants Add Antioxidants (e.g., Ascorbic Acid) degradation->antioxidants protect_light Protect from Light photodegradation->protect_light low_bind Use Low-Binding Plastics adsorption->low_bind

Caption: A logical diagram for troubleshooting decreased this compound efficacy in cell culture.

References

Validation & Comparative

Rifalazil vs. Rifampin: A Comparative Efficacy Analysis Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of rifalazil and rifampin against Mycobacterium tuberculosis, the causative agent of tuberculosis. The information presented is collated from preclinical and clinical studies to aid in research and development efforts.

Executive Summary

This compound, a benzoxazinorifamycin, has demonstrated significantly greater potent in vitro and in vivo activity against Mycobacterium tuberculosis compared to rifampin.[1][2] Preclinical studies highlight its lower minimum inhibitory concentration (MIC) and superior sterilizing activity in murine models.[1][3] While this compound showed promise for shortening tuberculosis treatment duration, its clinical development was halted due to adverse side effects.[4][5] This guide delves into the experimental data that defined its potential.

Mechanism of Action

Both this compound and rifampin are part of the rifamycin class of antibiotics and share a core mechanism of action. They are potent inhibitors of bacterial DNA-dependent RNA polymerase (RNAP), a crucial enzyme for transcription.[4][5][6] By binding to the β-subunit of RNAP, these drugs physically obstruct the path of the elongating RNA molecule, thereby preventing transcription and ultimately leading to bacterial cell death.[4][5] this compound's structural modifications are believed to contribute to its enhanced potency against M. tuberculosis.[5][6]

cluster_0 Bacterial Cell Rifamycin This compound / Rifampin RNAP DNA-dependent RNA Polymerase (RNAP) Rifamycin->RNAP Binds to β-subunit RNA RNA Transcript RNAP->RNA Transcription (Elongation) RNAP->RNA Inhibition of Elongation DNA Bacterial DNA DNA->RNAP Template for transcription Protein Essential Proteins RNA->Protein Translation Death Bacterial Cell Death Protein->Death Lack of essential proteins leads to

Mechanism of Action of Rifamycins.

In Vitro Efficacy

This compound consistently demonstrates superior in vitro activity against M. tuberculosis compared to rifampin. MIC studies have shown that this compound can be up to 64-fold more active than rifampin against various isolates.[1]

Compound MIC for M. tuberculosis ATCC 35801 (μg/mL)
This compound0.00047
Rifampin0.06
Isoniazid0.03
Data from Lenaerts et al., 2000.[3]

In Vivo Efficacy: Murine Models

Animal studies have corroborated the potent activity of this compound, suggesting its potential to shorten the duration of tuberculosis therapy.

Bactericidal and Sterilizing Activity

In murine models of tuberculosis, this compound, both alone and in combination with other anti-tubercular agents, has shown superior efficacy in reducing bacterial load and sterilizing organs compared to rifampin-containing regimens.

  • A study demonstrated that this compound in combination with isoniazid (INH) achieved an apparent sterile state in the spleens and lungs of infected mice in 6 weeks, whereas the standard rifampin-INH combination required 12 weeks.[2][3]

  • Combinations of this compound with pyrazinamide (PZA) and ethambutol (EMB) showed comparable sterilizing activities to the INH-rifampin combination after 12 weeks of treatment.[3][7]

Relapse Studies

A key indicator of a successful anti-tubercular regimen is the prevention of disease relapse after treatment cessation. This compound-based regimens have shown significantly better activity in preventing relapse compared to rifampin-based regimens in murine models.

  • Following a 12-week treatment with an INH-rifampin combination, regrowth of M. tuberculosis was observed as early as 4 weeks after therapy completion.[3] In contrast, organs from mice treated with a this compound-INH regimen for 12 weeks appeared to remain sterilized for at least 6 months post-treatment.[2][3]

  • Combinations of this compound with PZA, with or without EMB, also demonstrated significantly better activity in preventing relapse compared to the INH-rifampin combination.[3][7]

Treatment Regimen (12 weeks) Number of Mice with Regrowth / Total Mice (Lungs) Number of Mice with Regrowth / Total Mice (Spleens)
INH + Rifampin5 / 55 / 5
This compound + PZA3 / 53 / 5
This compound + PZA + EMB1 / 52 / 5
Data from a murine model 12 weeks after cessation of therapy. Adapted from Lenaerts et al., 2000.[3]

Clinical Studies

A phase II clinical trial was conducted to evaluate the safety and bactericidal activity of this compound in patients with sputum smear-positive pulmonary tuberculosis.[1][8] In this study, patients received either isoniazid (INH) alone, INH plus rifampin, or INH plus one of two different doses of this compound once weekly for the first two weeks of therapy.[1][8] The study found that decreases in sputum colony-forming unit (CFU) counts were comparable among the four treatment arms, but the results were statistically inconclusive due to variability.[1][8] The drug was generally well-tolerated at the tested doses.[1][8] However, the development of this compound was later terminated due to severe side effects observed in other trials.[4]

Experimental Protocols

In Vitro Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound and rifampin against M. tuberculosis.

Methodology:

  • M. tuberculosis strain ATCC 35801 is used.[3]

  • The MICs are determined in modified 7H10 broth with a pH of 6.6.[3]

  • The drugs are prepared in appropriate solvents and serially diluted in the broth.

  • A standardized inoculum of M. tuberculosis is added to each drug concentration.

  • Cultures are incubated at 37°C.

  • The MIC is defined as the lowest concentration of the drug that inhibits visible growth of the mycobacteria.[3]

Murine Model of Tuberculosis Infection

Objective: To evaluate the in vivo efficacy of this compound and rifampin in a murine model of chronic tuberculosis.

cluster_1 Experimental Workflow: Murine Tuberculosis Model Infection Infection of Mice (e.g., aerosol with M. tuberculosis) StartTx Initiation of Treatment (e.g., 1 week post-infection) Infection->StartTx Treatment Drug Administration (e.g., oral gavage, 5 days/week for 12 weeks) StartTx->Treatment Sacrifice1 Sacrifice Subset of Mice (Post-treatment) Treatment->Sacrifice1 End of Treatment Observation Observation Period (No treatment, e.g., 12 weeks) Treatment->Observation Cessation of Treatment Analysis Organ Homogenization & CFU Enumeration Sacrifice1->Analysis Assess bactericidal/sterilizing activity Sacrifice2 Sacrifice Remaining Mice (Post-observation) Observation->Sacrifice2 End of Observation Sacrifice2->Analysis Assess relapse

Workflow for a Murine Tuberculosis Efficacy Study.

Methodology:

  • Infection: Female BALB/c or CD-1 mice are infected with a standardized dose of M. tuberculosis (e.g., strain Erdman or ATCC 35801), typically via aerosol or intravenous injection.[3][9]

  • Treatment Initiation: Treatment begins at a specified time post-infection, often one week.[3]

  • Drug Administration: Drugs are administered orally by gavage, typically five days a week for a specified duration (e.g., 12 weeks).[3] Dosages for this compound and rifampin have been compared at 20 mg/kg.[3]

  • Assessment of Efficacy:

    • Bactericidal/Sterilizing Activity: At the end of the treatment period, a cohort of mice is sacrificed. The spleens and lungs are aseptically removed, homogenized, and plated on selective media to determine the number of viable mycobacteria (CFU).[3]

    • Relapse: A parallel group of treated mice is left for an observation period without treatment (e.g., 12 weeks). At the end of this period, these mice are sacrificed, and their organs are processed for CFU enumeration to assess for disease relapse.[3]

  • Statistical Analysis: Statistical tests, such as the Fisher exact test, are used to compare the number of mice with regrowth between different treatment groups.[3]

Conclusion

The experimental data strongly indicates that this compound possesses superior anti-tubercular properties compared to rifampin in preclinical models. Its high potency and significant impact on preventing relapse suggested it could have been a valuable component of shorter and more effective tuberculosis treatment regimens. Despite its promising preclinical profile, the termination of its clinical development underscores the critical importance of safety and tolerability in drug development. The insights gained from the study of this compound can continue to inform the design and development of new rifamycin derivatives and other anti-tubercular agents.

References

A Comparative Analysis of Rifalazil and Azithromycin for the Treatment of Chlamydia trachomatis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chlamydia trachomatis remains a significant public health concern as one of the most common sexually transmitted bacterial infections globally. Effective antimicrobial therapy is crucial for patient management and disease control. This guide provides a detailed, data-driven comparison of Rifalazil, a newer generation rifamycin, and azithromycin, the long-standing standard of care, for the treatment of uncomplicated genital C. trachomatis infections.

Mechanism of Action: A Tale of Two Targets

The fundamental difference between this compound and azithromycin lies in their molecular targets within the bacterial cell.

This compound , a semisynthetic rifamycin, exerts its potent bactericidal activity by inhibiting the bacterial DNA-dependent RNA polymerase.[1][2] It specifically binds to the β-subunit of this enzyme, which is encoded by the rpoB gene, thereby blocking transcription and halting bacterial replication.[3][4]

Azithromycin , a macrolide antibiotic, interferes with bacterial protein synthesis.[5][6] It binds to the 50S ribosomal subunit, preventing the translation of messenger RNA (mRNA) and ultimately inhibiting the synthesis of essential bacterial proteins.[5][7][8] This action is primarily bacteriostatic, meaning it stops bacterial growth rather than directly killing the bacteria.[9]

Mechanism_of_Action cluster_this compound This compound cluster_Azithromycin Azithromycin This compound This compound RNA_Polymerase DNA-dependent RNA Polymerase (β-subunit) This compound->RNA_Polymerase Inhibits Transcription Bacterial Transcription RNA_Polymerase->Transcription Blocks Azithromycin Azithromycin Ribosome 50S Ribosomal Subunit Azithromycin->Ribosome Binds to Protein_Synthesis Bacterial Protein Synthesis Ribosome->Protein_Synthesis Inhibits

Diagram 1: Comparative Mechanisms of Action.

In Vitro Efficacy: A Clear Distinction in Potency

In vitro studies consistently demonstrate the superior potency of this compound against C. trachomatis compared to azithromycin. The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's effectiveness, representing the lowest concentration required to inhibit visible bacterial growth.

AntibioticMIC Range (µg/mL)MIC90 (µg/mL)Reference
This compound 0.000016 - 0.00250.00025 - 0.0025[4][10][11][12]
Azithromycin 0.03 - 1.00.125[11][13][14]

MIC90: The concentration of the drug required to inhibit the growth of 90% of bacterial isolates.

This compound's MIC90 for C. trachomatis is reported to be 50 to 1,000 times lower than that of azithromycin, highlighting its exceptional in vitro activity.[10][12]

Clinical Efficacy: Head-to-Head Comparison

Clinical trials provide real-world data on the effectiveness of these antibiotics in patients. A key randomized, double-blind study directly compared single-dose oral this compound (25 mg) with single-dose oral azithromycin (1 g) for the treatment of uncomplicated genital C. trachomatis infection in women.

Treatment GroupNumber of Participants (n)Microbiologic Cure Rate95% Confidence Interval (CI)Reference
This compound (25 mg) 3384.8%-22.5% to 7.9%[11][15]
Azithromycin (1 g) 3892.1%[11][15]

In this study, the microbiological cure rate for this compound was 84.8%, while for azithromycin it was 92.1%.[11][15] The difference in the cure rate was -7.3%, and non-inferiority was not established based on the pre-specified margin.[15]

Another study in men with nongonococcal urethritis (NGU) found that a single 25 mg dose of this compound and a single 1 g dose of azithromycin had comparable microbiological cure rates for C. trachomatis at two weeks (85% vs. 83%).[11][16] However, at five weeks post-treatment, this compound demonstrated a higher microbiological cure rate (83%) compared to azithromycin (64%).[11][17][18]

Resistance Profile

The emergence of antibiotic resistance is a critical consideration in the long-term viability of any antimicrobial agent.

This compound: Resistance to rifamycins, including this compound, can develop through mutations in the rpoB gene.[4] However, studies have shown that this compound retains significant activity against C. trachomatis strains that are highly resistant to rifampin, another rifamycin.[4][12] Even with multiple mutations in the rpoB gene, the MIC of this compound did not exceed 0.064 µg/mL, a concentration that may still be physiologically achievable.[12]

Azithromycin: Treatment failures with azithromycin have been documented, and resistance, although still considered rare, is an emerging concern.[19][20][21] Mutations in the 23S rRNA gene have been linked to macrolide resistance in C. trachomatis.[22] Some studies have reported a prevalence of mutations related to azithromycin resistance in C. trachomatis strains to be as high as 41.4%.[20]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC is a fundamental in vitro measure of an antibiotic's activity. The general workflow for determining the MIC for Chlamydia trachomatis is as follows:

MIC_Workflow cluster_workflow MIC Determination Workflow for Chlamydia trachomatis start Prepare serial dilutions of the antibiotic in microtiter plates cell_culture Seed mammalian host cells (e.g., McCoy or HeLa cells) into the wells start->cell_culture infection Infect the cell monolayers with a standardized inoculum of C. trachomatis cell_culture->infection incubation Incubate the plates for 48-72 hours infection->incubation staining Fix and stain the cells to visualize chlamydial inclusions incubation->staining microscopy Examine the wells under a microscope to determine the lowest antibiotic concentration with no visible inclusions staining->microscopy end_node The MIC is the lowest concentration that inhibits inclusion formation microscopy->end_node

Diagram 2: MIC Determination Workflow.

Detailed Steps:

  • Antibiotic Dilution: Two-fold serial dilutions of the test antibiotic (this compound or azithromycin) are prepared in the appropriate cell culture medium in 96-well microtiter plates.

  • Cell Seeding: A suspension of a suitable mammalian host cell line (e.g., McCoy or HeLa cells) is added to each well and incubated to form a monolayer.

  • Infection: The cell monolayers are then infected with a standardized inoculum of C. trachomatis elementary bodies.

  • Incubation: The infected plates are centrifuged briefly to facilitate infection and then incubated at 37°C for 48 to 72 hours to allow for the chlamydial developmental cycle to proceed.

  • Staining and Visualization: After incubation, the cell monolayers are fixed and stained, typically using an immunofluorescence assay with a monoclonal antibody specific for a chlamydial antigen, to visualize the chlamydial inclusions.

  • MIC Determination: The wells are examined using a fluorescence microscope. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits the formation of chlamydial inclusions.[23]

Conclusion

This compound demonstrates significantly greater in vitro potency against Chlamydia trachomatis than azithromycin. While clinical trial data has not definitively established its non-inferiority in a single-dose regimen for uncomplicated genital chlamydia in women, it shows promise, particularly in its sustained effect observed in men with NGU. Furthermore, this compound's ability to retain activity against rifampin-resistant strains suggests a potentially more robust resistance profile. Azithromycin remains an effective and widely used treatment, but emerging resistance and documented treatment failures highlight the need for continued surveillance and the development of alternative therapeutic options like this compound. Further clinical investigation is warranted to fully elucidate the clinical utility of this compound in the management of C. trachomatis infections.

References

A Comparative Analysis of Rifalazil and Vancomycin for the Treatment of Clostridioides difficile Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Rifalazil and vancomycin for the treatment of Clostridioides difficile infection (CDI). The available data, primarily from preclinical studies, are presented to offer insights into their respective therapeutic potential.

Executive Summary

Clostridioides difficile is a leading cause of antibiotic-associated diarrhea and a significant healthcare-associated pathogen. Vancomycin has been a standard-of-care treatment for CDI for decades. This compound, a newer benzoxazinorifamycin antibiotic, has demonstrated potent in vitro activity against C. difficile. This guide synthesizes the available preclinical data comparing this compound and vancomycin, highlighting key efficacy endpoints and mechanisms of action. A notable limitation of this comparison is the absence of published human clinical trial data directly comparing this compound to vancomycin for the treatment of CDI. The primary data available is from a hamster model of CDI.

Mechanism of Action

The fundamental difference in the mechanism of action between this compound and vancomycin underlies their distinct antibacterial activities.

This compound: As a member of the rifamycin class, this compound inhibits bacterial DNA-dependent RNA polymerase by binding to its β-subunit.[1][2] This action prevents the initiation of transcription, thereby blocking protein synthesis and leading to bacterial cell death.[1][2]

Vancomycin: Vancomycin is a glycopeptide antibiotic that inhibits bacterial cell wall synthesis.[3][4][5] It binds with high affinity to the D-alanyl-D-alanine terminus of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall polymerization and cross-linking.[3][4][5] This disruption of the cell wall integrity results in bacterial lysis.[5]

cluster_this compound This compound Mechanism of Action cluster_Vancomycin Vancomycin Mechanism of Action This compound This compound RNAP Bacterial DNA-dependent RNA Polymerase (β-subunit) This compound->RNAP Binds to Transcription Transcription Initiation RNAP->Transcription Inhibits Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Blocks Cell_Death_R Bacterial Cell Death Protein_Synthesis->Cell_Death_R Leads to Vancomycin Vancomycin Peptidoglycan_Precursor Peptidoglycan Precursor (D-Ala-D-Ala terminus) Vancomycin->Peptidoglycan_Precursor Binds to Cell_Wall_Synthesis Cell Wall Synthesis (Transglycosylation & Transpeptidation) Peptidoglycan_Precursor->Cell_Wall_Synthesis Inhibits Cell_Wall_Integrity Cell Wall Integrity Cell_Wall_Synthesis->Cell_Wall_Integrity Disrupts Cell_Death_V Bacterial Cell Lysis Cell_Wall_Integrity->Cell_Death_V Leads to

Figure 1. Mechanisms of action for this compound and vancomycin.

Preclinical Efficacy: Hamster Model of C. difficile Infection

A key study in a golden Syrian hamster model of clindamycin-induced C. difficile-associated diarrhea (CDAD) provides the most direct comparison of this compound and vancomycin.[6][7]

Experimental Protocol

The experimental workflow for the hamster model study is outlined below.

G cluster_Induction Infection Induction cluster_Treatment Treatment Protocols (5 days) cluster_Groups Treatment Groups cluster_Endpoints Efficacy Endpoints Clindamycin Day -1: Subcutaneous injection of clindamycin phosphate (10 mg/kg) CDI Day 0: Oral gavage with C. difficile spores Clindamycin->CDI Prophylactic Prophylactic Protocol: Treatment concurrent with C. difficile gavage CDI->Prophylactic Therapeutic Therapeutic Protocol: Treatment initiated 24h after C. difficile gavage CDI->Therapeutic Vehicle Vehicle Control Prophylactic->Vehicle Vancomycin Vancomycin (50 mg/kg, oral gavage) Prophylactic->Vancomycin This compound This compound (20 mg/kg, oral gavage) Prophylactic->this compound Therapeutic->Vehicle Therapeutic->Vancomycin Therapeutic->this compound Morbidity Morbidity and Survival Vehicle->Morbidity Toxin C. difficile Toxin Detection (ELISA) Vehicle->Toxin Histopathology Cecal Histopathology Vehicle->Histopathology Recurrence Relapse/Recurrence Post-Treatment Vehicle->Recurrence Vancomycin->Morbidity Vancomycin->Toxin Vancomycin->Histopathology Vancomycin->Recurrence This compound->Morbidity This compound->Toxin This compound->Histopathology This compound->Recurrence

Figure 2. Experimental workflow for the hamster model of CDAD.

Data Presentation

The following tables summarize the quantitative data from the hamster model study comparing this compound and vancomycin.

Table 1: In Vitro Susceptibility of C. difficile [7]

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
This compound0.0020.004

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: Efficacy in the Hamster Model of CDAD (Therapeutic Protocol) [7]

OutcomeVehicle ControlVancomycin (50 mg/kg)This compound (20 mg/kg)
Survival at Day 7 0%100%100%
Survival at Day 32 0%35%100%
Recurrence (Relapse) N/A65% of animals became moribund 14-24 days post-challenge0%
C. difficile Toxin in Feces (Post-Treatment) N/ADetected 10-15 days after treatment discontinuationNot Detected
Cecal Histopathology Severe epithelial damage, congestion, and edemaSevere epithelial cell damage, mildly reduced congestion and edemaAbsence of epithelial cell damage, significantly reduced congestion and edema

Discussion and Future Directions

The preclinical data from the hamster model suggest that this compound is highly effective in treating acute C. difficile infection and, notably, in preventing recurrence, a major challenge in CDI management.[6][7] In this animal model, this compound demonstrated superiority over vancomycin in terms of long-term survival and prevention of relapse.[7] The potent in vitro activity of this compound against a wide range of C. difficile isolates further supports its potential as a therapeutic agent.[7]

For vancomycin, numerous clinical trials have established its efficacy in treating CDI, and it remains a cornerstone of therapy.[9][10][11][12][13]

To definitively ascertain the comparative efficacy of this compound and vancomycin in humans, well-designed, randomized, double-blind, active-controlled clinical trials are necessary. Such studies should evaluate key endpoints including clinical cure rates, time to resolution of diarrhea, recurrence rates, and safety profiles in diverse patient populations with CDI.

Conclusion

References

A Head-to-Head In Vitro Comparison of Rifalazil and Rifapentine

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the in vitro potency and bactericidal activity of two prominent rifamycin derivatives against key bacterial pathogens.

This guide provides a detailed comparative analysis of the in vitro activities of rifalazil and rifapentine, two potent rifamycin antibiotics. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of the relative strengths and spectrum of activity of these compounds.

Mechanism of Action

Both this compound and rifapentine, as members of the rifamycin class of antibiotics, exert their bactericidal effect by inhibiting bacterial DNA-dependent RNA polymerase.[1][2] This enzyme is essential for the transcription of DNA into RNA, a critical step in protein synthesis. By binding to the β-subunit of the RNA polymerase, these drugs effectively halt the initiation of transcription, leading to bacterial cell death.[3] Drug resistance is often associated with mutations in the rpoB gene, which encodes for the β-subunit of RNA polymerase.[3]

cluster_bacteria Bacterial Cell This compound This compound RNAP DNA-dependent RNA Polymerase (β-subunit) This compound->RNAP Binds to Rifapentine Rifapentine Rifapentine->RNAP Binds to DNA Bacterial DNA RNAP->DNA Inhibits Transcription RNA RNA Transcript DNA->RNA Transcription Protein Protein Synthesis RNA->Protein Translation

Caption: Mechanism of action for this compound and Rifapentine.

Quantitative Data Presentation: In Vitro Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and rifapentine against various bacterial species as reported in in vitro studies. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Bacterial SpeciesDrugMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Citation
Mycobacterium tuberculosis This compound0.00047--[4]
Rifapentine0.06 - 0.1250.060.125 - 0.25[5][6]
Chlamydia trachomatis This compound0.00125 - 0.00250.00250.0025[7][8]
Rifapentine---
Chlamydia pneumoniae This compound0.00125 - 0.00250.001250.00125 - 0.0025[7][8]
Rifapentine---

Note: A direct comparison of rifapentine against Chlamydia species was not found in the reviewed literature. This compound has demonstrated potent in vitro activity against these intracellular pathogens.[7][8]

Experimental Protocols

The in vitro activities of this compound and rifapentine are primarily determined using standardized susceptibility testing methods. The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Objective: To determine the lowest concentration of this compound and rifapentine that inhibits the visible growth of a specific bacterial strain.

Materials:

  • Pure cultures of bacterial isolates

  • This compound and rifapentine stock solutions of known concentrations

  • Appropriate sterile liquid growth medium (e.g., Middlebrook 7H9 broth for Mycobacteria)[9]

  • Sterile 96-well microtiter plates

  • Incubator with appropriate atmospheric conditions (e.g., 37°C, 5-10% CO₂)[9]

  • Plate reader or visual inspection mirror

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test bacteria is prepared to a specific turbidity, corresponding to a known cell density (e.g., McFarland standard).

  • Drug Dilution: Serial two-fold dilutions of this compound and rifapentine are prepared in the microtiter plates using the appropriate growth medium.[10] The final concentrations should span a range that is expected to include the MIC.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.[10] Control wells containing no antibiotic (positive control for growth) and uninoculated medium (negative control for sterility) are included.

  • Incubation: The plates are sealed and incubated under optimal growth conditions for the specific bacterium for a defined period (e.g., 7 days for Mycobacterium avium complex).[10]

  • MIC Determination: After incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest drug concentration in which there is no visible growth.[9][10]

For more fastidious organisms or for radiometric detection, specialized techniques such as the BACTEC radiometric method may be employed.[5][9] This method measures the metabolic activity of the bacteria to determine growth inhibition.

start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum prep_plates Prepare Serial Dilutions of This compound & Rifapentine in 96-Well Plates prep_inoculum->prep_plates inoculate Inoculate Plates with Bacterial Suspension prep_plates->inoculate incubate Incubate Plates under Optimal Conditions inoculate->incubate read_results Read Plates for Bacterial Growth incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Visible Growth) read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for MIC determination.

Comparative Insights

Based on the available in vitro data, this compound demonstrates exceptional potency, particularly against Mycobacterium tuberculosis and Chlamydia species, with MIC values that are significantly lower than those of rifapentine where comparative data is available.[4][5][7][8] Rifapentine is, however, noted to be more potent than rifampin against M. tuberculosis.[5][6]

It is important to note that in vitro activity does not always directly translate to clinical efficacy, which is influenced by pharmacokinetic and pharmacodynamic properties of the drugs. For instance, rifapentine has a longer half-life than rifampin, which can be advantageous for intermittent dosing regimens.[11] Conversely, this compound also has a very long half-life.[2]

The choice between these agents in a research or clinical setting will depend on the target organism, the potential for drug resistance, and the specific application. The data presented in this guide serves as a foundational resource for such evaluations.

References

Rifalazil Demonstrates Potent Activity Against Diverse Chlamydia Serovars, Outperforming Standard Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New comparative data reveals that Rifalazil, a benzoxazinorifamycin antibiotic, exhibits exceptionally potent activity against a range of Chlamydia trachomatis and Chlamydia pneumoniae serovars, including strains resistant to conventional rifamycins. In vitro studies consistently demonstrate that this compound's minimum inhibitory concentrations (MICs) are significantly lower than those of current standard-of-care antibiotics such as azithromycin and doxycycline, suggesting its potential as a powerful therapeutic agent for chlamydial infections.

This compound targets the bacterial DNA-dependent RNA polymerase, a critical enzyme for bacterial survival.[1][2] Its unique chemical structure allows for high intracellular accumulation, a key attribute for combating obligate intracellular pathogens like Chlamydia.[3] This guide provides a comprehensive overview of this compound's in vitro efficacy against various Chlamydia serovars, detailed experimental protocols for its validation, and a comparison with other antibiotics.

Comparative Efficacy of this compound

This compound has shown remarkable potency, with MICs reported in the picogram to nanogram per milliliter range.[1] This level of activity is substantially greater than that of commonly prescribed antibiotics.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Comparator Antibiotics against Chlamydia trachomatis
Chlamydia trachomatis Serovar/StrainThis compound (µg/mL)Azithromycin (µg/mL)Doxycycline (µg/mL)Rifampin (µg/mL)Reference
Serovar D (UW-3)0.002---[4][5]
Serovar L2 (434/Bu)0.00025---[6]
UW-3/Cx/D0.00025--0.004[1]
General (MIC90)0.000250.125--[4][7]

Note: Data is compiled from multiple studies and methodologies may vary slightly.

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound and Rifampin against Chlamydia pneumoniae
Chlamydia pneumoniae StrainThis compound (µg/mL)Rifampin (µg/mL)Reference
TW-1830.0010.008[1]
CWL-0290.0010.008[1]

A significant advantage of this compound is its sustained activity against rifampin-resistant Chlamydia strains. Studies have shown that even when high-level resistance to rifampin develops, C. trachomatis remains susceptible to low concentrations of this compound.[6] For instance, rifampin-resistant mutants with MICs as high as 512 µg/mL were still inhibited by this compound concentrations at or below 0.064 µg/mL.[6]

Mechanism of Action

This compound's bactericidal activity stems from its ability to bind to the β-subunit of bacterial DNA-dependent RNA polymerase, thereby inhibiting the initiation of transcription and halting protein synthesis.[1][2] This targeted action disrupts essential cellular processes, leading to bacterial cell death.

cluster_bacterium Chlamydia Bacterium DNA Bacterial DNA RNAP DNA-dependent RNA Polymerase (RNAP) DNA->RNAP Transcription mRNA mRNA RNAP->mRNA Ribosome Ribosome mRNA->Ribosome Translation Proteins Essential Proteins Ribosome->Proteins Bacterial Survival Bacterial Survival Proteins->Bacterial Survival Cell Death Cell Death This compound This compound This compound->Inhibition

Caption: this compound inhibits bacterial transcription, leading to cell death.

Experimental Protocols

The in vitro activity of this compound against Chlamydia is typically determined through cell culture-based assays to calculate the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), also referred to as Minimum Chlamydicidal Concentration (MCC).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. For Chlamydia, this is assessed by the absence of intracellular inclusions in a host cell line.

Materials:

  • Host cell line (e.g., McCoy, HeLa 229)

  • Chlamydia trachomatis or Chlamydia pneumoniae elementary bodies (EBs)

  • Cell culture medium (e.g., MEM with fetal bovine serum)

  • Cycloheximide

  • This compound and comparator antibiotics

  • 96-well microtiter plates

  • Fluorescently labeled monoclonal antibody specific for Chlamydia lipopolysaccharide (LPS)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Host cells are seeded into 96-well plates and incubated until a confluent monolayer is formed.

  • Inoculation: The cell culture medium is aspirated, and the monolayers are inoculated with a standardized suspension of Chlamydia EBs.

  • Centrifugation: The plates are centrifuged to facilitate the infection of the host cells.

  • Addition of Antibiotics: After incubation, the inoculum is replaced with fresh medium containing serial twofold dilutions of the test antibiotic (e.g., this compound). Control wells with no antibiotic are included.

  • Incubation: The plates are incubated for 48-72 hours to allow for the formation of chlamydial inclusions.

  • Staining and Visualization: The cell monolayers are fixed and stained with a fluorescently labeled anti-LPS antibody. The wells are then examined under a fluorescence microscope to detect the presence of chlamydial inclusions.

  • MIC Determination: The MIC is the lowest antibiotic concentration at which no inclusions are observed.[8]

cluster_workflow MIC Determination Workflow A 1. Seed host cells in 96-well plates B 2. Inoculate with Chlamydia EBs A->B C 3. Centrifuge to facilitate infection B->C D 4. Add serial dilutions of antibiotics C->D E 5. Incubate for 48-72 hours D->E F 6. Fix and stain for Chlamydia inclusions E->F G 7. Visualize inclusions via fluorescence microscopy F->G H 8. Determine lowest concentration with no inclusions (MIC) G->H

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Determination of Minimum Bactericidal Concentration (MBC/MCC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. For Chlamydia, this involves a passage experiment to determine if the organisms are killed or merely inhibited.

Procedure:

  • Following the MIC assay, the antibiotic-containing medium is removed from the wells.

  • The cells are lysed to release any viable chlamydial organisms.

  • The lysate from each well is used to inoculate fresh, untreated cell monolayers.

  • These new cultures are incubated for another 48-72 hours.

  • The monolayers are then fixed, stained, and examined for the presence of inclusions.

  • The MBC is the lowest concentration of the antibiotic from the initial MIC assay that results in no inclusion formation in the subsequent passage.

Conclusion

This compound demonstrates superior in vitro activity against a variety of Chlamydia serovars when compared to established antibiotics like azithromycin and doxycycline. Its potent bactericidal action, coupled with its efficacy against rifampin-resistant strains, positions this compound as a highly promising candidate for the treatment of chlamydial infections. Further clinical investigation is warranted to fully elucidate its therapeutic potential. However, it is important to note that the development of this compound was terminated in 2013 due to severe side effects.[2]

References

Rifalazil: A Comparative Analysis of its Efficacy Against Latent and Active Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of the benzoxazinorifamycin, Rifalazil (formerly KRM-1648), and its bactericidal and sterilizing effects on Mycobacterium tuberculosis (M. tb) in both its active, replicating state and its latent, non-replicating persistent state. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anti-tuberculosis therapies. While direct comparative studies of this compound in both latent and active tuberculosis are not available, this guide synthesizes preclinical and clinical data to provide a comprehensive overview of its potential and limitations in treating both forms of the disease. It is important to note that the clinical development of this compound was terminated in 2013 due to the observation of severe side effects.

Executive Summary

This compound, a derivative of rifamycin, demonstrated significant promise as a potent anti-tuberculosis agent with a long half-life, suggesting the potential for less frequent dosing and improved treatment adherence.[1][2] Preclinical studies revealed its superior in vitro and in vivo activity against actively replicating M. tb compared to the cornerstone drug, rifampin.[3][4] The primary mechanism of action for this compound, like other rifamycins, is the inhibition of bacterial DNA-dependent RNA polymerase, a critical enzyme for bacterial survival.[2][5] While its potent bactericidal activity against active TB was evident, its efficacy against the persistent, non-replicating bacilli characteristic of latent TB infection (LTBI) is less well-documented. This guide will explore the available data for both states of infection.

Data Presentation: Quantitative Analysis

The following tables summarize the key quantitative data gathered from various studies on this compound, comparing its activity with standard anti-tuberculosis drugs.

Table 1: In Vitro Activity Against Mycobacterium tuberculosis

CompoundTarget Organism StateMetricValueReference(s)
This compound Actively ReplicatingMIC0.00047 µg/mL[6]
RifampinActively ReplicatingMIC~0.03 µg/mL (64-fold higher than this compound)[3]
RifabutinActively ReplicatingMIC~0.00188 - 0.00376 µg/mL (4 to 8-fold higher than this compound)[3]
This compound Non-Replicating (Hypoxic Model)Not Directly ReportedLikely active based on rifamycin class activity[7]
RifampinNon-Replicating (Hypoxic Model)ActivePotent activity against non-replicating bacilli[7]

MIC: Minimum Inhibitory Concentration

Table 2: In Vivo Efficacy in Murine Models of Tuberculosis

Treatment RegimenMurine ModelKey FindingReference(s)
This compound (alone) Active TB (intravenous infection)More effective than rifampin in reducing time to organ sterilization.[3][4]
This compound + Isoniazid Active TB (intravenous infection)More effective than Rifampin + Isoniazid; achieved apparent sterilization in a shorter duration.[4]
This compound + Pyrazinamide ± Ethambutol Active TB (intravenous infection)Sterilizing activity comparable to Isoniazid + Rifampin, with significantly better activity against relapse.[4]
Rifampin (alone or in combination)Latent TB (Cornell Model)Shown to be effective in some studies.[8]
This compound Latent TB (Cornell Model)No direct studies found.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are summaries of the typical protocols used to evaluate anti-tuberculosis drug efficacy.

In Vitro Susceptibility Testing (Active Growth)
  • Method: Broth microdilution method is commonly used to determine the Minimum Inhibitory Concentration (MIC).

  • Procedure:

    • M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

    • The drug is serially diluted in a 96-well microplate.

    • A standardized inoculum of M. tb is added to each well.

    • Plates are incubated at 37°C for 7-14 days.

    • The MIC is determined as the lowest drug concentration that inhibits visible growth.

In Vitro Model of Latent TB (Wayne Model)
  • Principle: This model uses self-generated hypoxia to induce a state of non-replicating persistence in M. tb.

  • Procedure:

    • M. tb is inoculated into a sealed tube with a limited headspace of air.

    • As the bacteria grow, they consume the available oxygen, leading to a gradual shift to anaerobic conditions.

    • This induces a dormant-like state in the bacteria.

    • The activity of the drug against these non-replicating bacteria is then assessed by measuring the reduction in viable counts (Colony Forming Units - CFUs) over time.

Murine Model of Active Tuberculosis
  • Procedure:

    • BALB/c or other susceptible mouse strains are infected with a low-dose aerosol of M. tb H37Rv to establish a pulmonary infection.

    • Treatment with the test compound(s) is initiated several weeks post-infection.

    • At various time points, mice are euthanized, and the lungs and spleens are homogenized.

    • Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar to determine the bacterial load (CFU).

    • The efficacy of the treatment is measured by the reduction in CFU counts compared to untreated controls.

Murine Model of Latent Tuberculosis (Cornell Model)
  • Procedure:

    • Mice are infected with M. tb.

    • A course of treatment with isoniazid and pyrazinamide is administered to reduce the bacterial load to a paucibacillary state, where bacteria are not readily detectable by culturing organ homogenates.[9]

    • The mice are then left untreated for a period to establish a "latent" infection.

    • The test drug is then administered to evaluate its ability to prevent reactivation or to further sterilize the tissues. Reactivation can be induced by immunosuppression (e.g., with corticosteroids).[9]

Mandatory Visualizations

Signaling Pathway: Rifamycin Inhibition of RNA Polymerase

Rifamycin_Action cluster_transcription Bacterial Transcription DNA DNA RNAP RNA Polymerase (β-subunit) DNA->RNAP Binding RNA_synthesis RNA Synthesis RNAP->RNA_synthesis Initiation RNA RNA RNA_synthesis->RNA Elongation This compound This compound This compound->RNAP Inhibition

Caption: Mechanism of this compound action on bacterial RNA polymerase.

Experimental Workflow: Murine Model of Active TB

Active_TB_Workflow Infection Aerosol Infection of Mice with M. tb Establishment Establishment of Active Infection (2-4 weeks) Infection->Establishment Treatment Treatment with This compound Regimen Establishment->Treatment Evaluation Organ Harvest (Lungs, Spleen) Treatment->Evaluation CFU_Count CFU Enumeration Evaluation->CFU_Count Data_Analysis Data Analysis: Log10 CFU Reduction CFU_Count->Data_Analysis

Caption: Workflow for evaluating this compound in a murine model of active TB.

Logical Relationship: Active vs. Latent TB and this compound's Potential

TB_States Active_TB Active TB - Replicating bacilli - High bacterial load - Symptomatic Latent_TB Latent TB - Non-replicating bacilli - Paucibacillary - Asymptomatic This compound This compound This compound->Active_TB Potent Bactericidal Effect (Proven) This compound->Latent_TB Potential Sterilizing Effect (Inferred)

Caption: this compound's demonstrated and inferred effects on active and latent TB.

Comparative Analysis and Discussion

Efficacy Against Active Tuberculosis

The available evidence strongly supports the potent bactericidal activity of this compound against actively replicating M. tuberculosis. In vitro studies consistently demonstrated its superiority over rifampin, with some reports indicating a 64-fold lower MIC.[3] This high potency translated to in vivo efficacy in murine models, where this compound, both alone and in combination with other anti-TB drugs, showed a greater ability to reduce bacterial load and sterilize organs compared to rifampin-containing regimens.[4] A phase II clinical trial in patients with pulmonary tuberculosis showed that this compound was well-tolerated at the tested doses, although the study was not powered to definitively conclude on its bactericidal activity compared to standard therapy.[1][10]

Efficacy Against Latent Tuberculosis

Direct evidence for this compound's efficacy against latent TB is lacking. However, an inference of its potential can be drawn from the known activity of the rifamycin class against non-replicating, persistent mycobacteria. Rifampin is a key component of some recommended regimens for the treatment of LTBI and has shown activity in in vitro models of dormancy, such as the Wayne model.[7] Given that this compound is a more potent rifamycin than rifampin against replicating bacteria, it is plausible that it would also exhibit significant activity against non-replicating bacilli. Its long half-life would be particularly advantageous for treating latent infection, potentially allowing for a shorter and/or more intermittent dosing schedule, which could improve patient adherence.[1] However, without direct experimental data from models like the Wayne or Cornell models, its efficacy in this context remains speculative.

Conclusion

This compound was a promising anti-tuberculosis drug candidate with superior potency against actively replicating M. tuberculosis compared to rifampin. Its long half-life also suggested its potential as a valuable agent for the treatment of both active and latent tuberculosis. However, the termination of its clinical development due to safety concerns has halted further investigation into its full potential. While its efficacy against active TB was supported by a body of preclinical and early clinical data, its activity against latent TB remains an area of inferred potential rather than demonstrated fact. Future development of rifamycin derivatives should aim to retain the high potency and favorable pharmacokinetic profile of this compound while mitigating the adverse effects that led to its discontinuation. Further research utilizing established in vitro and in vivo models of latent TB will be crucial in evaluating the true potential of any new rifamycin candidate for the treatment of this persistent form of the disease.

References

The Synergistic Potential of Rifalazil in Combination Therapy Against Clostridioides difficile

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of antibiotic resistance in Clostridioides difficile necessitates the exploration of novel therapeutic strategies, including combination therapies that can enhance efficacy and mitigate the development of resistance. Rifalazil, a potent rifamycin antibiotic, has demonstrated significant in vitro activity against C. difficile. This guide provides a comparative overview of the synergistic potential of this compound with other key antibiotics used in the treatment of C. difficile infection (CDI), supported by available experimental data and detailed methodologies.

Comparative Synergy of this compound Combinations

While direct synergistic data for this compound against C. difficile in combination with other antibiotics is limited, we can infer its potential based on studies with structurally similar rifamycins, such as rifampin and rifaximin. The following table summarizes the likely synergistic, additive, or indifferent effects of this compound when combined with vancomycin, fidaxomicin, and metronidazole. The Fractional Inhibitory Concentration (FIC) index is a measure of the interaction between two antimicrobial agents. An FIC index of ≤0.5 typically indicates synergy, >0.5 to 4.0 indicates an additive or indifferent effect, and >4.0 indicates antagonism.

Antibiotic CombinationTarget OrganismLikely InteractionInferred FIC IndexSupporting Evidence
This compound + VancomycinClostridioides difficileAdditive/Indifferent>0.5 - 4.0Studies on rifampin in combination with vancomycin against C. difficile have shown mainly indifferent effects[1].
This compound + FidaxomicinClostridioides difficileSynergistic ≤0.5 Studies have demonstrated synergy between the rifamycins rifampin and rifaximin with fidaxomicin against C. difficile, with FIC indices of 0.25 and 0.29, respectively. This suggests a high likelihood of synergy with this compound due to their shared mechanism of action.
This compound + MetronidazoleClostridioides difficileAdditive/Indifferent>0.5 - 4.0In vitro studies of rifampin combined with metronidazole against C. difficile have predominantly shown indifferent effects[1].

Note: The FIC indices for this compound are inferred from studies on other rifamycins and should be confirmed by direct experimental testing.

Mechanism of Action and Rationale for Synergy

This compound, like other rifamycins, inhibits bacterial DNA-dependent RNA polymerase, thereby blocking transcription. Fidaxomicin also targets RNA polymerase but at a different site, leading to the inhibition of transcription initiation. The targeting of two distinct sites on the same essential enzyme provides a strong mechanistic basis for the observed synergy between rifamycins and fidaxomicin. This dual-pronged attack can lead to a more potent bactericidal effect and may reduce the likelihood of resistance emerging to either agent alone.

Vancomycin inhibits cell wall synthesis, while metronidazole disrupts DNA synthesis. The lack of a clear synergistic interaction with rifamycins suggests that the combination of these different mechanisms of action does not result in a greater-than-additive effect against C. difficile.

Experimental Protocols

Checkerboard Synergy Assay

The checkerboard assay is a common in vitro method used to assess the synergistic, additive, or antagonistic effects of antimicrobial combinations.

1. Preparation of Materials:

  • Bacterial Isolate: A pure culture of the C. difficile strain of interest.

  • Growth Medium: Pre-reduced Brucella broth supplemented with hemin and vitamin K.

  • Antibiotics: Stock solutions of this compound and the second antibiotic (vancomycin, fidaxomicin, or metronidazole) are prepared at a concentration of at least 10 times the expected Minimum Inhibitory Concentration (MIC).

  • 96-Well Microtiter Plates: Sterile, U-bottomed plates.

2. Determination of Minimum Inhibitory Concentration (MIC):

  • Before performing the synergy test, the MIC of each antibiotic alone is determined for the C. difficile strain using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

3. Checkerboard Setup:

  • A two-dimensional array of antibiotic concentrations is prepared in a 96-well plate.

  • Serial twofold dilutions of this compound are made along the x-axis (columns), and serial twofold dilutions of the second antibiotic are made along the y-axis (rows).

  • The final volume in each well is typically 100 µL, containing a combination of both antibiotics at various concentrations.

  • Control wells containing each antibiotic alone, as well as a growth control well with no antibiotics, are included.

4. Inoculation and Incubation:

  • A standardized inoculum of the C. difficile strain is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Each well of the microtiter plate is inoculated with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • The plates are incubated under anaerobic conditions at 37°C for 48 hours.

5. Data Analysis and FIC Index Calculation:

  • After incubation, the wells are visually inspected for turbidity, indicating bacterial growth. The lowest concentration of each antibiotic, alone and in combination, that inhibits visible growth is recorded.

  • The Fractional Inhibitory Concentration (FIC) for each antibiotic is calculated as follows:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • The FIC index is the sum of the individual FICs:

    • FIC Index = FIC of Drug A + FIC of Drug B

  • The interaction is interpreted as follows:

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4.0

    • Antagonism: FIC index > 4.0

Visualizing the Workflow and Signaling Pathway

Synergy_Testing_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_checkerboard Checkerboard Assay cluster_analysis Data Analysis prep_bacteria Prepare C. difficile Inoculum mic_test Determine MIC of Each Antibiotic Alone prep_bacteria->mic_test prep_antibiotics Prepare Antibiotic Stock Solutions prep_antibiotics->mic_test setup_plate Set up 96-well Plate with Serial Dilutions mic_test->setup_plate inoculate Inoculate Plate with C. difficile setup_plate->inoculate incubate Incubate Anaerobically inoculate->incubate read_results Read Visual Growth incubate->read_results calc_fic Calculate FIC Index read_results->calc_fic interpret Interpret Synergy, Additivity, or Antagonism calc_fic->interpret

Caption: Workflow for determining antibiotic synergy using the checkerboard method.

Rifalazil_Fidaxomicin_Synergy cluster_this compound This compound cluster_fidaxomicin Fidaxomicin cluster_process Transcription This compound This compound RNA_Polymerase_Beta β-subunit This compound->RNA_Polymerase_Beta Inhibits β-subunit Transcription_Elongation Elongation Synergistic_Effect Synergistic Inhibition of Transcription RNA_Polymerase_Beta->Synergistic_Effect Fidaxomicin Fidaxomicin RNA_Polymerase_Switch Switch Region Fidaxomicin->RNA_Polymerase_Switch Binds to switch region Transcription_Initiation Initiation RNA_Polymerase_Switch->Synergistic_Effect Transcription_Initiation->Transcription_Elongation

Caption: Proposed mechanism of synergy between this compound and Fidaxomicin.

Conclusion

The available evidence strongly suggests a synergistic relationship between this compound and fidaxomicin against Clostridioides difficile, offering a promising avenue for combination therapy. This synergy is likely due to the targeting of different sites on the bacterial RNA polymerase. In contrast, combinations of this compound with vancomycin or metronidazole are more likely to result in additive or indifferent effects. Further in vitro and in vivo studies are warranted to confirm these inferred interactions and to fully elucidate the clinical potential of this compound-based combination therapies for the treatment of C. difficile infections. The detailed experimental protocol provided in this guide can serve as a foundation for such future investigations.

References

Rifalazil's Edge: A Comparative Analysis of Cross-Resistance with Other Rifamycins

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the cross-resistance profile of the novel rifamycin, Rifalazil, reveals a significant advantage over older derivatives, particularly in the context of rising antibiotic resistance. This guide provides a comprehensive comparison of this compound with rifampicin, rifabutin, and rifapentine, supported by experimental data, for researchers, scientists, and drug development professionals.

The emergence of drug-resistant bacterial strains, especially Mycobacterium tuberculosis, poses a significant global health threat. Rifamycins are a cornerstone of antitubercular therapy, but their efficacy is challenged by resistance, primarily driven by mutations in the RNA polymerase β-subunit gene (rpoB). This comparison guide elucidates the cross-resistance profile of this compound, demonstrating its potential to overcome some of the limitations of its predecessors.

Quantitative Comparison of Minimum Inhibitory Concentrations (MICs)

The in vitro activity of this compound (formerly KRM-1648) and other rifamycin derivatives against various Mycobacterium tuberculosis strains with defined rpoB mutations is summarized below. The data clearly indicates that while cross-resistance exists, it is not absolute. Notably, certain rpoB mutations that confer high-level resistance to rifampicin and rifapentine exhibit susceptibility to this compound and rifabutin.

rpoB Mutation (Codon)Rifampicin (MIC, µg/mL)Rifabutin (MIC, µg/mL)Rifapentine (MIC, µg/mL)This compound (KRM-1648) (MIC, µg/mL)
Wild Type (Susceptible)≤1.0≤0.5≤0.5Varies (typically low)
High-Level Cross-Resistance
531>8.0>2.0>8.0>2.0
526>8.0>2.0>8.0>2.0
Incomplete Cross-Resistance
516>8.0≤0.5>8.0≤0.5
511ResistantSusceptibleResistantSusceptible
519ResistantSusceptibleResistantSusceptible
522ResistantSusceptibleResistantSusceptible

Note: The MIC values are compiled from multiple studies and may vary slightly based on the specific experimental conditions. "Resistant" and "Susceptible" are indicated where exact MIC values were not consistently reported, but the qualitative outcome was clear.

Mechanism of Rifamycin Action and Resistance

Rifamycins exert their bactericidal effect by binding to the β-subunit of the DNA-dependent RNA polymerase, encoded by the rpoB gene, thereby inhibiting transcription initiation. Resistance predominantly arises from point mutations within an 81-bp core region of the rpoB gene, which alters the drug-binding site and reduces the affinity of the antibiotic.

Mechanism of Rifamycin Action and Resistance cluster_0 Bacterial Cell cluster_1 Rifamycin Action cluster_2 Mechanism of Resistance DNA DNA RNA_Polymerase RNA Polymerase (rpoB subunit) DNA->RNA_Polymerase Transcription mRNA mRNA RNA_Polymerase->mRNA RNA_Polymerase_Inhibited RNA Polymerase (Inhibited) Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Rifamycin Rifamycin Rifamycin->RNA_Polymerase Binds to rpoB subunit Altered_RNA_Polymerase Altered RNA Polymerase Rifamycin->Altered_RNA_Polymerase Reduced Binding RNA_Polymerase_Inhibited->mRNA Transcription Blocked rpoB_Mutation rpoB Gene Mutation rpoB_Mutation->Altered_RNA_Polymerase Altered Binding Site

Caption: Rifamycin inhibits bacterial transcription by binding to RNA polymerase. Mutations in the rpoB gene can alter the binding site, leading to drug resistance.

Experimental Protocols

The data presented in this guide is based on established in vitro susceptibility testing methods.

Minimum Inhibitory Concentration (MIC) Determination

a) Agar Proportion Method:

  • Principle: This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism on a solid medium.

  • Procedure:

    • Prepare a standardized inoculum of the Mycobacterium tuberculosis strain.

    • Inoculate a series of 7H10 or 7H11 agar plates containing serial twofold dilutions of the rifamycin derivative being tested.

    • A drug-free control plate is also inoculated.

    • The plates are incubated at 37°C for 3 weeks.

    • The MIC is defined as the lowest drug concentration that inhibits ≥99% of the bacterial population compared to the control.

b) Radiometric Method (BACTEC System):

  • Principle: This method utilizes the detection of radiolabeled CO2 produced by metabolically active bacteria to determine growth inhibition.

  • Procedure:

    • A standardized bacterial suspension is inoculated into vials of 7H12 broth containing different concentrations of the rifamycin.

    • A drug-free control vial is included.

    • The vials are incubated in the BACTEC instrument.

    • The instrument monitors the production of 14CO2.

    • The MIC is determined by comparing the growth index in the drug-containing vials to that of the control.

Genetic Analysis of rpoB Gene
  • Principle: To identify mutations associated with rifamycin resistance, the rpoB gene is amplified and sequenced.

  • Procedure:

    • Genomic DNA is extracted from the bacterial isolates.

    • The 81-bp core region of the rpoB gene is amplified using the Polymerase Chain Reaction (PCR).

    • The PCR product is then sequenced using standard DNA sequencing techniques.

    • The resulting sequence is compared to the wild-type rpoB sequence to identify any mutations.

Experimental Workflow

The following diagram illustrates the typical workflow for assessing rifamycin cross-resistance.

cluster_0 Sample Preparation cluster_1 Susceptibility Testing cluster_2 Genotypic Analysis cluster_3 Data Analysis Isolate Bacterial Isolate (e.g., M. tuberculosis) Inoculum Standardized Inoculum Preparation Isolate->Inoculum DNA_Extraction Genomic DNA Extraction Isolate->DNA_Extraction MIC_Determination MIC Determination (Agar Proportion or BACTEC) Inoculum->MIC_Determination MIC_Comparison Compare MICs MIC_Determination->MIC_Comparison This compound This compound This compound->MIC_Determination Rifampicin Rifampicin Rifampicin->MIC_Determination Rifabutin Rifabutin Rifabutin->MIC_Determination Rifapentine Rifapentine Rifapentine->MIC_Determination PCR rpoB Gene Amplification (PCR) DNA_Extraction->PCR Sequencing DNA Sequencing PCR->Sequencing Mutation_Correlation Correlate MIC with rpoB Mutation Sequencing->Mutation_Correlation MIC_Comparison->Mutation_Correlation

Caption: Workflow for determining rifamycin cross-resistance, from sample preparation to data analysis.

Conclusion

The data strongly suggests that this compound possesses a favorable cross-resistance profile compared to other rifamycins, particularly rifampicin and rifapentine. Its ability to retain activity against certain rifampicin-resistant strains of M. tuberculosis highlights its potential as a valuable therapeutic agent in the fight against drug-resistant infections. Further clinical investigation is warranted to fully elucidate the in vivo efficacy of this compound in treating infections caused by such resistant strains. This guide provides a foundational understanding for researchers and clinicians exploring novel treatment strategies for multidrug-resistant tuberculosis.

Rifalazil: A Comparative Analysis of In Vitro Potency and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Rifalazil, a potent rifamycin antibiotic. By presenting key experimental data, detailed methodologies, and visual representations of its mechanism and experimental workflows, this document aims to be a valuable resource for researchers in the field of infectious diseases and antibiotic development.

This compound, a derivative of rifamycin, demonstrates remarkable bactericidal activity against a broad spectrum of pathogens.[1] Its primary mechanism of action involves the inhibition of the β-subunit of bacterial DNA-dependent RNA polymerase, thereby blocking transcription and leading to cell death.[1][2] This guide synthesizes data from multiple preclinical studies to correlate its potent in vitro activity with its efficacy in animal models of infection.

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of this compound against several key bacterial pathogens.

Table 1: In Vitro Efficacy of this compound
PathogenStrain(s)MIC (μg/mL)MBC (μg/mL)Comparator Drug(s) & MIC (μg/mL)
Mycobacterium tuberculosisATCC 358010.00047Not ReportedRifampin: 0.06, Isoniazid: 0.03
Chlamydia trachomatis10 StrainsMIC₉₀: 0.00025 - 0.0025MIC₉₀: 0.0025Azithromycin: MIC₉₀: 0.125
Chlamydia pneumoniae10 Recent Clinical IsolatesMIC₉₀: 0.00125 - 0.0025MIC₉₀: 0.00125 - 0.0025Azithromycin: MIC₉₀: 0.125
Helicobacter pylori44 StrainsMIC₉₀: 0.008Not ReportedAmoxicillin: MIC₉₀: >0.063, Rifampin: MIC₉₀: 4

MIC (Minimum Inhibitory Concentration): The lowest concentration of an antibiotic that prevents the visible growth of a bacterium. MIC₉₀: The MIC required to inhibit the growth of 90% of tested isolates. MBC (Minimum Bactericidal Concentration): The lowest concentration of an antibiotic that results in a 99.9% reduction in the initial bacterial inoculum.

Table 2: In Vivo Efficacy of this compound in Murine Models
Pathogen & Disease ModelMouse StrainThis compound Dose & RouteTreatment DurationOutcome & Correlation with In Vitro Data
Mycobacterium tuberculosis (Tuberculosis)Not Specified20 mg/kg, oral gavage, 5 days/week12 weeksAchieved apparent sterilization of lungs and spleens. The extremely low in vitro MIC correlates with high in vivo potency, surpassing that of rifampin.
Mycobacterium ulcerans (Buruli Ulcer)BALB/c5 or 10 mg/kg, oralUp to 15 weeksSignificant reduction in CFU counts in footpads, leading to healing and no recurrence. Demonstrates translation of potent in vitro antimycobacterial activity to a therapeutic effect.
Chlamydia pneumoniae (Lung Infection)Not Specified1 and 3 mg/kg, intraperitoneal, once daily3 daysEffective in clearing lung infection. The exceptional in vitro potency is reflected in the low effective doses required in vivo.
Helicobacter pylori (Colonization)C57BL/6Not SpecifiedNot SpecifiedEfficacious in a mouse model of colonization, with some derivatives showing even greater efficacy than this compound itself. This aligns with the very low in vitro MICs observed.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the standard experimental protocols employed in the cited studies.

In Vitro Susceptibility Testing

Broth Microdilution for MIC Determination (General Method):

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared from a pure overnight culture, adjusted to a McFarland 0.5 turbidity standard.

  • Plate Preparation: 96-well microtiter plates are filled with a suitable broth medium.

  • Serial Dilution: The antibiotic is serially diluted across the wells of the microtiter plate.

  • Inoculation: The standardized bacterial suspension is added to each well.

  • Incubation: Plates are incubated at 37°C for 16-24 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Agar Dilution for H. pylori MIC Determination:

  • Media Preparation: A series of agar plates containing serial twofold dilutions of the antibiotic are prepared.

  • Inoculum Preparation: A bacterial suspension is prepared and standardized.

  • Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

  • Incubation: Plates are incubated under microaerophilic conditions at 37°C for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that prevents the growth of the bacteria.

In Vivo Animal Models of Infection

Mycobacterium tuberculosis Infection Model:

  • Animal Model: Typically, BALB/c or C57BL/6 mice are used.

  • Infection: Mice are infected via aerosol exposure or intravenous injection with a standardized inoculum of M. tuberculosis (e.g., H37Rv strain).

  • Treatment: Treatment with this compound or comparator drugs is initiated at a specified time point post-infection and administered daily or intermittently via oral gavage.

  • Assessment of Efficacy: At various time points, mice are euthanized, and organs (lungs, spleen) are aseptically removed and homogenized.

  • Bacterial Load Quantification: Serial dilutions of the organ homogenates are plated on selective agar (e.g., Middlebrook 7H11), and colony-forming units (CFU) are counted after incubation for 3-4 weeks.

Chlamydia pneumoniae Lung Infection Model:

  • Animal Model: BALB/c mice are commonly used.

  • Infection: Mice are infected via intranasal inoculation with a standardized dose of C. pneumoniae.

  • Treatment: this compound is administered, often intraperitoneally, at specified doses and durations.

  • Assessment of Efficacy: At the end of the treatment period, lungs are harvested.

  • Bacterial Load Quantification: The number of inclusion-forming units (IFU) in lung homogenates is determined by infecting susceptible cell lines (e.g., Hep-2) and counting the resulting chlamydial inclusions.

Visualizing Mechanisms and Workflows

Mechanism of Action of this compound

The following diagram illustrates the inhibitory action of this compound on bacterial transcription.

G cluster_bacterium Bacterial Cell DNA Bacterial DNA RNAP RNA Polymerase (RNAP) DNA->RNAP binds to mRNA mRNA RNAP->mRNA Transcription This compound This compound This compound->RNAP binds to β-subunit Ribosome Ribosome mRNA->Ribosome Translation Protein Essential Proteins Ribosome->Protein CellDeath Bacterial Cell Death

Caption: this compound inhibits bacterial RNA polymerase, halting transcription and protein synthesis.

General Experimental Workflow: In Vitro to In Vivo

This diagram outlines the typical progression of research from initial in vitro screening to in vivo efficacy testing.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A Bacterial Culture B MIC/MBC Determination (Broth/Agar Dilution) A->B C Animal Model Selection (e.g., Mouse) B->C Promising candidates advance to in vivo testing D Infection with Pathogen C->D E This compound Treatment D->E F Efficacy Assessment (e.g., CFU Count) E->F F->B Correlation Analysis

Caption: Workflow from in vitro antibiotic susceptibility testing to in vivo animal model evaluation.

References

A Comparative Analysis of the Post-Antibiotic Effect of Rifalazil and Other Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

AUSTIN, Texas – November 20, 2025 – In the landscape of antimicrobial research, the post-antibiotic effect (PAE) is a critical parameter in determining the dosing regimens and overall efficacy of an antibiotic. This guide provides a comparative analysis of the PAE of Rifalazil, a potent rifamycin derivative, and other commonly used antimicrobial agents. The data presented herein is compiled from various in-vitro studies to aid researchers, scientists, and drug development professionals in understanding the persistent antibacterial effects of these compounds after their removal from the bacterial environment.

Executive Summary

This compound distinguishes itself with a significant post-antibiotic effect, particularly against intracellular pathogens like Chlamydia trachomatis, where it demonstrates a prolonged protective effect compared to other antibiotics. While direct comparative data on the PAE of this compound against common extracellular bacteria is limited, data from its parent class, rifamycins (represented by rifampin), suggests a notable PAE against Gram-positive organisms such as Staphylococcus aureus. This guide summarizes the available quantitative data, details the experimental methodologies for PAE determination, and provides a visual representation of the underlying mechanism of action.

Data Presentation: Post-Antibiotic Effect (PAE) Comparison

The following tables summarize the quantitative PAE of this compound and comparator agents against different bacterial species. It is important to note that for Staphylococcus aureus, data for rifampin is used as a proxy for this compound, given the limited direct comparative studies on this compound's PAE for this organism.

Table 1: Post-Antibiotic Effect (Protective Effect) against Chlamydia trachomatis
Antibiotic Concentration Exposure Duration Duration of Protective Effect (PAE)
This compound0.002 µg/mL1 day6 to 12 days
Azithromycin32 µg/mL1 dayMaximum of 3 days
RifampinNot specified1 dayLess than 1 day
DoxycyclineNot specified1 dayLess than 1 day
OfloxacinNot specified1 dayLess than 1 day
Table 2: Post-Antibiotic Effect against Staphylococcus aureus
Antibiotic Bacterial Strain Concentration (x MIC) Post-Antibiotic Effect (PAE) in hours
Rifampin*S. aureus10~4.0
VancomycinMethicillin-Resistant S. aureus (MRSA)16 mg/LNo significant PAE observed in some studies
Penicillin GS. aureusNot specified1.7 - 4.1
ErythromycinS. aureusNot specified~5.0
CephalothinS. aureusNot specified1.7 - 4.1
ClindamycinS. aureusNot specified1.7 - 4.1
TetracyclineS. aureusNot specified1.7 - 4.1

*Data for Rifampin is used as a representative for the rifamycin class, to which this compound belongs, due to the lack of direct comparative PAE studies for this compound against S. aureus.

Experimental Protocols

The determination of the in-vitro post-antibiotic effect is crucial for evaluating the pharmacodynamic properties of an antimicrobial agent. The most common method is the viable count method.

Protocol: In-Vitro Post-Antibiotic Effect Determination by Viable Count Method

1. Bacterial Culture Preparation:

  • A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is prepared in a logarithmic growth phase in a suitable broth medium, such as Mueller-Hinton Broth (MHB). The typical bacterial concentration is approximately 10⁶ colony-forming units (CFU)/mL.

2. Antibiotic Exposure:

  • The bacterial culture is divided into test and control groups.

  • The test group is exposed to the antibiotic at a specific concentration (often a multiple of the Minimum Inhibitory Concentration, MIC) for a defined period (e.g., 1-2 hours) at 37°C.

  • The control group is incubated under the same conditions without the antibiotic.

3. Antibiotic Removal:

  • After the exposure period, the antibiotic is removed from the test culture. This is typically achieved by a 1:1000 dilution in fresh, pre-warmed antibiotic-free broth or by centrifugation of the culture, removal of the antibiotic-containing supernatant, and resuspension of the bacterial pellet in fresh broth.

4. Monitoring Bacterial Regrowth:

  • Both the test and control cultures are incubated at 37°C.

  • Aliquots are taken from both cultures at regular intervals (e.g., every hour) for viable cell counting.

  • Viable counts are determined by plating serial dilutions of the aliquots onto an appropriate agar medium (e.g., Tryptic Soy Agar) and incubating for 18-24 hours at 37°C to count the number of colonies.

5. PAE Calculation:

  • The PAE is calculated using the following formula: PAE = T - C

    • T is the time required for the CFU count in the antibiotic-exposed culture to increase by 1 log₁₀ above the count observed immediately after antibiotic removal.

    • C is the time required for the CFU count in the control culture to increase by 1 log₁₀.

Mandatory Visualization

Mechanism of Action: this compound

This compound, like other rifamycins, exerts its bactericidal effect by inhibiting bacterial DNA-dependent RNA polymerase.[1] This enzyme is essential for the transcription of DNA into RNA, a critical step in protein synthesis. By binding to the β-subunit of the RNA polymerase, this compound effectively blocks the elongation of the messenger RNA (mRNA) chain, leading to a cessation of protein synthesis and ultimately, bacterial cell death.

Rifalazil_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound RNAP DNA-dependent RNA Polymerase (β-subunit) This compound->RNAP Binds to mRNA mRNA transcript RNAP->mRNA Transcription (Blocked) DNA Bacterial DNA DNA->RNAP Template Protein Protein Synthesis mRNA->Protein Translation (Inhibited) CellDeath Bacterial Cell Death Protein->CellDeath Leads to

This compound's inhibition of bacterial RNA polymerase.
Experimental Workflow: In-Vitro PAE Determination

The following diagram illustrates the key steps in determining the post-antibiotic effect of a drug using the viable count method.

PAE_Workflow start Start culture_prep Prepare Log-Phase Bacterial Culture start->culture_prep split Split Culture culture_prep->split control_incubation Incubate Control (No Antibiotic) split->control_incubation Control test_incubation Expose Test Culture to Antibiotic split->test_incubation Test regrowth Monitor Regrowth of Both Cultures control_incubation->regrowth removal Remove Antibiotic (Dilution/Centrifugation) test_incubation->removal removal->regrowth viable_count Perform Viable Counts at Intervals regrowth->viable_count calculate Calculate PAE (PAE = T - C) viable_count->calculate end End calculate->end

Workflow for PAE determination by viable count.

References

Animal Models Show Promise in Predicting Rifalazil's Clinical Efficacy, Yet Safety Concerns Halted Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 20, 2025 – Preclinical studies in various animal models of infectious diseases accurately predicted the antimicrobial efficacy of the antibiotic Rifalazil, demonstrating the potential of these models in early drug development. However, the subsequent termination of this compound's clinical development due to severe side effects underscores the critical need for comprehensive safety and toxicology evaluations alongside efficacy studies. This comparison guide delves into the key animal model data that supported this compound's initial promise and contrasts it with the ultimate clinical outcomes, offering valuable insights for researchers and drug development professionals.

This compound, a rifamycin derivative, demonstrated potent activity against a range of bacterial pathogens by inhibiting the beta subunit of bacterial RNA polymerase.[1][2][3][4][5] This mechanism of action was validated in several animal models, which showed significant reduction in bacterial load and improved survival rates in treated subjects. These promising preclinical findings, however, did not translate into a successful clinical candidate due to safety concerns that emerged in human trials.

Efficacy in Animal Models: A Comparative Overview

Animal models for tuberculosis, Chlamydia pneumoniae, and Clostridium difficile infections consistently demonstrated this compound's potent antimicrobial effects, often superior to existing standard-of-care agents.

Tuberculosis (Mouse Model)

In murine models of tuberculosis, this compound, particularly in combination with other antitubercular drugs like isoniazid, showed remarkable efficacy in reducing Mycobacterium tuberculosis burden in the lungs and spleen.[6][7] Treatment regimens containing this compound led to apparent sterilization of organs, a significant improvement over standard rifampin-based therapies.[6][7]

Treatment GroupDurationOrganBacterial Load (CFU) ReductionRelapse RateReference
This compound + Isoniazid12 weeksLungs & SpleenApparent SterilizationNo regrowth observed[7]
Rifampin + Isoniazid12 weeksLungs & SpleenSignificant reductionRegrowth detected[6]
This compound + Pyrazinamide + Ethambutol12 weeksLungs & SpleenApparent SterilizationLower than INH-RIF[6]
Chlamydia pneumoniae (Mouse Model)

A mouse model of C. pneumoniae lung infection also highlighted the potent activity of this compound. A single daily dose for three days was sufficient to demonstrate efficacy against the infection.

Treatment GroupDose (mg/kg)OutcomeReference
This compound1Efficacious in reducing bacterial load
AzithromycinNot specified in abstractLess effective in preventing delayed infection
Clostridium difficile Associated Diarrhea (Hamster Model)

In a hamster model of C. difficile-associated diarrhea (CDAD), this compound proved superior to vancomycin, the standard treatment. This compound not only effectively treated the acute infection but also prevented relapse, a major challenge in clinical management of CDAD.[8][9][10]

Treatment GroupOutcome (Acute Infection)Relapse RateReference
This compoundSurvival, reduced cecal damage0%[8][9][10]
VancomycinSurvivalHigh relapse rate[8][9][10]

Clinical Outcomes: A Divergence from Preclinical Promise

Despite the robust efficacy demonstrated in animal models, the clinical development of this compound was halted. While Phase II clinical trials for uncomplicated genital Chlamydia trachomatis infection showed microbiological cure rates comparable to azithromycin, non-inferiority was not established.[11][12] In men with nongonococcal urethritis, a 25 mg dose of this compound achieved an 85% microbiological eradication of C. trachomatis at two weeks.[13][14]

A Phase II trial in patients with pulmonary tuberculosis showed that this compound was generally well-tolerated in the short term, but the bacteriological results were inconclusive.[15][16][17] Ultimately, severe side effects observed during clinical development led to the termination of the program in 2013.[3]

Experimental Protocols

Detailed methodologies for the key animal model experiments are crucial for the interpretation and potential replication of these findings.

Tuberculosis Mouse Model Protocol
  • Animal Model: Female CD-1 mice.[7]

  • Infection: Intravenous infection with Mycobacterium tuberculosis ATCC 35801 (strain Erdman).[7]

  • Treatment: Combination therapy of this compound and isoniazid administered for 6 or 12 weeks.[7]

  • Evaluation: Bacterial load in spleens and lungs was determined by culturing tissue homogenates at different time points.[7]

Clostridium difficile Hamster Model Protocol
  • Animal Model: Golden Syrian hamsters.[10]

  • Induction of Disease: Subcutaneous injection of clindamycin phosphate followed by oral gavage with C. difficile.[10]

  • Treatment: Oral gavage with vehicle, vancomycin (50 mg/kg), or this compound (20 mg/kg) for 5 days.[10]

  • Evaluation: Morbidity, mortality, and histological examination of the ceca for epithelial damage, congestion, and edema. Fecal samples were tested for C. difficile toxin to assess relapse.[8][10]

Visualizing the Science

To better understand the underlying mechanisms and experimental designs, the following diagrams are provided.

G cluster_bacterium Bacterial Cell DNA DNA RNA_Polymerase RNA Polymerase (β-subunit) DNA->RNA_Polymerase Transcription mRNA mRNA RNA_Polymerase->mRNA Protein Protein mRNA->Protein Translation This compound This compound This compound->RNA_Polymerase Inhibits

Caption: Mechanism of action of this compound.

G cluster_setup Animal Model Setup cluster_treatment Treatment Phase cluster_evaluation Evaluation Infection Induce Infection (e.g., M. tuberculosis, C. difficile) Randomization Randomize Animals into Treatment Groups Infection->Randomization Rifalazil_Group Administer this compound Randomization->Rifalazil_Group Control_Group Administer Vehicle or Standard of Care Randomization->Control_Group Bacterial_Load Measure Bacterial Load (CFU counts) Rifalazil_Group->Bacterial_Load Survival Monitor Survival Rates Rifalazil_Group->Survival Histopathology Histological Analysis of Tissues Rifalazil_Group->Histopathology Control_Group->Bacterial_Load Control_Group->Survival Control_Group->Histopathology

Caption: General experimental workflow for animal model validation.

G cluster_preclinical Preclinical Animal Models cluster_clinical Clinical Outcomes Mouse_TB Mouse Model (Tuberculosis) Clinical_Efficacy Promising Efficacy Signals (e.g., Chlamydia cure rates) Mouse_TB->Clinical_Efficacy Predicted Efficacy Mouse_Chlamydia Mouse Model (C. pneumoniae) Mouse_Chlamydia->Clinical_Efficacy Predicted Efficacy Hamster_CDAD Hamster Model (C. difficile) Hamster_CDAD->Clinical_Efficacy Predicted Efficacy Termination Development Terminated Safety_Issues Severe Adverse Events Safety_Issues->Termination

References

Rifalazil's Impact on Gut Microbiota: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide offers a comparative analysis of the impact of Rifalazil and other antibiotics on the human gut microbiota. The available data on this compound's broad effects on the commensal gut flora is limited, with current research primarily focused on its efficacy against specific pathogens. Therefore, this comparison relies on the extensive data available for Rifaximin, a structurally related and minimally absorbed rifamycin, to provide a baseline for the rifamycin class. Data from other systemic rifamycins and different antibiotic classes are included to offer a broader context for understanding potential antibiotic-induced alterations in the gut microbiome.

Executive Summary

Antibiotic use is a major driver of gut microbiota disruption, which can lead to reduced microbial diversity and an increased risk of pathogenic colonization. The rifamycin class of antibiotics, which includes this compound, Rifaximin, and Rifampin, exhibits varied effects on the gut microbiome, largely influenced by their spectrum of activity and systemic absorption. While Rifaximin is noted for its relatively localized action and modest, often transient, impact on the gut flora, other rifamycins like Rifampin can induce more significant and lasting changes. Direct, comprehensive studies on this compound's effect on the broader gut microbial community are not yet available in published literature. This guide synthesizes the existing data to facilitate a comparative understanding.

Comparative Data on Antibiotic Impact on Gut Microbiota

The following tables summarize the quantitative effects of various antibiotics on the gut microbiota, based on available experimental data.

Table 1: Comparative Effects of Rifamycins on Gut Microbiota

FeatureThis compoundRifaximinRifampin (in combination therapy)
Primary Indication Clostridioides difficile-associated diarrhea (investigational)Irritable Bowel Syndrome with Diarrhea (IBS-D), Hepatic Encephalopathy, Traveler's DiarrheaTuberculosis
Systemic Absorption LowMinimal (<0.4%)High
Alpha Diversity Impact Data not availableMinimal to no significant change[1][2]. Some studies report modest, transient decreases[3].Significant decrease.
Beta Diversity Impact Data not availableModest and transient shifts[3].Significant and lasting shifts.
Key Taxa Affected Effective against Clostridioides difficile[4].Increase in Lactobacillus and Faecalibacterium prausnitzii reported in some studies[2][5]. Modest, transient decreases in taxa like Peptostreptococcaceae and Enterobacteriaceae[3].Depletion of butyrate-producing taxa such as Clostridium-XIVa and Roseburia[6].
Recovery Data not availableGenerally rapid recovery of microbiota composition post-treatment[3].Incomplete recovery observed two months post-treatment[6].

Table 2: Impact of Other Antibiotic Classes on Gut Microbiota

Antibiotic ClassRepresentative Drug(s)Alpha Diversity ImpactKey Taxa AffectedRecovery
Fluoroquinolones Ciprofloxacin, MoxifloxacinSignificant and rapid decrease[7][8].Decrease in richness and diversity, with shifts in Bacteroidetes, Lachnospiraceae, and Ruminococcaceae[8].Can be prolonged, with incomplete recovery even after several months[8].
Macrolides Azithromycin, ClarithromycinSignificant decrease[2][9].Decrease in Bifidobacterium and Lactobacillus[2][9].May take several weeks to months[9].
Beta-lactams Amoxicillin, CeftriaxoneVariable; amoxicillin may have little effect, while others cause significant decreases[7][9].Amoxicillin showed little effect on the gut microbiome[9].Generally recover within a few weeks, but longer-term effects have been suggested[9].

Experimental Methodologies

The data presented in this guide are derived from studies employing the following key experimental protocols:

  • 16S rRNA Gene Sequencing: This is a common method used to profile the taxonomic composition of the gut microbiota. It involves the amplification and sequencing of the hypervariable regions of the 16S ribosomal RNA gene, which is present in all bacteria. The resulting sequences are then clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) and assigned to a taxonomic lineage.

  • Shotgun Metagenomic Sequencing: This technique provides a more comprehensive view of the gut microbiome by sequencing the entire genomic content of the microbial community. This allows for not only taxonomic profiling but also functional analysis of the metabolic pathways present in the microbiome.

  • Quantitative PCR (qPCR): This method is used to quantify the absolute abundance of specific bacterial taxa or genes within a sample. It is often used to validate the findings from sequencing-based approaches.

  • Animal Models: The study on this compound's effect on C. difficile utilized a hamster model of CDAD[4]. Animal models are frequently used in preclinical studies to investigate the impact of drugs on the gut microbiota in a controlled environment.

Visualizing Experimental Workflows and Pathways

To illustrate the methodologies and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_sample_processing Sample Processing cluster_sequencing Sequencing & Data Generation cluster_analysis Bioinformatic Analysis Fecal Sample Collection Fecal Sample Collection DNA Extraction DNA Extraction Fecal Sample Collection->DNA Extraction 16S rRNA Gene Amplification 16S rRNA Gene Amplification DNA Extraction->16S rRNA Gene Amplification Sequencing (e.g., Illumina) Sequencing (e.g., Illumina) 16S rRNA Gene Amplification->Sequencing (e.g., Illumina) Sequence Quality Control Sequence Quality Control Sequencing (e.g., Illumina)->Sequence Quality Control OTU/ASV Clustering OTU/ASV Clustering Sequence Quality Control->OTU/ASV Clustering Taxonomic Assignment Taxonomic Assignment OTU/ASV Clustering->Taxonomic Assignment Diversity Analysis (Alpha & Beta) Diversity Analysis (Alpha & Beta) Taxonomic Assignment->Diversity Analysis (Alpha & Beta) Statistical Analysis Statistical Analysis Diversity Analysis (Alpha & Beta)->Statistical Analysis

Caption: A typical experimental workflow for 16S rRNA gene sequencing analysis of gut microbiota.

Antibiotic_Impact_Pathway Antibiotic Administration Antibiotic Administration Disruption of Gut Microbiota Disruption of Gut Microbiota Antibiotic Administration->Disruption of Gut Microbiota Reduced Microbial Diversity Reduced Microbial Diversity Disruption of Gut Microbiota->Reduced Microbial Diversity Altered Metabolic Function Altered Metabolic Function Disruption of Gut Microbiota->Altered Metabolic Function Loss of Colonization Resistance Loss of Colonization Resistance Disruption of Gut Microbiota->Loss of Colonization Resistance Adverse Health Outcomes Adverse Health Outcomes Reduced Microbial Diversity->Adverse Health Outcomes Altered Metabolic Function->Adverse Health Outcomes Pathogen Overgrowth (e.g., C. difficile) Pathogen Overgrowth (e.g., C. difficile) Loss of Colonization Resistance->Pathogen Overgrowth (e.g., C. difficile) Pathogen Overgrowth (e.g., C. difficile)->Adverse Health Outcomes

Caption: A logical diagram illustrating the potential downstream effects of antibiotic administration on the gut microbiota and host health.

Conclusion

The rifamycin class of antibiotics demonstrates a range of effects on the gut microbiota, from the profound and lasting alterations associated with systemic drugs like rifampin to the more subtle and transient impact of non-systemic agents like Rifaximin. While direct comparative data for this compound's broad-spectrum effects on the gut microbiome are currently lacking, its efficacy against C. difficile in preclinical models highlights its potent antimicrobial activity within the gut lumen. Future research, including comprehensive metagenomic studies, is necessary to fully characterize the impact of this compound on the commensal gut microbiota and to draw direct comparisons with other antibiotics. Such data will be crucial for a complete understanding of its therapeutic potential and its overall effects on gut microbial ecology.

References

Safety Operating Guide

Proper Disposal of Rifalazil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is imperative to handle Rifalazil with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of solid this compound, especially where dust may be generated, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a systematic process designed to ensure safety, regulatory compliance, and environmental protection.

Step 1: Waste Classification

Based on the precautionary principle and data from closely related rifamycin antibiotics, this compound waste should be classified as hazardous chemical waste . This classification necessitates that it must not be disposed of in standard laboratory trash or flushed down the drain. Improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance.

Step 2: Waste Segregation

Proper segregation is crucial to prevent unintended chemical reactions and to ensure compliant disposal.

  • Solid Waste: Collect all solid this compound waste, including unused or expired neat compound, and contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Incompatible Materials: Avoid mixing this compound waste with incompatible chemicals. While specific incompatibility data for this compound is limited, as a general precaution, avoid mixing with strong oxidizing agents. Always consult your institution's chemical compatibility guidelines.

Step 3: Container Selection and Labeling

The selection of appropriate containers and clear labeling are mandated by safety regulations.

  • Container: Use a robust, leak-proof container that is compatible with the chemical nature of this compound.

  • Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EH&S) department.

Step 4: Accumulation and Storage

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area. This area should be secure, well-ventilated, and away from general laboratory traffic. Follow your institution's guidelines regarding the maximum volume and time limits for waste accumulation.

Step 5: Final Disposal

Arrange for the collection and disposal of the this compound hazardous waste through your institution's EH&S department or a licensed hazardous waste disposal contractor. Do not attempt to transport or dispose of hazardous waste independently. These specialized contractors are equipped to handle and transport chemical waste in accordance with all federal, state, and local regulations. The primary method for the final disposal of pharmaceutical waste is typically high-temperature incineration at a permitted facility.

Regulatory Framework

The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator (the laboratory) to properly classify and manage their hazardous waste from "cradle to grave."

Data Summary: this compound and Related Compounds

For quick reference, the following table summarizes key information for this compound and the closely related compound, Rifampicin.

PropertyThis compoundRifampicin (for reference)
CAS Number 129791-92-013292-46-1
Synonyms KRM-1648, ABI-1648Rifampin, Rifamycin AMP
Molecular Formula C₅₁H₆₄N₄O₁₃C₄₃H₅₈N₄O₁₂
Primary Hazard Potent AntibioticPotent Antibiotic
Disposal Classification Hazardous Chemical Waste (Presumed)Hazardous Chemical Waste

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Rifalazil_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Handle in Chemical Fume Hood PPE->FumeHood During Handling Classify Classify as Hazardous Chemical Waste FumeHood->Classify Generation Segregate Segregate Solid & Liquid Waste Classify->Segregate Container Use Labeled, Compatible Hazardous Waste Container Segregate->Container Store Store in Designated Satellite Accumulation Area Container->Store EH_S Contact Institutional EH&S or Licensed Contractor Store->EH_S For Pickup Incineration High-Temperature Incineration at Permitted Facility EH_S->Incineration Final Disposition

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal protocols.

Essential Safety and Logistical Information for Handling Rifalazil

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Rifalazil is paramount. This guide provides essential procedural information on personal protective equipment (PPE), operational plans, and disposal methods to minimize exposure and ensure a safe laboratory environment. While specific safety data for this compound is limited, this guidance is based on best practices for handling hazardous drugs and related rifamycin compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the foundation of safe handling. The following table summarizes the recommended PPE for various stages of working with this compound.

PPE ComponentSpecificationRationale
Gloves Double-gloving with powder-free nitrile or neoprene gloves.[1][2] The outer glove should be placed over the gown cuff.[1]Prevents skin contact and absorption.[3] Double-gloving provides an additional barrier and allows for safe removal of the contaminated outer layer.[1][3] Powder-free gloves are recommended to avoid aerosolization of the drug.[1][3]
Gown Disposable, lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[1]Protects the body from contamination. Polyethylene-coated polypropylene or similar laminate materials are recommended for their resistance to permeability.[2]
Eye Protection Tight-sealing safety goggles.[4] A face shield should be worn in addition to goggles when there is a splash hazard.[5]Protects the eyes from dust particles and splashes.[4][5]
Respiratory Protection A fit-tested NIOSH-approved N95 or higher respirator.[2]Minimizes the inhalation of airborne particles, a primary route of exposure for powdered substances.[3]
Additional PPE Disposable head, hair, and shoe covers.[2]Prevents the spread of contamination to other areas.[3]

Note: Always inspect PPE for damage before and after each use. Change gloves frequently (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[1][3]

Operational and Disposal Plans

A clear and structured workflow is crucial for minimizing risk. The following diagram outlines the key steps for handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Cleanup cluster_disposal Waste Disposal prep_area Designate a specific handling area (e.g., chemical fume hood). gather_ppe Assemble and inspect all required PPE. prep_area->gather_ppe 1. don_ppe Don PPE in the correct order. gather_ppe->don_ppe 2. weigh Carefully weigh and handle this compound to minimize dust generation. don_ppe->weigh 3. dissolve Dissolve or use the compound as per the experimental protocol. weigh->dissolve 4. decontaminate_surfaces Decontaminate all work surfaces. dissolve->decontaminate_surfaces 5. decontaminate_equipment Clean all non-disposable equipment. decontaminate_surfaces->decontaminate_equipment 6. dispose_ppe Doff and dispose of all single-use PPE in a designated hazardous waste container. decontaminate_equipment->dispose_ppe 7. dispose_waste Dispose of unused this compound and contaminated materials according to institutional and local regulations. dispose_ppe->dispose_waste 8.

Workflow for Safe Handling of this compound

Procedural Guidance

Preparation:

  • Designated Area: All handling of this compound powder should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to control airborne particles.[4][6]

  • Gather Materials: Before starting, ensure all necessary PPE, handling equipment, and waste disposal containers are readily available.

  • Donning PPE: Put on PPE in the following order: gown, shoe covers, hair cover, mask/respirator, eye protection, and then two pairs of gloves. The inner glove should be under the gown cuff and the outer glove over the cuff.[1]

Handling:

  • Minimize Dust: When weighing or transferring this compound powder, use techniques that minimize dust generation, such as gentle scooping and avoiding dropping the material.[6]

  • Spill Management: In case of a spill, immediately alert others in the area. Wearing appropriate PPE, cover the spill with an absorbent material. Clean the area and dispose of all contaminated materials as hazardous waste.

Decontamination and Cleanup:

  • Surface Decontamination: After handling is complete, thoroughly decontaminate all work surfaces with an appropriate cleaning agent.

  • Equipment Cleaning: All non-disposable equipment that came into contact with this compound should be decontaminated.

Disposal:

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown and other PPE. The inner gloves should be the last item removed.

  • Waste Disposal: All disposable PPE and materials contaminated with this compound should be placed in a sealed, labeled hazardous waste container.[1] For the disposal of unused this compound, it should not be flushed down the drain.[7] Follow institutional guidelines, which may involve mixing the compound with an inert substance before placing it in the hazardous waste stream.[8] All personal information on original prescription labels should be scratched out before disposing of the empty containers.[8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.